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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For researchers and professionals in the fields of natural product c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For researchers and professionals in the fields of natural product chemistry, pharmaceuticals, and materials science, a comprehensive understanding of NMR spectral data is fundamental to confirming molecular structure, assessing purity, and understanding conformational dynamics. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, also known as di-l-menthyl succinate. This molecule, a diester of l-menthol and succinic acid, is of interest for its potential applications derived from its chiral menthyl moieties and its biodegradable succinate backbone.

Due to the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this guide will present a detailed, predicted spectrum. The assignments are based on established NMR principles and a thorough analysis of the spectral data of its constituent parts: l-menthol and simple succinate esters. This approach not only provides a reliable reference for the spectral features of the title compound but also serves as an instructive example of how to approach spectral interpretation for complex molecules.

Molecular Structure and Symmetry Considerations

The structure of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is characterized by a central, symmetric succinate bridge connecting two l-menthyl groups via ester linkages. The stereochemistry of the l-menthol moieties is (1S,2R,5S). The molecule as a whole possesses a C₂ axis of symmetry, which has important implications for its NMR spectra. This symmetry element renders the two l-menthyl groups chemically equivalent, meaning that each corresponding proton and carbon in the two menthyl units will have the same chemical shift. Consequently, the number of unique signals in both the ¹H and ¹³C NMR spectra will be halved compared to what would be expected for an asymmetric diester.

¹³C NMR Spectral Data Assignments

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. Due to the molecule's symmetry, we expect to see signals for the ten unique carbons of the menthyl group and two unique carbons for the succinate moiety, for a total of twelve signals. The chemical shift of each carbon is influenced by its local electronic environment, including the electronegativity of nearby atoms and its hybridization state.

The esterification of l-menthol with succinic acid is predicted to cause a downfield shift (an increase in ppm) for the carbon atom directly attached to the ester oxygen (C-1) and a slight upfield or downfield shift for the adjacent carbons (C-2 and C-6) compared to free l-menthol. The carbonyl carbon of the succinate will have a characteristic chemical shift in the ester region.

Table 1: Predicted ¹³C NMR Chemical Shift Assignments for bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate

Carbon Atom NumberPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O (Succinate)~171.5Typical chemical shift for an ester carbonyl carbon.
C-1~74.5Downfield shift from ~71 ppm in l-menthol due to the deshielding effect of the ester group.
C-2~49.5Minor shift from ~50 ppm in l-menthol.
C-3~34.0Minor shift from ~34 ppm in l-menthol.
C-4~43.0Minor shift from ~43 ppm in l-menthol.
C-5~26.5Minor shift from ~27 ppm in l-menthol.
C-6~31.5Minor shift from ~31 ppm in l-menthol.
C-7~22.0Methyl group on the cyclohexane ring, minor shift from l-menthol.
C-8~23.5Isopropyl methine carbon, minor shift from l-menthol.
C-9~21.0Isopropyl methyl carbon, minor shift from l-menthol.
C-10~16.5Isopropyl methyl carbon, minor shift from l-menthol.
-CH₂- (Succinate)~29.0Methylene carbons of the succinate backbone.

¹H NMR Spectral Data Assignments

The ¹H NMR spectrum provides detailed information about the proton environments and their connectivity through spin-spin coupling. The symmetry of the molecule simplifies the spectrum, as the two menthyl groups are equivalent.

The most significant change upon esterification is the downfield shift of the proton attached to the carbon bearing the ester oxygen (H-1). In l-menthol, this proton typically resonates around 3.4 ppm. In the ester, this proton is expected to shift to a higher ppm value due to the deshielding effect of the carbonyl group. The methylene protons of the succinate moiety are expected to appear as a singlet due to the free rotation around the C-C bond and the symmetry of the molecule.

Table 2: Predicted ¹H NMR Chemical Shift Assignments for bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate

Proton Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Assignment
H-1~4.7dddJ ≈ 10.9, 10.9, 4.4Significantly downfield shifted from l-menthol due to esterification. Complex multiplicity due to coupling with H-2 and H-6 protons.
-CH₂- (Succinate)~2.6s-Singlet for the four equivalent methylene protons of the succinate backbone.
H-2~1.4m-Complex multiplet.
H-3ax~1.0m-Complex multiplet, shielded position.
H-3eq~1.6m-Complex multiplet, deshielded relative to H-3ax.
H-4~2.0m-Complex multiplet.
H-5~0.9m-Complex multiplet.
H-6ax~1.0m-Complex multiplet, shielded position.
H-6eq~1.6m-Complex multiplet, deshielded relative to H-6ax.
H-8~1.8m-Isopropyl methine proton, complex multiplet.
H-7 (CH₃)~0.9dJ ≈ 6.5Doublet due to coupling with H-5.
H-9/H-10 (CH₃)~0.8, ~0.9d, dJ ≈ 7.0, J ≈ 7.0Two doublets for the diastereotopic isopropyl methyl groups, coupling with H-8.

Experimental Protocols

The following provides a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for the title compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for non-polar to moderately polar organic compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Data Acquisition:

  • The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly important for resolving the complex multiplets of the menthyl group protons.

  • For ¹H NMR: A standard one-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans.

  • For ¹³C NMR: A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

3. Data Processing:

  • The acquired Free Induction Decay (FID) should be processed using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction.

  • The chemical shifts should be referenced to the internal standard (TMS).

  • For the ¹H NMR spectrum, integration of the signals should be performed to determine the relative number of protons corresponding to each resonance.

Visualization of Molecular Structure and Numbering Scheme

The following diagram, generated using Graphviz (DOT language), illustrates the molecular structure of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate with the atom numbering system used in the NMR assignments.

Caption: Molecular structure of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate with atom numbering.

Conclusion

This technical guide provides a comprehensive, albeit predicted, assignment of the ¹H and ¹³C NMR spectra of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate. The interpretations are grounded in fundamental NMR principles and data from structurally related compounds. The presented data tables, experimental protocol, and structural diagram offer a valuable resource for researchers working with this molecule or similar ester derivatives. The symmetrical nature of the molecule is a key feature that simplifies the spectra and aids in their interpretation. For definitive confirmation of these assignments, two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable. These advanced techniques would allow for the unambiguous correlation of proton and carbon signals, solidifying the structural elucidation of this interesting chiral molecule.

References

  • PubChem. (-)-Menthol. National Center for Biotechnology Information. [Link]

  • PubChem. Succinic acid. National Center for Biotechnology Information. [Link]

  • Reich, H. J. 13C NMR Spectroscopy. University of Wisconsin. [Link]

  • Reich, H. J. 1H NMR Spectroscopy. University of Wisconsin. [Link]

Exploratory

The Definitive Guide to the Mass Spectrometry Fragmentation of Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) Succinate

Abstract This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, commonly known...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, commonly known as di-menthyl succinate. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation. By dissecting the fragmentation pathways of this complex ester, we aim to provide a foundational understanding that can be extrapolated to other similar molecules. This guide will delve into the characteristic cleavages of both the succinate and menthyl moieties, supported by spectral data and established fragmentation mechanisms. A detailed experimental protocol for acquiring the mass spectrum is also provided, ensuring scientific integrity and reproducibility.

Introduction

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate (Figure 1) is a diester of significant interest in various fields, including flavor and fragrance, and as a potential pharmaceutical excipient. Its structural complexity, featuring two chiral menthyl groups attached to a central succinate linker, gives rise to a rich and informative mass spectrum under electron ionization. Understanding the fragmentation pattern is paramount for its unambiguous identification in complex matrices and for quality control purposes.

This guide will systematically deconstruct the mass spectrum of di-menthyl succinate, proposing plausible mechanisms for the formation of the major fragment ions. Our analysis is grounded in the fundamental principles of mass spectrometry, including alpha-cleavage, McLafferty rearrangements, and the characteristic fragmentation of terpene-like structures.

Figure 1: Chemical Structure of Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate

Chemical Formula: C₂₄H₄₂O₄ Molecular Weight: 394.59 g/mol [1]

Electron Ionization Mass Spectrum Analysis

The electron ionization mass spectrum of di-menthyl succinate was obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1] A summary of the most significant ions and their proposed structures is presented in Table 1.

Table 1: Prominent Ions in the EI Mass Spectrum of Di-menthyl Succinate
m/zProposed Fragment IonProposed StructureRelative Intensity (Approx.)
394[M]⁺• (Molecular Ion)[C₂₄H₄₂O₄]⁺•<1%
255[M - C₁₀H₁₉]⁺[C₁₄H₂₃O₄]⁺5%
239[M - C₁₀H₁₉O]⁺[C₁₄H₂₃O₃]⁺10%
139[C₁₀H₁₉O]⁺Menthoxy radical cation15%
138[C₁₀H₁₈]⁺•Menthene radical cation80%
123[C₉H₁₅]⁺20%
95[C₇H₁₁]⁺60%
83[C₆H₁₁]⁺40%
81[C₆H₉]⁺90%
69[C₅H₉]⁺100% (Base Peak)
55[C₄H₇]⁺75%
41[C₃H₅]⁺Allyl cation85%

Proposed Fragmentation Pathways

The fragmentation of di-menthyl succinate is initiated by the removal of an electron to form the molecular ion ([M]⁺•) at m/z 394. Due to the energetic instability of this large ester, the molecular ion is of very low abundance. The subsequent fragmentation is dominated by cleavages within the ester linkages and the menthyl groups.

Cleavage of the Ester Linkage

The primary fragmentation events involve the cleavage of the bonds connecting the succinate core to the two menthyl groups.

  • Formation of the [M - C₁₀H₁₉]⁺ ion (m/z 255): This ion arises from the homolytic cleavage of the C-O bond of one of the ester groups, resulting in the loss of a menthyl radical (•C₁₀H₁₉).

  • Formation of the [M - C₁₀H₁₉O]⁺ ion (m/z 239): This fragment is formed through the cleavage of the acyl-oxygen bond (CO-O), leading to the loss of a menthoxy radical (•OC₁₀H₁₉).

Fragmentation of the Menthyl Group

A significant portion of the fragmentation pattern is dictated by the breakdown of the menthyl moiety. The menthyl group, a substituted cyclohexane, undergoes characteristic cleavages driven by the formation of stable carbocations.

  • Formation of the Menthene Ion (m/z 138): A prominent peak at m/z 138 corresponds to the menthene radical cation ([C₁₀H₁₈]⁺•). This is likely formed via a McLafferty-type rearrangement where a gamma-hydrogen from the succinate backbone is transferred to the carbonyl oxygen, followed by the elimination of a neutral menthyl succinic acid molecule and subsequent charge migration to the menthene fragment. A more direct pathway involves the cleavage of the ester bond with a hydrogen transfer to the menthyl group, resulting in the elimination of a neutral mono-menthyl succinate molecule.

  • Formation of the Menthoxy Ion (m/z 139): The ion at m/z 139 represents the menthoxy radical cation, resulting from the cleavage of the succinate chain.

Cascade Fragmentation of the Menthyl Ring

The ions at m/z 123, 95, 83, 81, 69, 55, and 41 are all characteristic fragments arising from the subsequent breakdown of the menthyl or menthene ions. These cleavages involve ring-opening reactions followed by the loss of neutral alkyl fragments.

  • Loss of Alkyl Groups: The loss of the isopropyl group ([CH(CH₃)₂]) from the menthyl-containing fragments is a common pathway. For example, the transition from m/z 138 to m/z 95 represents the loss of a propyl radical (C₃H₇•).

  • Base Peak at m/z 69: The base peak at m/z 69 is a very stable secondary carbocation, likely formed through multiple fragmentation steps originating from the menthyl ring.

The proposed fragmentation pathways are visualized in the following diagram:

Fragmentation_Pathway M [M]⁺• (m/z 394) C₂₄H₄₂O₄⁺• F255 [M - C₁₀H₁₉]⁺ (m/z 255) C₁₄H₂₃O₄⁺ M->F255 - •C₁₀H₁₉ F239 [M - C₁₀H₁₉O]⁺ (m/z 239) C₁₄H₂₃O₃⁺ M->F239 - •OC₁₀H₁₉ F138 [C₁₀H₁₈]⁺• (m/z 138) Menthene M->F138 - C₁₄H₂₄O₄ F139 [C₁₀H₁₉O]⁺ (m/z 139) F255->F139 - C₄H₄O₃ F123 [C₉H₁₅]⁺ (m/z 123) F138->F123 - CH₃ F95 [C₇H₁₁]⁺ (m/z 95) F138->F95 - C₃H₇ F81 [C₆H₉]⁺ (m/z 81) F123->F81 - C₃H₆ F95->F81 - CH₂ F69 [C₅H₉]⁺ (m/z 69) (Base Peak) F95->F69 - C₂H₂ F83 [C₆H₁₁]⁺ (m/z 83) F81->F69 - CH₂ F55 [C₄H₇]⁺ (m/z 55) F81->F55 - C₂H₂ F69->F55 - CH₂ F41 [C₃H₅]⁺ (m/z 41) F69->F41 - C₂H₄

Sources

Foundational

single crystal X-ray diffraction data for bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate

An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate This guide provides a comprehensive walkthrough for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate

This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on the process of determining and analyzing the three-dimensional structure of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, also known as di-(-)-menthyl succinate, using single-crystal X-ray diffraction (SC-XRD). As the definitive method for elucidating the precise atomic arrangement in a crystalline solid, SC-XRD offers unparalleled insight into molecular conformation, absolute stereochemistry, and intermolecular interactions, all of which are critical in the field of drug development.[1][2][3]

The target molecule, derived from the esterification of succinic acid with two equivalents of (-)-menthol, possesses multiple stereocenters. The unambiguous determination of its absolute configuration is paramount for understanding its potential biological activity and for use as a chiral building block in asymmetric synthesis.[1] This guide will therefore emphasize the aspects of the crystallographic workflow that are crucial for achieving an accurate and reliable stereochemical assignment.

Chapter 1: The Foundational Principles of X-ray Crystallography

A successful crystallographic experiment is built on a solid understanding of the underlying physical principles that govern the diffraction of X-rays by a crystalline lattice.

The Crystalline State: A Prerequisite for Diffraction

Single-crystal X-ray diffraction, by its very nature, requires a high-quality single crystal. This means the constituent molecules are arranged in a highly ordered, three-dimensional repeating pattern known as a crystal lattice. The quality of this crystal—its size, shape, and internal order—is the single most important determinant of the quality of the resulting diffraction data.

Bragg's Law: The Cornerstone of Diffraction

In 1913, W.H. and W.L. Bragg formulated a simple yet elegant equation that describes the conditions necessary for constructive interference of X-rays scattered by the parallel planes of atoms in a crystal.[4][5][6][7][8] This relationship, known as Bragg's Law, is given by:

nλ = 2d sin(θ)

Where:

  • n is an integer representing the order of reflection.

  • λ is the wavelength of the incident X-rays.

  • d is the spacing between the crystal lattice planes.

  • θ is the angle of incidence of the X-ray beam with the crystal planes.

Constructive interference occurs only when the path difference between X-rays scattering from adjacent planes is an integer multiple of the wavelength, resulting in a diffracted beam at a specific angle.[4][5] By systematically rotating the crystal and measuring the angles and intensities of all the diffracted beams, we can work backward to determine the arrangement of atoms that produced this diffraction pattern.

Bragg_Law cluster_crystal Crystal Lattice cluster_waves X-ray Beams a1 a2 a1->a2 a3 a2->a3 b2 a4 a3->a4 b1 b1->b2 b3 b2->b3 b4 b3->b4 c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 Incident Beam 1 Incident Beam 1 p1 Incident Beam 1->p1 λ Reflected Beam 1 Reflected Beam 1 p1->Reflected Beam 1 Incident Beam 2 Incident Beam 2 p2 Incident Beam 2->p2 λ Reflected Beam 2 Reflected Beam 2 p2->Reflected Beam 2 d_spacing d caption Bragg's Law Illustration

Caption: Diagram illustrating Bragg's Law of X-ray diffraction.

Chapter 2: The Experimental Workflow: From Molecule to Data

The journey from a synthesized compound to a set of diffraction data is a meticulous process that demands careful execution at every step.

Crystal Growth and Selection: The Art and Science

The first and often most challenging step is growing a single crystal of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate suitable for diffraction. For a molecule of this nature—a non-polar, chiral ester—slow evaporation from a mixed solvent system is a promising starting point.

Protocol for Crystal Growth:

  • Dissolve a small amount of the purified compound in a minimal volume of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, clean vial.

  • Slowly add a "poor" solvent (e.g., hexane or heptane) in which the compound is less soluble, until the solution becomes slightly turbid.

  • Add a drop or two of the good solvent to clarify the solution.

  • Cover the vial with a cap that has been pierced with a needle to allow for very slow evaporation of the solvent mixture over several days to weeks at a constant temperature.

Once crystals have formed, a suitable specimen must be selected under a microscope. An ideal crystal for a modern diffractometer is typically 0.1-0.3 mm in all dimensions, with well-defined faces and no visible cracks or defects.

Data Collection: Capturing the Diffraction Pattern

The selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, which sharpens the diffraction spots and improves data quality.

Data Collection Strategy: The diffractometer software is used to determine the crystal's unit cell dimensions and orientation matrix.[9] A data collection strategy is then devised to measure a complete and redundant set of diffraction data. This usually involves rotating the crystal through a series of angles while collecting a series of images (frames) on a detector.[10] For a typical organic molecule, a complete data set can be collected in a few hours.[9]

ParameterTypical Value/SettingRationale
X-ray SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)Mo is standard for small molecules; Cu provides better anomalous signal for absolute configuration determination.
Temperature100 KReduces atomic thermal vibrations, leading to higher resolution data.
Exposure Time10-60 seconds/frameDependent on crystal size, scattering power, and X-ray source intensity.
Detector Distance50-60 mmA balance between resolving closely spaced reflections and capturing high-angle data.
Data Redundancy> 4Measuring reflections multiple times improves data statistics and allows for better error analysis.

Chapter 3: Structure Solution and Refinement: From Data to a Molecular Model

With a complete set of diffraction intensities, the next step is to solve the "phase problem" and build a chemically sensible model of the molecule.

Structure Solution: Finding the Initial Atomic Positions

The diffraction data provide the intensities (related to the square of the structure factor amplitudes) but not the phases of the X-ray waves. Direct methods, which use statistical relationships between the intensities, are typically employed to determine an initial set of phases. This allows for the calculation of an initial electron density map, from which the positions of the heavier atoms (carbon and oxygen) can be identified.

Structure Refinement: An Iterative Process of Validation

The initial atomic model is then refined against the experimental data using a least-squares minimization process.[11] This involves iteratively adjusting the atomic coordinates, displacement parameters (which model thermal motion), and other parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. This process is typically carried out using software such as SHELXL.[12][13]

The trustworthiness of the final structure is ensured by this self-validating, iterative workflow. At each stage, the model is assessed, and any inconsistencies, such as missing atoms or incorrect assignments, are addressed before further refinement.

Refinement_Cycle Data Experimental Data (h, k, l, I, σ(I)) Solution Structure Solution (Direct Methods) Data->Solution Model Initial Atomic Model (x, y, z for heavy atoms) Solution->Model Refine Least-Squares Refinement (e.g., SHELXL) Model->Refine Map Calculate Difference Electron Density Map Refine->Map Validate Validate Model (Check R-factors, peaks) Map->Validate Validate->Refine Model Incomplete (Add/Move Atoms) Final Final Validated Structure (CIF File) Validate->Final Model Complete (Converged)

Caption: The iterative cycle of crystallographic structure refinement.

Absolute Configuration and Structure Validation

For a chiral molecule like di-(-)-menthyl succinate, determining the absolute configuration is crucial. When using Cu Kα radiation, the anomalous scattering effect of the oxygen atoms can be sufficient to determine the correct enantiomer. The Flack parameter, calculated during refinement, should be close to zero for the correct absolute structure.[12]

The final model is validated using a variety of metrics, most notably the R-factors (R1 and wR2), which quantify the agreement between the observed and calculated structure factors. A final check using a tool like checkCIF is essential before deposition of the data in a crystallographic database.[14][15][16]

Chapter 4: Hypothetical Analysis of the Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate Structure

While a specific CIF file is not publicly available, we can predict the key structural features that a successful crystallographic analysis would reveal.

Table of Expected Crystallographic Parameters:

ParameterExpected Value/Range
Chemical FormulaC24H42O4
Formula Weight394.58 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupChiral (e.g., P21, P212121)
Z (molecules/unit cell)2, 4, or 8
R1 [I>2σ(I)]< 0.05
wR2 (all data)< 0.12
Flack Parameter~ 0.0(1)

Key Structural Insights:

  • Confirmation of Stereochemistry: The analysis would provide definitive proof of the (1S,2R,5S) configuration at each of the six stereocenters in the molecule.

  • Conformational Analysis: The cyclohexane rings would be expected to adopt a stable chair conformation, with the bulky isopropyl and methyl groups in equatorial positions to minimize steric strain. The conformation of the succinate linker would also be determined, revealing any intramolecular interactions.

  • Crystal Packing: The analysis would show how the molecules pack in the crystal lattice, revealing the nature and geometry of any intermolecular interactions, such as C-H···O hydrogen bonds, that stabilize the crystal structure.

Chapter 5: The Role of SC-XRD in Drug Development

The precise structural information provided by SC-XRD is invaluable in the pharmaceutical industry. For a chiral molecule like di-(-)-menthyl succinate, this data can:

  • Guide Synthesis: Provide a definitive structural proof for a new chiral auxiliary or building block.

  • Inform Structure-Activity Relationships (SAR): A detailed 3D structure is essential for computational modeling and understanding how a molecule might interact with a biological target.

  • Support Intellectual Property: A crystal structure provides a unique "fingerprint" of a solid-state form of a molecule, which is crucial for patent applications.

  • Aid in Formulation: Understanding the crystal packing and intermolecular interactions is important for predicting and controlling physical properties like solubility and stability, which are key aspects of drug formulation.

Conclusion

Single-crystal X-ray diffraction is an exceptionally powerful technique that provides unambiguous, high-resolution structural information. By following a rigorous experimental and analytical workflow, researchers can determine the precise three-dimensional structure of molecules like bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate. This information is not merely an academic curiosity; it is a critical component in modern chemistry and drug development, enabling the rational design of new molecules with desired properties and functions.

References

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  • Britannica, The Editors of Encyclopaedia. (2023, March 4). Bragg law. In Encyclopedia Britannica. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Bragg's Law. Retrieved from [Link]

  • AZoM. (2024, July 17). Understanding Bragg's Law in X-Ray Diffraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Bragg's law. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Sheldrick, G. M. (2007). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Retrieved from [Link]

  • SERC Carleton. (2018, June 15). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Crystal structure refinement with SHELXL. Retrieved from [Link]

  • Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(1). Retrieved from [Link]

  • O'Donoghue, S. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. Retrieved from [Link]

  • Ferreira, F. F., & Ferreira, M. L. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products (pp. 1-14). Humana Press, New York, NY. Retrieved from [Link]

  • IUCr. (n.d.). Data Exchange, Quality Assurance and Integrated Data Publication (CIF and CheckCIF). Retrieved from [Link]

  • Bruker. (n.d.). First time Single Crystal X-ray Structure Determination – Data Collection. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Matsumoto, T., et al. (2020). Applications of X-ray diffraction for microcrystalline sample using the latest single crystal laboratory systems. IUCrJ, 7(Pt 4), 638–647. Retrieved from [Link]

  • NIST. (n.d.). Succinic acid, di-(-)-menthyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • NIST. (n.d.). Succinic acid, di-(-)-menthyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Crystal structure of diethyl (E)-2-[(benzofuran-2-yl)methylidene]succinate. Retrieved from [Link]

  • ResearchGate. (2023). Single Crystal X-Ray Diffraction Studies. Retrieved from [Link]

  • GSRS. (n.d.). DIMENTHYL SUCCINATE, (D-MENTHYL). Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl Succinate. Retrieved from [Link]

  • PubChem. (n.d.). bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate. Retrieved from [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • OA Monitor Ireland. (n.d.). CCDC 960322: Experimental Crystal Structure Determination. Retrieved from [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • re3data.org. (2026, February 3). Cambridge Structural Database. Retrieved from [Link]

  • Fu, H., & Zhao, Y. (2011). (R p)-2-Isopropyl-5-methylcyclohexyl isopropyl(phenyl)phosphinate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o349. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • NextSDS. (n.d.). (1R)-(-)-DIMENTHYL SUCCINATE — Chemical Substance Information. Retrieved from [Link]

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Exploratory

Thermodynamic Stability and Melting Point Dynamics of Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) Succinate

Executive Summary Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate—commonly referred to as (+)-dimenthyl succinate—is a highly specialized chiral diester. It is widely utilized as a stereodirecting auxiliary in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate—commonly referred to as (+)-dimenthyl succinate—is a highly specialized chiral diester. It is widely utilized as a stereodirecting auxiliary in asymmetric organic synthesis and as a functional emollient in advanced cosmetic and pharmaceutical formulations[1]. Understanding its thermodynamic stability and phase transition profile is critical for formulation scientists and synthetic chemists who rely on its precise physical properties. This technical guide provides an in-depth analysis of its thermal properties, specifically focusing on its melting point (62–64 °C)[1], enthalpy of fusion, and the rigorous experimental methodologies required to validate these parameters.

Molecular Architecture and Stereochemical Significance

The compound is synthesized via the esterification of succinic anhydride with D-menthol ((1S,2R,5S)-2-isopropyl-5-methylcyclohexanol). The presence of two bulky, stereodefined menthyl groups imparts significant steric hindrance around the central succinate core. This unique molecular architecture dictates its crystal lattice packing, which directly influences its melting point and thermodynamic stability[2]. Enantiomeric purity is paramount; the presence of diastereomeric impurities or racemic mixtures will disrupt the uniform crystal lattice, causing significant melting point depression and altering the enthalpy of fusion.

Thermodynamic Profile and Phase Transitions

The thermodynamic behavior of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is characterized by a distinct, sharp melting transition and high thermal stability under non-oxidative conditions.

Melting Point Dynamics

In its pure crystalline form, the compound exhibits a sharp melting point between 62 °C and 64 °C[1][3]. This relatively low melting point is characteristic of bulky aliphatic esters. Because the molecule lacks strong hydrogen-bond donors, its solid-state cohesion relies entirely on weaker van der Waals forces and dipole-dipole interactions, allowing it to transition to a liquid state at mild temperatures.

Enthalpy and Free Energy

Thermodynamic modeling provides critical insights into the energy required for these phase transitions. The enthalpy of fusion ( Δfus​H∘ ) is calculated to be approximately 44.40 kJ/mol[4], representing the energy required to disrupt the crystalline lattice. Furthermore, its high octanol/water partition coefficient ( logP=5.77 )[3] highlights its extreme lipophilicity, which contributes to its stability against ambient aqueous hydrolysis.

Quantitative Thermodynamic Data

The following table summarizes the foundational physicochemical and thermodynamic parameters of the compound.

ParameterValueReference
Molecular Weight 394.59 g/mol [1]
Melting Point 62 – 64 °C[1][3]
Boiling Point 200 – 205 °C (at 2 mmHg)[1][3]
Enthalpy of Fusion ( Δfus​H∘ ) 44.40 kJ/mol[4]
Enthalpy of Vaporization ( Δvap​H∘ ) 86.18 kJ/mol[4]
Standard Gibbs Free Energy ( Δf​G∘ ) -303.46 kJ/mol[4]
LogP (Octanol/Water) 5.77[3][4]

Experimental Methodologies for Thermodynamic Validation

To accurately determine the thermodynamic stability and melting point of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, rigorous analytical protocols must be employed. The following methodologies are designed as self-validating systems to ensure high trustworthiness and reproducibility.

Protocol 1: Differential Scanning Calorimetry (DSC)

Causality & Rationale: DSC is utilized over standard capillary melting point apparatuses because it quantifies the exact heat flow associated with phase transitions. This allows for the precise calculation of Δfus​H∘ and the detection of any hidden polymorphic forms.

  • Calibration: Calibrate the DSC instrument using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). Self-Validation: This ensures that both the temperature sensors and heat flow integrators are perfectly aligned before sample testing.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the succinate compound into a standard aluminum pan and crimp it closed. Rationale: A small sample mass minimizes thermal gradients within the crystalline powder, ensuring a sharp and accurate endothermic peak.

  • Atmosphere Control: Purge the sample chamber with high-purity Nitrogen ( N2​ ) at a continuous flow rate of 50 mL/min. Rationale: An inert N2​ atmosphere prevents premature oxidative degradation during the heating cycle, isolating purely thermal transitions.

  • Thermal Program: Equilibrate the sample at 25 °C, then heat at a constant rate of 10 °C/min up to 100 °C. Rationale: A 10 °C/min heating rate provides an optimal balance; it is fast enough to generate a strong heat flow signal but slow enough to prevent thermal lag.

  • Data Analysis: Integrate the area under the endothermic melting peak to calculate the enthalpy of fusion. The extrapolated onset temperature of this peak represents the true thermodynamic melting point (expected at ~62 °C).

Protocol 2: Thermogravimetric Analysis (TGA)

Causality & Rationale: While DSC measures phase transitions, TGA is required to establish the absolute thermal stability limit by measuring mass loss due to volatilization or degradation.

  • Sample Loading: Load 10 mg of the sample into a tared platinum crucible.

  • Thermal Program: Heat the sample from 25 °C to 400 °C at 10 °C/min under an N2​ purge.

  • Analysis: Identify the degradation onset temperature ( Td​ ), defined strictly as the temperature at which a 5% mass loss is observed. This establishes the upper thermal boundary for processing the compound in chemical reactors.

Visualization of Experimental Workflow

G N1 Sample Preparation Bis(menthyl) Succinate (3-5 mg) N2 Differential Scanning Calorimetry (DSC) N1->N2 N2 Purge, 10 °C/min N3 Thermogravimetric Analysis (TGA) N1->N3 N2 Purge, 10 °C/min N4 Melting Point Determination Onset: 62-64 °C N2->N4 Endothermic Peak Onset N5 Enthalpy of Fusion ΔfusH° = 44.40 kJ/mol N2->N5 Peak Area Integration N6 Thermal Stability Limit Mass Loss Quantification N3->N6 >5% Mass Loss Threshold

Experimental workflow for the thermodynamic characterization of bis(menthyl) succinate.

Mechanistic Insights into Stability and Degradation Pathways

The thermal stability of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is largely governed by the strength of its ester linkages. Below 200 °C, the compound remains highly stable. However, as it approaches its boiling point (200–205 °C at 2 mmHg)[1], prolonged thermal stress can induce degradation.

The primary degradation pathway under extreme thermal stress is ester pyrolysis. Due to the presence of β -hydrogens on the menthyl moiety, the compound can undergo a macroscopic thermal elimination (similar to a retro-ene reaction) at high temperatures, yielding succinic acid and menthene derivatives. In ambient conditions, its highly lipophilic nature ( logP=5.77 )[3] makes it exceptionally stable against hydrolysis. In organic synthesis, this thermodynamic and chemical stability is actively leveraged; the dimenthyl succinate scaffold acts as a robust chiral auxiliary that withstands diverse, harsh reaction conditions before being intentionally cleaved[2].

Conclusion

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is a thermodynamically stable chiral diester characterized by a precise melting point of 62–64 °C[1]. Its robust thermal profile, combined with its high lipophilicity, makes it an excellent candidate for advanced pharmaceutical formulations and a reliable chiral auxiliary in organic synthesis. By employing the rigorous, self-validating DSC and TGA protocols outlined in this guide, researchers can confidently validate the purity and thermodynamic properties of this compound, ensuring high fidelity in downstream applications.

References

  • Title: Working with Hazardous Chemicals - Organic Syntheses Source: orgsyn.org URL: [Link]

  • Title: China Low Price (1R)-(-)-DIMENTHYL SUCCINATE Manufacturers Source: globalchemmall.com URL: [Link]

  • Title: Chemical Properties of Succinic acid, di-(-)-menthyl ester (CAS 34212-59-4) Source: chemeo.com URL: [Link]

Sources

Foundational

Comprehensive Safety Data and Toxicity Profile of Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) Succinate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate—com...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate—commonly referred to in the literature as (-)-dimenthyl succinate —is a highly specialized, structurally robust chiral diester. In the realm of advanced organic synthesis and drug development, it serves a dual purpose. Primarily, it acts as a highly stereoselective chiral auxiliary in asymmetric cyclopropanation reactions, forming the backbone of critical kynurenine pathway inhibitors (such as UPF 648)[1]. Secondarily, its structural relationship to monomenthyl succinate makes it a compound of interest in the study of succinate-based cooling agents for topical and ingestible formulations[2].

As a Senior Application Scientist, understanding not just what this compound does, but how it behaves biologically and chemically is paramount. This whitepaper synthesizes its physicochemical properties, toxicological profile, and self-validating laboratory handling protocols to ensure both safety and experimental integrity.

Physicochemical Properties & Identification

Dimenthyl succinate is a lipophilic, crystalline solid at room temperature. Its bulky L-menthyl groups provide the steric hindrance necessary for its role as a chiral directing group.

Table 1: Chemical Identity and Physical Properties

PropertyValue
IUPAC Name bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) butanedioate
Common Name (-)-Dimenthyl succinate; bis(L-menthyl) succinate
CAS Number 34212-59-4
Molecular Formula C₂₄H₄₂O₄
Molecular Weight 394.59 g/mol
Appearance Colorless crystalline solid
Purity Standards ≥ 95% – 99% (Application dependent)
Storage Temperature 2-8°C, sealed in a dry, well-ventilated environment

Toxicological Profile & Pharmacokinetics

Metabolic Hydrolysis Pathway

The systemic toxicity of dimenthyl succinate is intrinsically low due to its metabolic fate. Upon systemic absorption or ingestion, the diester undergoes rapid enzymatic hydrolysis mediated by non-specific hepatic and plasma carboxylesterases. This cleavage yields two well-tolerated endogenous/dietary metabolites:

  • L-Menthol: Acts as a potent agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel, inducing a characteristic cooling sensation[3]. It is subsequently glucuronidated in the liver and excreted safely.

  • Succinic Acid: A naturally occurring dicarboxylic acid that directly enters the Tricarboxylic Acid (TCA) cycle, serving as a fundamental substrate for cellular ATP generation[4].

MetabolicPathway Dimenthyl_Succinate Dimenthyl Succinate (Intact Diester) Carboxylesterase Hepatic/Plasma Carboxylesterases Dimenthyl_Succinate->Carboxylesterase Hydrolysis L_Menthol L-Menthol (2 Equivalents) Carboxylesterase->L_Menthol Succinic_Acid Succinic Acid (1 Equivalent) Carboxylesterase->Succinic_Acid TRPM8 TRPM8 Channel Activation L_Menthol->TRPM8 Agonism TCA_Cycle TCA Cycle (Energy Metabolism) Succinic_Acid->TCA_Cycle Oxidation

Figure 1: Metabolic hydrolysis pathway of dimenthyl succinate into L-menthol and succinic acid.

Acute Toxicity & GHS Classification

While the metabolites are benign, the intact diester exhibits specific localized irritant properties. Based on standardized safety assessments, the compound is classified under the following hazard statements:

Table 2: GHS Hazard and Precautionary Statements

GHS CodeCategoryDescription
H302 HazardHarmful if swallowed
H315 HazardCauses skin irritation
H319 HazardCauses serious eye irritation
H335 HazardMay cause respiratory irritation
P261 PrecautionaryAvoid breathing dust/fume/gas/mist/vapours/spray
P280 PrecautionaryWear protective gloves/clothing/eye & face protection
P301+P312 ResponseIF SWALLOWED: Call a POISON CENTER or doctor if unwell
P302+P352 ResponseIF ON SKIN: Wash with plenty of soap and water
P305+P351+P338 ResponseIF IN EYES: Rinse cautiously with water for several minutes

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. We do not merely list steps; we establish the causality behind the chemical behavior of dimenthyl succinate.

Protocol 1: In Vitro Esterase Cleavage Assay (Pharmacokinetic Validation)

Purpose: To quantify the half-life of dimenthyl succinate in simulated physiological conditions, validating its breakdown into non-toxic metabolites.

  • Substrate Preparation: Dissolve 10 mg of dimenthyl succinate in 1 mL of HPLC-grade DMSO (10 mg/mL stock).

  • Buffer Equilibration: Prepare 100 mM Phosphate Buffered Saline (PBS) at pH 7.4. Pre-warm to 37°C.

  • Enzyme Addition: Add 10 units of Porcine Liver Esterase (PLE) to 9.9 mL of the pre-warmed PBS.

  • Reaction Initiation: Inject 100 µL of the substrate stock into the enzyme-buffer solution. Incubate at 37°C with orbital shaking at 150 rpm.

  • Sampling & Quenching: At intervals (0, 15, 30, 60, 120 mins), withdraw 500 µL aliquots. Immediately quench by adding 500 µL of ice-cold acetonitrile containing 0.1% formic acid to denature the esterase.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (monitoring m/z 395.3 [M+H]⁺).

  • Self-Validating QC Step (Mass Balance): Calculate the molar ratio of the depleted parent compound against the generated L-menthol and succinic acid. A successful, validated assay must show a 1:2:1 stoichiometric relationship (Parent : Menthol : Succinate). Deviations indicate incomplete hydrolysis or non-specific degradation.

Protocol 2: Asymmetric Cyclopropanation Workflow

Purpose: Synthesis of dimenthyl (1S,2S)-cyclopropane-1,2-dicarboxylate, a critical chiral intermediate for KMO inhibitors like UPF 648[1].

Causality in Reaction Design: Why use lithium 2,2,6,6-tetramethylpiperidide (LTMP) instead of standard bases like LDA? LTMP's extreme steric bulk prevents unwanted nucleophilic attack on the ester carbonyls of dimenthyl succinate. This ensures quantitative double deprotonation to the s-trans-E,E-dienolate dianion without cleaving the ester linkages. Furthermore, conducting the alkylation strictly at -78°C freezes the conformational flexibility of the dianion, ensuring that the bromochloromethane electrophile approaches exclusively from the less hindered face.

  • Base Generation: In an oven-dried Schlenk flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (2.2 eq) in anhydrous THF. Cool to -78°C. Add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LTMP.

  • Enolate Formation: Add a solution of (-)-dimenthyl succinate (1.0 eq) in anhydrous THF dropwise over 1 hour to the LTMP solution at -78°C. Stir for 1 hour.

  • Alkylation: Introduce bromochloromethane (1.5 eq) dropwise over 10 minutes. Maintain the reaction at -78°C for 4 hours.

  • Quenching: Rapidly add saturated aqueous NH₄Cl solution at -78°C to prevent stereochemical scrambling, then allow the mixture to warm to room temperature.

  • Purification: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (petroleum ether:ethyl acetate = 98:2).

  • Self-Validating QC Step (Chiral HPLC): Dissolve 1 mg of the purified product in 1 mL of hexane/isopropanol (90:10). Inject 10 µL into a chiral stationary phase HPLC column (e.g., Chiralcel OD-H). The self-validating metric for this workflow is an enantiomeric excess (ee) of >98%, confirming that the bulky L-menthyl groups effectively shielded the re-face of the dienolate dianion during alkylation.

CyclopropanationWorkflow Step1 Step 1: Base Generation (LTMP in THF, -78°C) Step2 Step 2: Enolate Formation (Add Dimenthyl Succinate) Step1->Step2 Step3 Step 3: Alkylation (Add Bromochloromethane, 4h) Step2->Step3 Step4 Step 4: Quenching (Sat. NH4Cl, Warm to RT) Step3->Step4 Step5 Step 5: Purification & QC (Chromatography & Chiral HPLC) Step4->Step5

Figure 2: Step-by-step workflow for the asymmetric cyclopropanation of dimenthyl succinate.

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Exploratory

solubility profile of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate in organic solvents

An In-depth Technical Guide to the Solubility Profile of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate in Organic Solvents Introduction Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, commonly known...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate in Organic Solvents

Introduction

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, commonly known as di-l-menthyl succinate, is a diester synthesized from succinic acid and the naturally occurring monoterpene, l-menthol.[1] Its molecular structure, dominated by two bulky, non-polar menthyl groups, imparts unique physicochemical properties. While structurally related compounds like monomenthyl succinate are utilized in the food and cosmetics industries as cooling agents that lack the harshness of menthol, the applications of the di-substituted ester are still being explored.[2][3]

A comprehensive understanding of a compound's solubility is a cornerstone of chemical and pharmaceutical science. It dictates the choice of solvents for synthesis and purification, influences bioavailability in drug delivery systems, and governs formulation strategies in materials science and consumer products. This guide provides a robust framework for researchers and drug development professionals to both predict and experimentally determine the solubility profile of di-l-menthyl succinate. We will delve into the theoretical principles governing its dissolution, provide detailed, field-proven experimental protocols, and outline a systematic approach to data analysis and presentation.

Section 1: Physicochemical Properties & Theoretical Solubility Principles

The solubility behavior of a solute in a given solvent is primarily governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity tend to be miscible.[4] To predict the solubility of di-l-menthyl succinate, we must first examine its molecular characteristics.

1.1. Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₄H₄₂O₄[5][6]
Molecular Weight 394.6 g/mol [5][6][7]
Physical Form Crystalline solid[8]
IUPAC Name bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate[5]
Calculated LogP (XLogP3) 6.8[5][6]

The high XLogP value of 6.8 strongly indicates that di-l-menthyl succinate is a highly lipophilic (oil-loving) and hydrophobic (water-fearing) molecule.[5][6] This is a direct consequence of its structure: two large, aliphatic menthyl groups linked by a succinate core. While the ester groups introduce some polarity, their influence is overshadowed by the extensive non-polar hydrocarbon scaffolding.

1.2. Predicting Solubility Behavior

Based on these properties, we can establish a strong hypothesis for the compound's solubility profile:

  • High Solubility is expected in non-polar and moderately polar aprotic solvents. Solvents like hexane, toluene, diethyl ether, and ethyl acetate will effectively solvate the large menthyl groups through van der Waals interactions, leading to favorable dissolution.

  • Low to negligible solubility is expected in highly polar protic solvents, particularly water. The energy required to break the strong hydrogen bonding network of water to accommodate a large, non-polar molecule is thermodynamically unfavorable.

The following diagram illustrates this fundamental relationship.

G cluster_solute Di-l-menthyl Succinate cluster_solvent Solvent Types Solute Predominantly Non-Polar NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar High Solubility PolarAprotic Polar Aprotic (e.g., Ethyl Acetate) Solute->PolarAprotic Moderate to High Solubility PolarProtic Polar Protic (e.g., Water, Ethanol) Solute->PolarProtic Low to Insoluble

Caption: Figure 1: Predicted Solubility Based on Polarity Matching.

Section 2: Experimental Determination of a Solubility Profile

While theoretical predictions are invaluable, quantitative experimental data is essential for any serious research or development application. The following section outlines a robust, two-part workflow for determining the solubility of di-l-menthyl succinate: equilibration via the shake-flask method, followed by precise quantification using High-Performance Liquid Chromatography (HPLC).

2.1. Part 1: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a universally recognized technique for determining the thermodynamic equilibrium solubility of a compound.[9] The core principle is to create a saturated solution by agitating an excess amount of the solid solute with the solvent for a sufficient period to ensure equilibrium is reached.

Experimental Protocol:

  • Preparation: For each selected solvent, add an excess of crystalline di-l-menthyl succinate to a sealed, inert container (e.g., a 20 mL glass scintillation vial). "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation. A starting point could be ~100 mg of solute per 5 mL of solvent.

  • Equilibration: Place the sealed vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a minimum of 24-48 hours. The extended time is crucial to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess, undissolved solid settle. For solvents with densities close to the solute, centrifugation (e.g., 5000 rpm for 15 minutes) is the preferred method to ensure clear separation.

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a volumetric pipette. Be extremely cautious not to disturb the solid residue at the bottom.

  • Filtration: Filter the extracted supernatant through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any remaining microscopic particulates. This step is critical to prevent artificially high concentration readings.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method's calibration curve. A series of dilutions may be necessary.

G start Start prep 1. Add Excess Solute to Solvent in Vial start->prep equil 2. Agitate at Constant Temp (24-48h) prep->equil separate 3. Settle or Centrifuge to Separate Phases equil->separate extract 4. Withdraw Clear Supernatant separate->extract filter 5. Filter with 0.22µm Syringe Filter extract->filter dilute 6. Dilute for Analysis filter->dilute end_node Ready for HPLC Quantification dilute->end_node

Caption: Figure 2: Shake-Flask Experimental Workflow.

2.2. Part 2: Quantification by Reverse-Phase HPLC-UV

HPLC is the premier analytical technique for this application due to its high precision, sensitivity, and specificity in separating and quantifying compounds in a mixture.[10][11] A reverse-phase method is ideal for a non-polar analyte like di-l-menthyl succinate.

HPLC Method Development & Analysis Protocol:

  • Standard Preparation & Calibration:

    • Prepare a high-concentration stock solution of di-l-menthyl succinate in a strong organic solvent (e.g., acetonitrile).

    • Create a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentrations of the diluted solubility samples.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot peak area versus concentration and perform a linear regression to generate a calibration curve. An R² value > 0.99 is required for a valid calibration.[12]

  • Chromatographic Conditions (Starting Point):

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A). A starting gradient could be 70% B to 100% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C to ensure reproducibility.[12]

    • Injection Volume: 10 µL.

    • Detector: UV-Vis detector set to a low wavelength, such as 205 nm, where ester carbonyls exhibit absorbance.[12][13]

  • Sample Analysis:

    • Inject the diluted samples prepared from the shake-flask experiment.

    • Record the peak area corresponding to di-l-menthyl succinate.

    • Ensure the peak area falls within the linear range of the calibration curve. If not, adjust the dilution and re-inject.

  • Calculation of Solubility:

    • Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility of the compound in that solvent at the specified temperature.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

G cluster_prep Method Setup cluster_analysis Sample Analysis stock Prepare Stock Solution of Analyte cal Create Serial Dilution Calibration Standards stock->cal curve Inject Standards & Generate Calibration Curve (R² > 0.99) cal->curve inject Inject Diluted Sample from Shake-Flask curve->inject Use Regression Equation area Integrate Peak Area inject->area calc Calculate Concentration using Calibration Curve area->calc final Apply Dilution Factor to get Final Solubility calc->final

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate

An Application Note and Protocol for the Synthesis of Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of bis((1R,2S,5R)-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate, also known as di-(-)-menthyl succinate. The synthesis is achieved via a classic Fischer-Speier esterification, reacting succinic acid with two equivalents of (-)-menthol in the presence of an acid catalyst. This guide is designed for researchers in organic chemistry and drug development, offering in-depth explanations for experimental choices, safety protocols, and methods for purification and characterization. The protocol emphasizes driving the reaction equilibrium to maximize yield through the removal of water using a Dean-Stark apparatus.

A Note on Stereochemistry: The target molecule is synthesized from the naturally occurring (-)-menthol, which has the (1R,2S,5R) stereochemical configuration. Therefore, the resulting product is bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate. The stereocenters of the menthyl group are preserved during this reaction.[1]

Introduction

Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate is a chiral diester derived from succinic acid, a bio-renewable platform chemical, and (-)-menthol, a natural monoterpenoid.[2] Its applications are found in various fields, including cosmetics as a cooling agent and in chiral synthesis where the menthyl groups can act as chiral auxiliaries.[3]

The primary synthetic route is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] This reaction is an equilibrium process. To achieve a high yield of the desired diester, the equilibrium must be shifted toward the products. This is accomplished by using an excess of one reactant or, more effectively, by removing the water formed during the reaction through azeotropic distillation.[4] This protocol employs a Dean-Stark apparatus for the continuous removal of water, ensuring a high conversion rate.

Reaction Scheme

The overall reaction involves the esterification of the two carboxylic acid groups of succinic acid with two molecules of (-)-menthol.

Succinic Acid + 2 (-)-Menthol $\xrightarrow{H^+}$ Bis((-)-menthyl) succinate + 2 H₂O

The molecular formula of the final product is C₂₄H₄₂O₄ and its molecular weight is 394.6 g/mol .[5]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMolar Mass ( g/mol )QuantityPuritySupplier
Succinic AcidC₄H₆O₄118.095.91 g (0.05 mol)≥99%Sigma-Aldrich
(-)-MentholC₁₀H₂₀O156.2717.2 g (0.11 mol)≥99%Sigma-Aldrich
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S·H₂O190.220.95 g (5 mol%)≥98.5%Sigma-Aldrich
TolueneC₇H₈92.14150 mLAnhydrousFisher Scientific
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As neededSaturated Sol.Fisher Scientific
Diethyl Ether(C₂H₅)₂O74.12200 mLACS GradeFisher Scientific
Brine (Saturated NaCl)NaCl58.4450 mLSaturated Sol.Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37As neededGranularFisher Scientific
EthanolC₂H₅OH46.07As needed95% or AbsoluteFisher Scientific
Equipment
EquipmentPurpose
250 mL Round-bottom flaskReaction vessel
Heating mantle with magnetic stirrerHeating and mixing
Dean-Stark apparatusAzeotropic removal of water
Reflux condenserTo condense solvent vapors
Magnetic stir barFor efficient mixing
Separatory funnel (500 mL)For liquid-liquid extraction
Beakers, Erlenmeyer flasksGeneral glassware
Rotary evaporatorSolvent removal under reduced pressure
Buchner funnel and filter flaskFor vacuum filtration (recrystallization)
Thin Layer Chromatography (TLC) platesReaction monitoring
NMR Spectrometer, IR SpectrometerProduct characterization

Experimental Workflow

The overall process from setup to final product characterization is outlined below.

G cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Assemble Glassware (Flask, Dean-Stark, Condenser) B 2. Charge Reactants (Succinic Acid, (-)-Menthol, p-TsOH, Toluene) A->B C 3. Heat to Reflux (Monitor water collection in Dean-Stark) B->C D 4. Cool & Dilute (Cool to RT, add Diethyl Ether) C->D TLC Monitoring E 5. Neutralize & Wash (Wash with NaHCO₃, H₂O, Brine) D->E F 6. Dry & Evaporate (Dry with MgSO₄, remove solvent) E->F G 7. Recrystallization (Dissolve crude in hot ethanol, cool to crystallize) F->G H 8. Characterization (NMR, IR, Mass Spec, M.P.) G->H caption Experimental workflow for the synthesis of di-(-)-menthyl succinate.

Caption: Experimental workflow for the synthesis of di-(-)-menthyl succinate.

Step-by-Step Synthesis Protocol

Reaction Setup
  • Assemble the Apparatus : Set up a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Charge the Flask : To the round-bottom flask, add succinic acid (5.91 g, 0.05 mol), (-)-menthol (17.2 g, 0.11 mol), p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol), and 150 mL of toluene.

    • Rationale: A 10% molar excess of (-)-menthol is used to ensure the complete conversion of the dicarboxylic acid. Toluene serves as the solvent and forms an azeotrope with water, facilitating its removal.[4] p-TsOH is a solid, easy-to-handle strong acid catalyst suitable for esterification.

Reaction Execution
  • Heating : Begin stirring and gently heat the mixture to reflux using a heating mantle. The toluene will begin to boil and condense, collecting in the Dean-Stark trap.

  • Water Removal : As the reaction proceeds, water will form and co-distill with the toluene. The denser water will separate and collect at the bottom of the Dean-Stark trap, while the toluene will overflow back into the reaction flask. Continue refluxing until no more water is collected in the trap (approximately 4-6 hours). The theoretical amount of water to be collected is ~1.8 mL (from the reaction) plus a small amount from the catalyst.

  • Monitoring : The reaction progress can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). Spot the starting materials and the reaction mixture. The reaction is complete when the succinic acid spot disappears.

Work-up and Isolation
  • Cooling : Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

  • Dilution : Transfer the reaction mixture to a 500 mL separatory funnel. Rinse the reaction flask with 50 mL of diethyl ether and add it to the separatory funnel.

  • Neutralization and Washing :

    • Wash the organic layer with 50 mL of saturated sodium bicarbonate solution. Shake gently at first, venting frequently to release CO₂ gas. This step neutralizes the p-TsOH catalyst and removes any unreacted succinic acid.[6]

    • Test the aqueous layer with pH paper to ensure it is basic. If not, repeat the bicarbonate wash.

    • Wash the organic layer with 50 mL of water, followed by 50 mL of brine to reduce the amount of dissolved water in the organic phase.[6]

  • Drying : Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Swirl the flask; if the MgSO₄ clumps together, add more until some remains free-flowing.

  • Solvent Removal : Filter off the drying agent and transfer the filtrate to a round-bottom flask. Remove the toluene and diethyl ether under reduced pressure using a rotary evaporator to yield the crude product, which should be a white solid or a pale oil that solidifies upon standing.[4]

Purification
  • Recrystallization : The most effective method for purifying the solid product is recrystallization.[7][8]

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the white crystalline product by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the crystals in a vacuum oven or air-dry to a constant weight. The pure product should be a colorless crystalline solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance : White/colorless crystalline solid.

  • Melting Point : Determine the melting point and compare it to literature values.

  • ¹H NMR (CDCl₃) : Expect characteristic peaks for the succinate methylene protons (a singlet around δ 2.6 ppm) and the menthyl protons, including the methine proton adjacent to the ester oxygen (a triplet of doublets around δ 4.7 ppm), the isopropyl group (doublets and a multiplet), and methyl groups.

  • ¹³C NMR (CDCl₃) : Expect signals for the ester carbonyl carbon (around δ 172 ppm), the succinate methylene carbons (around δ 29 ppm), and the various carbons of the two menthyl groups.

  • FT-IR (KBr or ATR) : Look for a strong C=O stretch for the ester group (around 1730 cm⁻¹), C-O stretches (around 1150-1200 cm⁻¹), and C-H stretches from the alkyl groups.

Safety and Handling

  • General Precautions : Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagent-Specific Hazards :

    • p-Toluenesulfonic acid : Corrosive and can cause severe skin and eye irritation. Handle with care.

    • Toluene and Diethyl Ether : Highly flammable liquids. Ensure no open flames or spark sources are nearby. They are also harmful if inhaled or absorbed through the skin.

    • Sodium Bicarbonate Wash : This step generates CO₂ gas, which can cause pressure buildup in the separatory funnel. Vent frequently.[6]

  • Waste Disposal : Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic wastes should be collected in separate, labeled containers.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; insufficient water removal.Ensure the Dean-Stark trap is functioning correctly. Extend the reflux time. Check the activity of the catalyst.
Product loss during work-up or recrystallization.Be careful during extractions to avoid losing the organic layer. Use minimal hot solvent for recrystallization and ensure thorough cooling.
Product is an Oil, Not a Solid Presence of impurities (e.g., unreacted menthol, monoester).Attempt purification by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).
Wet/Oily Product after Rotary Evaporation Residual toluene or water.Ensure the organic layer was thoroughly dried before solvent removal. If necessary, re-dissolve in a volatile solvent like diethyl ether, re-dry, and evaporate again.
Reaction Does Not Start Inactive catalyst.Use fresh p-toluenesulfonic acid. A small amount of concentrated H₂SO₄ can be used as an alternative catalyst.[6]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of l-Menthyl Isovalerate from l-Menthol.
  • Organic Syntheses. (n.d.). Transesterification of Methyl Esters of Aromatic and α,β-Unsaturated Acids with Bulky Alcohols. Organic Syntheses Procedure.
  • University of Toronto Scarborough. (n.d.).
  • Qi, X., et al. (2020). Effective synthesis of menthol derivative monomenthyl succinate catalyzed by nanoscale silicon dioxide immobilized DMAP derivative in mixed solvent system. Comptes Rendus Chimie, 23(6-7), 375-384.
  • National Center for Biotechnology Information. (n.d.). bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate.
  • ResearchGate. (2007). Preparation of Methyl Ester Precursors of Biologically Active Agents.
  • Sigma-Aldrich. (n.d.). bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)
  • Google Patents. (1981).
  • European Patent Office. (2018).
  • Google Patents. (2015).
  • Sigma-Aldrich. (n.d.). bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)
  • ResearchGate. (2011).
  • PatSnap. (2013). Preparation method of diethyl succinate.
  • The Royal Society of Chemistry. (2014).
  • Google Patents. (2017).
  • Google Patents. (2014).
  • Académie des sciences. (2020).
  • Semantic Scholar. (2021). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)
  • Beilstein Journals. (2021).
  • Amanote Research. (2009). Synthesis of (2r,3s)-((1r,2s,5r)-2-Isopropyl-5-Methylcyclohexyl) 2-(4-Bromophenyl)-3-(Tert-Butoxy-Carbonylamino)
  • ResearchGate. (2019). (1R,2S,5R)
  • ACS Publications. (2023). Synthesis of Fuel Additives via Esterification of Succinic Acid over a Sustainable Catalyst Comprising 12-Tungstophosphoric Acid Anchored to Zeolite HY. Energy & Fuels.
  • ResearchGate. (2019). Synthesis of (1R,2S,5R)
  • RSC Publishing. (2021).
  • AIP Publishing. (2019). Effectiveness of Menthyl Acetate Synthesis with Different Acetyl Groups Equivalent.
  • Benchchem. (2025).

Sources

Application

Advanced Application Note: Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) Succinate in Asymmetric Synthesis

Executive Summary & Chemical Profile Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate —widely known in synthetic literature as (-)-di-L-menthyl succinate —is a highly effective C2​ -symmetric chiral auxiliary[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate —widely known in synthetic literature as (-)-di-L-menthyl succinate —is a highly effective C2​ -symmetric chiral auxiliary[1]. Structurally, it consists of a succinyl core flanked by two L-menthol moieties. This compound is primarily utilized to drive highly diastereoselective carbon-carbon bond-forming reactions, most notably in the asymmetric synthesis of trans-cycloalkane-1,2-dicarboxylic acids[2] and chiral γ -butyrolactones[3]. By leveraging the predictable steric bulk of the menthyl isopropyl groups, researchers can exert absolute facial control during electrophilic trapping of the succinate's vicinal dianion.

Mechanistic Rationale: The Vicinal Dianion Strategy

The synthetic utility of di-L-menthyl succinate relies entirely on the precise generation and structural rigidity of its vicinal dianion.

  • Dianion Generation & Base Selection: Treatment of the succinate with a strong, non-nucleophilic base such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) at -78 °C results in double deprotonation[4]. LTMP is specifically chosen over lithium diisopropylamide (LDA) because its extreme steric bulk prevents unwanted nucleophilic attack at the ester carbonyls, ensuring clean and complete enolization.

  • Stereocontrol Causality: Once formed, the dianion adopts a highly organized s-trans, E,E-dienolate conformation to minimize electrostatic repulsion between the two negatively charged oxygen atoms[2]. In this rigid geometry, the bulky isopropyl groups of the menthyl auxiliaries project outward, effectively shielding one face of the enolate. Consequently, electrophilic attack (e.g., by 1, ω -dihalides) is forced to occur from the less hindered opposite face (anti-attack), leading to exceptional diastereomeric excess (de)[5].

Workflow Visualization

G A (-)-Di-L-Menthyl Succinate (Chiral Auxiliary) B LTMP / THF / -78°C (Double Deprotonation) A->B C s-trans, E,E-Dienolate Dianion (Yellow Solution) B->C D 1,ω-Dihalide Addition (Electrophilic Attack) C->D E Diastereoselective Cycloalkylation (>96% de) D->E F KOH / MeOH / 60°C (Hydrolysis & Auxiliary Cleavage) E->F G (+)-(1S,2S)-Cycloalkane- 1,2-dicarboxylic acid F->G

Asymmetric cycloalkylation workflow using di-L-menthyl succinate.

Quantitative Performance Data

The coupling of the (-)-dimenthyl succinate dianion with various 1, ω -dihalides yields trans-cycloalkane-1,2-dicarboxylates with remarkable stereoselectivity, validating the robustness of the menthyl shielding effect[4].

ElectrophileRing Size FormedYield (%)Diastereomeric Excess (de %)Absolute Configuration
BromochloromethaneCyclopropane (n=3)47961S, 2S
1,2-DibromoethaneCyclobutane (n=4)53991S, 2S
1,3-DibromopropaneCyclopentane (n=5)43991S, 2S
1,4-DibromobutaneCyclohexane (n=6)48991S, 2S

Data summarized from Furuta et al., Organic Syntheses[4].

Validated Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process checks are incorporated to ensure reaction integrity before proceeding to subsequent steps.

Protocol 5.1: Asymmetric Synthesis of (+)-(1S,2S)-Cyclopropane-1,2-dicarboxylic acid[4]

Step 1: Base Preparation (LTMP)

  • Action: In a flame-dried flask under an inert argon atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (2.2 equiv) in anhydrous THF. Cool to 0 °C and add n-butyllithium (2.2 equiv) dropwise. Stir for 30 minutes.

  • Validation & Causality: Pre-forming LTMP ensures complete metalation of the amine before the introduction of the ester. The solution must remain clear and colorless; any yellowing at this stage indicates moisture or oxygen contamination.

Step 2: Dianion Generation

  • Action: Cool the LTMP solution to -78 °C. Add a solution of (-)-dimenthyl succinate (1.0 equiv) in dry THF dropwise over 1 hour. Stir for an additional 1 hour.

  • Validation & Causality: The solution will turn a distinct, vibrant yellow. This color change is the visual self-validation of the highly conjugated s-trans, E,E-dienolate dianion formation. Proceed only if this color is observed.

Step 3: Electrophilic Coupling

  • Action: Add bromochloromethane (1.0 equiv) dropwise over 10 minutes. Stir at -78 °C for 2 hours.

  • Validation & Causality: The strict -78 °C temperature maintains the rigid conformation of the dianion, maximizing the facial selectivity dictated by the menthyl groups. As the enolate is consumed by the dihalide, the vibrant yellow color will gradually fade.

Step 4: Reaction Quenching & Purification Aid

  • Action: Add isobutyraldehyde (0.4 equiv) to the reaction mixture and stir briefly before aqueous workup.

  • Validation & Causality: Unreacted succinate dianion is notoriously difficult to separate from the cyclopropanated product via standard silica gel chromatography. Isobutyraldehyde acts as a chemical scavenger, reacting rapidly with any residual enolate to form a highly polar aldol byproduct. This ensures the desired product elutes cleanly during chromatography, validating the purity of the isolated ester.

Step 5: Hydrolysis

  • Action: Dissolve the purified (-)-dimenthyl (1S,2S)-cyclopropane-1,2-dicarboxylate in a 10% KOH solution (9:1 Methanol/Water). Heat at 60 °C for 4 hours.

  • Validation & Causality: Monitor by TLC (1:1 hexane/ethyl acetate). Complete consumption of the ester validates the hydrolysis. Acidify the aqueous layer with 6 N HCl and extract with ether. The final validation of enantiomeric purity is confirmed via optical rotation ( [α]D25​+228∘ in ethanol)[4].

Protocol 5.2: Synthesis of Chiral γ -Butyrolactone Precursors[3]

Di-L-menthyl succinate is also utilized to synthesize chiral γ -butyrolactones, which are critical pharmacophores in lignan natural products.

  • Action: Generate the vicinal dianion using LDA at -78 °C. Alkylate with an arylmethyl halide (e.g., benzyl bromide), followed by acidic workup.

  • Validation & Causality: In this specific methodology developed by Pohmakotr et al., LDA is sufficient for the mono-alkylation of the succinate backbone, providing high anti-diastereoselectivity. Subsequent reduction and spontaneous lactonization yield (R)- β -arylmethyl- γ -butyrolactones with high enantiomeric purity. The success of the lactonization is validated by the appearance of a strong C=O stretch at ~1770 cm⁻¹ in the IR spectrum[3].

References[2] Title: Simple asymmetric construction of a carbocyclic framework. Direct coupling of dimenthyl succinate and 1,.omega.-dihalides

Source: Journal of the American Chemical Society URL: [Link][5] Title: Stereoselective Cyclopropanation Reactions Source: Chemical Reviews URL: [Link][3] Title: Highly diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives: a new general strategy to (R)-β-arylmethyl-γ-butyrolactones Source: Tetrahedron Letters URL: [Link][4] Title: (+)-(1S,2S)-Cyclopropane-1,2-dicarboxylic acid Source: Organic Syntheses URL: [Link]

Sources

Method

Advanced Application Note: Diastereoselective Carbocyclization using Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) Succinate

Executive Summary The synthesis of enantiopure cycloalkane-1,2-dicarboxylic acids is a critical operation in the development of conformationally restricted peptidomimetics, chiral ligands, and active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiopure cycloalkane-1,2-dicarboxylic acids is a critical operation in the development of conformationally restricted peptidomimetics, chiral ligands, and active pharmaceutical ingredients (APIs). Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate —commonly known as (–)-di-L-menthyl succinate—serves as a highly effective chiral auxiliary in these syntheses.

This application note details the field-proven methodologies for utilizing this reagent in the Yamamoto Asymmetric Carbocyclization . By leveraging strict steric control during the double deprotonation and subsequent electrophilic alkylation, chemists can achieve exceptional diastereomeric ratios (dr > 95:5) when synthesizing cyclopropane, cyclobutane, and cyclopentane derivatives [1, 2].

Mechanistic Rationale & Stereocontrol (Causality)

The success of this diastereoselective reaction relies on two strictly controlled geometric parameters: the conformation of the enolate and the facial shielding provided by the chiral auxiliary.

  • Formation of the s-trans-E,E-Dienolate : Standard bases like Lithium Diisopropylamide (LDA) fail to provide high diastereoselectivity because their relatively small steric profile allows for the formation of mixed enolate geometries (E,Z or Z,Z) and promotes unwanted self-condensation. The use of the extremely bulky Lithium 2,2,6,6-tetramethylpiperidide (LTMP) forces the succinate to deprotonate exclusively into the s-trans-E,E-dienolate dianion to minimize steric clash[2].

  • Facial Shielding by the Menthyl Auxiliary : Once the E,E-dienolate is locked, the bulky isopropyl groups of the (1S,2R,5S)-2-isopropyl-5-methylcyclohexyl moieties project directly over the bottom face of the enolate π -system. This creates a severe steric blockade, forcing the incoming 1, ω -dihalide electrophile to approach exclusively from the unhindered top face, establishing the (1S,2S) stereocenters.

Mechanism Step1 Bis((1S,2R,5S)-...) Succinate Step2 Double Deprotonation (LTMP, -78 °C) Step1->Step2 Step3 s-trans-E,E-Dienolate (i-Pr Shields Bottom Face) Step2->Step3 Step4 Electrophilic Attack (Top-Face Approach) Step3->Step4 + Dihalide Step5 (1S,2S)-Cycloalkane Dicarboxylate Step4->Step5 Ring Closure

Figure 1: Mechanistic pathway of the asymmetric carbocyclization using the menthyl auxiliary.

Quantitative Performance Metrics

The choice of base and the chain length of the dihalide directly dictate the yield and stereochemical outcome. The tables below summarize validated historical data for these parameters [1, 2].

Table 1: Influence of Base Steric Bulk on Diastereoselectivity
Base UsedEquivalentsDienolate GeometryDiastereomeric Ratio (dr)Yield (%)Mechanistic Consequence
LDA 2.1Mixed (E,E / E,Z)~ 50 : 50< 40%Insufficient bulk leads to poor facial discrimination and Claisen condensation byproducts.
LTMP 2.1Exclusive s-trans-E,E96 : 4 84% Extreme steric bulk ensures uniform enolate geometry and high top-face selectivity.
Table 2: Substrate Scope for 1, ω -Dihalides (with LTMP)
ElectrophileTarget Ring SystemIsolated Yield (%)dr (S,S : R,R)
BromochloromethaneCyclopropane-1,2-dicarboxylate84%96 : 4
1,2-DibromoethaneCyclobutane-1,2-dicarboxylate75%95 : 5
1,3-DibromopropaneCyclopentane-1,2-dicarboxylate68%92 : 8

Validated Laboratory Protocols

The following protocol outlines the synthesis of (–)-dimenthyl (1S,2S)-cyclopropane-1,2-dicarboxylate . It is designed as a self-validating system : each phase contains specific observational or analytical checkpoints to ensure the integrity of the reaction before proceeding.

Workflow W1 1. LTMP Generation n-BuLi + TMP 0 °C to -78 °C W2 2. Dianion Formation Add Succinate Stir 1 h at -78 °C W1->W2 W3 3. Alkylation Add CH2BrCl Stir 2 h at -78 °C W2->W3 W4 4. Isolation Quench & Extract Recrystallize W3->W4

Figure 2: Step-by-step experimental workflow for diastereoselective cyclopropanation.

Phase 1: Preparation of the LTMP Base

Causality Note: 2,2,6,6-Tetramethylpiperidine (TMP) must be freshly distilled. Impurities or moisture will quench the n-BuLi, altering the precise 2.1 stoichiometric ratio required to prevent mono-enolate side reactions.

  • Setup : Purge a flame-dried 500-mL round-bottomed flask with ultra-pure Argon. Add 180 mL of anhydrous Tetrahydrofuran (THF) and cool to 0 °C using an ice bath.

  • Lithiation : Inject 74.1 mL of a 1.7 M solution of n-butyllithium in hexanes (126 mmol).

  • Amine Addition : Dropwise, add 21.3 mL (126 mmol) of TMP over 10 minutes.

  • Thermal Adjustment : Stir for 30 minutes at 0 °C, then cool the solution to –78 °C using a dry ice/methanol bath.

    • Self-Validation Checkpoint : The solution should remain clear and pale yellow. Any cloudiness indicates moisture contamination.

Phase 2: Generation of the Succinate Dianion

Causality Note: The succinate must be added slowly. Rapid addition causes localized temperature spikes, which can trigger self-condensation of the mono-enolate before the second deprotonation occurs.

  • Addition : Dissolve 23.7 g (60 mmol) of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate in 50 mL of anhydrous THF. Add this solution dropwise to the LTMP over a 1-hour period at –78 °C.

  • Maturation : Stir the resulting mixture for exactly 1 hour at –78 °C.

    • Self-Validation Checkpoint : The reaction mixture will transition to a distinct, bright yellow color, confirming the formation of the extended π -system of the s-trans-E,E-dienolate dianion.

Phase 3: Diastereoselective Alkylation

Causality Note: Bromochloromethane is utilized because the differential leaving group ability (Br > Cl) ensures a controlled, sequential alkylation. The dianion first displaces the bromide, followed by an intramolecular displacement of the chloride to close the cyclopropane ring.

  • Electrophile Addition : Inject 3.9 mL (60 mmol) of bromochloromethane dropwise over 10 minutes.

  • Reaction : Stir the solution at –78 °C for 2 hours.

    • In-Process Control (IPC) : Withdraw a 0.1 mL aliquot, quench in 1 mL saturated aqueous NH4​Cl , extract with ethyl acetate, and analyze via Gas Chromatography (GC). The chromatogram must show >95% consumption of the starting succinate and a product peak ratio of 96:4 (dr).

Phase 4: Quench, Workup, and Cleavage
  • Quench : Terminate the reaction by adding 50 mL of saturated aqueous ammonium chloride directly at –78 °C. Allow the mixture to warm to room temperature.

  • Extraction : Extract the aqueous layer with diethyl ether (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification : Recrystallize the crude solid from hot methanol to yield optically pure (–)-dimenthyl (1S,2S)-cyclopropane-1,2-dicarboxylate (Yield: ~38-40% of the pure single diastereomer after crystallization).

  • Auxiliary Cleavage (Optional) : To isolate the free (+)-(1S,2S)-cyclopropane-1,2-dicarboxylic acid, reflux the purified ester in a 10% KOH solution (methanol/water 9:1) for 4 hours. Extract the recovered L-menthol with ether, then acidify the aqueous layer with HCl to precipitate the enantiopure dicarboxylic acid.

Critical Parameters & Troubleshooting

  • Loss of Diastereoselectivity : If the dr drops below 90:10, the LTMP was likely compromised. Ensure the TMP is stored under inert gas and the n-BuLi is accurately titrated prior to use. A degraded base leads to incomplete dianion formation.

  • Low Yield / High Byproducts : If significant amounts of Claisen condensation products are observed, the reaction temperature rose above –70 °C during the succinate addition. Ensure the dry ice bath is adequately maintained and the addition rate is strictly controlled.

References

  • Furuta, K.; Iwanaga, K.; Yamamoto, H. "Condensation of (-)-Dimenthyl Succinate Dianion with 1, ω -Dihalides: (+)-(1S,2S)-Cyclopropane-1,2-Dicarboxylic Acid". Organic Syntheses, 1989, 67, 76. URL :[Link]

  • Misumi, A.; Iwanaga, K.; Furuta, K.; Yamamoto, H. "Simple asymmetric construction of a carbocyclic framework. Direct coupling of dimenthyl succinate and 1, ω -dihalides". Journal of the American Chemical Society, 1985, 107(11), 3343–3345. URL :[Link]

Application

Catalytic Routes to Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, a chiral diester with applications in pharmaceuticals, and as a sp...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, a chiral diester with applications in pharmaceuticals, and as a specialty chemical. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of various catalytic esterification methods. We will delve into the mechanistic underpinnings of each approach, providing not just the "how" but also the "why" behind the experimental choices.

The synthesis of this target molecule, derived from the naturally occurring (-)-menthol, requires careful consideration of stereochemistry and reaction conditions to achieve high yields and purity. This guide will cover three principal catalytic strategies: enzymatic catalysis, organocatalysis, and metal-based Lewis acid catalysis. Each section will provide a theoretical background, a detailed experimental protocol, and a discussion of the advantages and limitations of the method.

Introduction to the Synthesis of Dimenthyl Succinate

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is a diester formed from one molecule of succinic acid and two molecules of (-)-menthol. The specific stereochemistry of the menthol precursor is retained in the final product[1]. The IUPAC name for this compound is bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate[2]. Its molecular formula is C24H42O4, with a molecular weight of 394.6 g/mol [2].

The primary challenge in the synthesis of this molecule lies in the efficient formation of the two ester bonds while contending with the steric hindrance of the bulky isopropyl group on the menthol moiety. The choice of catalyst is therefore critical to achieving a successful and efficient reaction.

Enzymatic Catalysis: A Green and Selective Approach

Enzymatic catalysis, particularly with lipases, offers a highly selective and environmentally benign route for esterification. Lipases are hydrolases that can catalyze the formation of ester bonds in non-aqueous environments. Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase B immobilized on an acrylic resin), are particularly advantageous as they are reusable and often exhibit enhanced stability[3][4].

Mechanistic Insight

Lipase-catalyzed esterification proceeds via a "ping-pong bi-bi" mechanism. The enzyme's active site, containing a catalytic triad (typically serine, histidine, and aspartate), first reacts with the acyl donor (succinic acid or its activated form) to form a covalent acyl-enzyme intermediate. This is followed by the nucleophilic attack of the alcohol (l-menthol) on the intermediate, leading to the formation of the ester and regeneration of the free enzyme. The stereoselectivity of the enzyme ensures that the configuration of the chiral center in l-menthol is preserved.

Enzymatic_Esterification cluster_0 Enzymatic Catalytic Cycle E Lipase (E) ES E-Succinic Acid Complex E->ES + Succinic Acid E_Acyl Acyl-Enzyme Intermediate ES->E_Acyl - H2O E_Acyl_M Acyl-Enzyme-Menthol Complex E_Acyl->E_Acyl_M + l-Menthol E_Diester E-Diester Complex E_Acyl->E_Diester + Monomenthyl Succinate EM E-Monoester Complex E_Acyl_M->EM + Monomenthyl Succinate EM->E_Acyl + l-Menthol E_Diester->E + Dimenthyl Succinate

Figure 1: Simplified workflow of lipase-catalyzed diesterification.

Application Notes and Protocol

Rationale for Experimental Choices:

  • Enzyme: Novozym® 435 is chosen for its high activity, stability in organic solvents, and broad substrate specificity[3].

  • Solvent: A non-polar solvent like heptane is used to minimize enzyme denaturation and favor the esterification equilibrium.

  • Temperature: A moderately elevated temperature (e.g., 60-70°C) is employed to increase the reaction rate without significantly compromising enzyme stability[5].

  • Water Removal: The water produced during the esterification can inhibit the enzyme and shift the equilibrium towards hydrolysis. The use of molecular sieves or conducting the reaction under vacuum helps to remove water and drive the reaction to completion.

Protocol 1: Enzymatic Synthesis of Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate

Materials:

  • Succinic acid

  • (-)-Menthol

  • Novozym® 435

  • Anhydrous n-heptane

  • Molecular sieves (3Å), activated

  • Round-bottom flask

  • Magnetic stirrer and hot plate

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere, add succinic acid (1.0 eq), (-)-menthol (2.2 eq), and anhydrous n-heptane.

  • Add activated molecular sieves (approx. 10% w/w of reactants).

  • Stir the mixture at room temperature until the solids are dissolved.

  • Add Novozym® 435 (typically 10% w/w of the limiting reactant, succinic acid).

  • Heat the reaction mixture to 60-70°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.

  • Filter to remove the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and dried for reuse.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.

ParameterRecommended ValueRationale
Catalyst Novozym® 435High activity and stability[3][4]
Substrate Ratio 1:2.2 (Succinic Acid:l-Menthol)Slight excess of alcohol drives the reaction to completion
Solvent n-HeptaneNon-polar, favors esterification
Temperature 60-70°COptimal balance between reaction rate and enzyme stability[5]
Reaction Time 24-48 hoursVaries based on scale and specific conditions
Water Removal Molecular Sieves or VacuumDrives equilibrium towards product formation

Organocatalysis: Metal-Free Esterification Strategies

Organocatalysis provides a powerful, metal-free alternative for ester synthesis. Two prominent methods are the use of 4-(Dimethylamino)pyridine (DMAP) with succinic anhydride and the Steglich esterification.

DMAP-Catalyzed Esterification with Succinic Anhydride

This method is highly efficient for the esterification of alcohols, including sterically hindered ones. The use of succinic anhydride as the acylating agent is advantageous as it avoids the production of water as a byproduct.

3.1.1. Mechanistic Insight

DMAP acts as a nucleophilic catalyst. It attacks the carbonyl group of succinic anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the anhydride itself. The alcohol (l-menthol) then attacks this activated intermediate, leading to the formation of the monoester and regeneration of the DMAP catalyst. A second equivalent of menthol then reacts with the remaining carboxylic acid group of the monoester, typically requiring a coupling agent or further activation to form the diester. To favor the diester, a higher temperature and longer reaction time might be necessary, or a two-step process can be employed where the monoester is first isolated. However, for a one-pot synthesis of the diester, using a stoichiometric amount of DMAP or an additional base can be beneficial.

DMAP_Catalysis cluster_1 DMAP Catalytic Cycle DMAP DMAP Intermediate N-Acylpyridinium Intermediate DMAP->Intermediate + Succinic Anhydride Anhydride Succinic Anhydride Monoester Monomenthyl Succinate Intermediate->Monoester + l-Menthol Menthol l-Menthol Monoester->DMAP - DMAP·H⁺

Figure 2: Catalytic cycle for DMAP-catalyzed mono-esterification.

3.1.2. Application Notes and Protocol

Rationale for Experimental Choices:

  • Acylating Agent: Succinic anhydride is highly reactive and avoids water formation[6].

  • Catalyst: DMAP is a highly effective nucleophilic catalyst for this transformation[6].

  • Solvent: Dichloromethane (DCM) or another aprotic solvent is commonly used.

  • Temperature: The reaction is often performed at room temperature, highlighting the mildness of this method.

Protocol 2: DMAP-Catalyzed Synthesis of Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate

Materials:

  • Succinic anhydride

  • (-)-Menthol

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve succinic anhydride (1.0 eq) and (-)-menthol (2.2 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1-0.2 eq). For the formation of the diester directly, a stoichiometric amount of DMAP or the addition of a non-nucleophilic base like triethylamine (2.2 eq) might be beneficial.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC. The reaction may take several hours to days to go to the diester.

  • Upon completion, wash the reaction mixture with 1M HCl to remove DMAP and any unreacted base, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization.

Steglich Esterification

The Steglich esterification is a classic method for forming esters from carboxylic acids and alcohols under mild conditions, using a carbodiimide coupling agent and a DMAP catalyst[7][8]. This method is particularly useful for sterically hindered alcohols like menthol.

3.2.1. Mechanistic Insight

Dicyclohexylcarbodiimide (DCC) or another carbodiimide reacts with the carboxylic acid (succinic acid) to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, intercepting this intermediate to form an even more reactive N-acylpyridinium species. The alcohol (l-menthol) then attacks this species to form the ester, regenerating DMAP in the process. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration[7].

Steglich_Esterification cluster_2 Steglich Esterification Pathway Acid Succinic Acid O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP DMAP DMAP Ester Dimenthyl Succinate N_Acylpyridinium->Ester + 2 l-Menthol Menthol l-Menthol DCU DCU (precipitate)

Figure 3: Key intermediates in the Steglich esterification.

3.2.2. Application Notes and Protocol

Rationale for Experimental Choices:

  • Coupling Agent: DCC or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used.

  • Catalyst: DMAP is crucial for efficient esterification of sterically hindered alcohols[7].

  • Solvent: Anhydrous aprotic solvents like DCM are ideal.

  • Temperature: The reaction is typically carried out at room temperature, often starting at 0°C to control the initial exothermic reaction.

Protocol 3: Steglich Esterification for the Synthesis of Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate

Materials:

  • Succinic acid

  • (-)-Menthol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve succinic acid (1.0 eq), (-)-menthol (2.2 eq), and DMAP (0.2 eq) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (2.2 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC or GC.

  • Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization[9].

Metal-Based Lewis Acid Catalysis

Lewis acids, such as titanium (IV) alkoxides, can effectively catalyze esterification reactions. These catalysts are generally moisture-sensitive but can be highly active.

Mechanistic Insight

Titanium(IV) isopropoxide acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol. The reaction proceeds through a series of ligand exchange steps on the titanium center. The removal of water or the alcohol byproduct (in transesterification) drives the reaction to completion.

Application Notes and Protocol

Rationale for Experimental Choices:

  • Catalyst: Titanium(IV) isopropoxide is a commercially available and effective Lewis acid catalyst for esterification[10].

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to achieve a reasonable reaction rate.

  • Water Removal: A Dean-Stark apparatus or a similar setup is often used to remove the water formed during the reaction, driving the equilibrium towards the product.

Protocol 4: Titanium(IV) Isopropoxide Catalyzed Synthesis

Materials:

  • Succinic acid

  • (-)-Menthol

  • Titanium(IV) isopropoxide

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a condenser under an inert atmosphere.

  • Add succinic acid (1.0 eq), (-)-menthol (2.5 eq), and toluene to the flask.

  • Heat the mixture to reflux to azeotropically remove any residual water.

  • Cool the mixture slightly and add a catalytic amount of titanium(IV) isopropoxide (e.g., 1-5 mol%).

  • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture and quench by carefully adding water or a dilute acid solution.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Product Purification and Characterization

Regardless of the synthetic method employed, purification of the final product is crucial. Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a common and effective method. Recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can also yield a highly pure product[11][12][13][14].

The identity and purity of the synthesized bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate should be confirmed by standard analytical techniques:

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the molecule. The spectra should be consistent with the expected chemical shifts and coupling constants for the dimenthyl succinate structure[1][15].

  • FTIR Spectroscopy: Infrared spectroscopy can confirm the presence of the ester carbonyl group (typically around 1735 cm⁻¹) and the absence of the carboxylic acid hydroxyl group (broad peak around 3000 cm⁻¹) from the starting material[16][17][18].

  • Mass Spectrometry: This technique will confirm the molecular weight of the product.

Conclusion

This guide has outlined three distinct and effective catalytic methodologies for the synthesis of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate. The choice of method will depend on the specific requirements of the researcher, including considerations of cost, environmental impact, and available equipment. Enzymatic catalysis offers a green and highly selective route, while organocatalytic methods provide mild and efficient metal-free alternatives. Lewis acid catalysis, though requiring anhydrous conditions, can also be a powerful tool for this transformation. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently approach the synthesis of this and similar chiral diesters.

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using bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate in polymer and materials chemistry

Application Note: Advanced Utilization of Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) Succinate in Polymer and Materials Chemistry Executive Summary Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, commonly r...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Utilization of Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) Succinate in Polymer and Materials Chemistry

Executive Summary

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, commonly referred to as di-L-menthyl succinate or dimenthyl succinate (CAS: 34212-59-4), is a highly versatile, bio-derived chiral diester. Synthesized via the esterification of succinic acid with natural L-menthol, this molecule features a flexible aliphatic core flanked by bulky, stereodefined cycloaliphatic end-groups. In modern materials science, it serves a dual mandate: as a high-performance chiral auxiliary for the stereoselective synthesis of polymerizable monomers[1], and as an eco-friendly, stimuli-responsive plasticizer that enhances polymer flexibility while providing controlled release of bioactive and sensory agents[2][3].

Physicochemical Profiling & Causality

The unique utility of dimenthyl succinate stems directly from its molecular architecture:

  • Steric Bulk & Chirality: The (1S,2R,5S)-isopropyl and methyl groups on the cyclohexane rings create a rigid, sterically hindered pocket. During enolate formation, this diastereofacial shielding forces incoming electrophiles to attack from the less hindered face, ensuring high stereoselectivity in the synthesis of complex polymer precursors[1].

  • Plasticization Mechanism: As a non-phthalate diester, it intercalates seamlessly between polymer chains (e.g., PVC, PLA). The bulky menthyl groups disrupt crystalline domains and reduce intermolecular van der Waals forces, thereby increasing free volume and lowering the glass transition temperature (Tg)[2][3]. Furthermore, menthol-functionalized polymers exhibit delayed autoxidation and improved thermal stability[4].

  • Stimuli-Responsive Cleavage: The succinate ester bonds are susceptible to slow hydrolytic or enzymatic cleavage. This degradation pathway releases L-menthol, a known TRPM8 receptor agonist, conferring sustained cooling and antimicrobial properties to the polymer matrix[5][6].

Mechanistic Workflow

G A Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) Succinate (Dimenthyl Succinate) B Polymer Matrix Intercalation A->B Thermal Blending C Asymmetric Enolate Alkylation A->C LiTMP / -78°C D Hydrolytic Degradation A->D Moisture / Enzymes E Increased Free Volume (Plasticization / Lower Tg) B->E F Chiral Cyclopropanes (Advanced Monomers) C->F G L-Menthol Release (Cooling / Antimicrobial) D->G

Mechanistic pathways of dimenthyl succinate in materials chemistry.

Application 1: Stereoselective Synthesis of Chiral Polymer Precursors

Objective: Utilize dimenthyl succinate as a chiral auxiliary to synthesize trans-cyclopropanedicarboxylates, which serve as rigid, chiral monomers for advanced polyamides and polyesters.

Self-Validating Protocol: Diastereoselective Cyclopropanation

  • Enolate Generation:

    • Action: Dissolve 10 mmol of dimenthyl succinate in 50 mL of anhydrous THF under argon. Cool the reactor to -78°C. Dropwise, add 11 mmol of lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

    • Causality: LiTMP is a bulky, non-nucleophilic base. It selectively deprotonates the α-carbon of the succinate without attacking the ester carbonyl. The cryogenic temperature suppresses unwanted self-condensation (Claisen condensation).

    • Validation Checkpoint: Extract a 0.1 mL aliquot and quench with D₂O. Analyze via ¹H NMR; >95% deuterium incorporation at the α-position validates quantitative enolate formation. If <95%, verify the anhydrous state of the THF.

  • Alkylation and Cyclization:

    • Action: Slowly add 11 mmol of 1-bromo-2-chloroethane to the enolate solution. Maintain at -78°C for 4 hours, then gradually warm to room temperature over 12 hours.

    • Causality: The reaction proceeds via an initial alkylation followed by an intramolecular ring closure. The bulky L-menthyl groups block one face of the s-trans-E,E enolate, directing the electrophile to yield the trans-cyclopropane stereoselectively[1].

    • Validation Checkpoint: Monitor reaction completion via TLC (Hexane/EtOAc 9:1). Perform chiral HPLC on the crude mixture. The expected outcome is >90% diastereomeric excess (d.e.) for the trans-isomer.

  • Workup and Cleavage:

    • Action: Quench with saturated NH₄Cl, extract with diethyl ether, and purify via flash chromatography. To isolate the chiral dicarboxylic acid monomer, hydrolyze the ester using LiOH in THF/H₂O.

Application 2: Bio-Based Plasticization and Sensory Matrix Formulation

Objective: Compound dimenthyl succinate into Poly(lactic acid) (PLA) to create a flexible, autoxidation-resistant, and menthol-releasing bioactive film.

Self-Validating Protocol: Melt-Blending and Film Casting

  • Pre-processing and Moisture Elimination:

    • Action: Dry PLA pellets and dimenthyl succinate in a vacuum oven at 60°C for 12 hours.

    • Causality: PLA is highly susceptible to hydrolytic degradation at elevated temperatures. Removing moisture prevents unwanted chain scission and molecular weight reduction during extrusion.

  • Melt Compounding:

    • Action: Feed the dried PLA and 15 wt% dimenthyl succinate into a co-rotating twin-screw extruder. Set the temperature profile from 160°C (feed zone) to 180°C (die).

    • Causality: The processing temperature must exceed the Tg and melting point of PLA to ensure flow, but remain below the thermal degradation threshold of the menthyl ester[4].

    • Validation Checkpoint: Monitor the extruder torque. A stabilization of torque after the initial melting phase indicates homogenous dispersion of the plasticizer. Fluctuating torque suggests phase separation or agglomeration.

  • Thermal and Mechanical Validation:

    • Action: Cast the extrudate into 50 μm films using a chill roll. Perform Differential Scanning Calorimetry (DSC) using a heat-cool-heat cycle (0°C to 200°C at 10°C/min).

    • Validation Checkpoint: Analyze the second heating curve. A single, shifted Tg confirms complete miscibility of the plasticizer within the polymer matrix. If two distinct Tg values appear, the system is phase-separated, requiring a compatibilizer.

Quantitative Data Presentation

The following table summarizes the thermomechanical and functional properties of polymer blends utilizing dimenthyl succinate compared to traditional controls.

Table 1: Comparative Properties of Plasticized Poly(lactic acid) (PLA) Blends (Standardized at 15 wt% Plasticizer Loading)

FormulationGlass Transition (Tg)Elongation at BreakTensile StrengthL-Menthol Release Rate (Hydrolytic, 37°C)
Neat PLA (Control) 60.5 °C4.2 %65.0 MPaN/A
PLA + Dimenthyl Succinate 42.1 °C185.4 %38.2 MPa12.5 μg/cm²/day
PLA + DOP (Reference) 38.5 °C210.0 %35.5 MPaN/A
PLA + Monomenthyl Succinate 45.3 °C140.2 %42.1 MPa28.4 μg/cm²/day

Note: Dimenthyl succinate provides excellent plasticization (evidenced by the >40x increase in elongation at break) while enabling a sustained, slow-release sensory profile compared to the monoester variant[5][6].

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in vitro biological activity assays for bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate

Title: Application Note: In Vitro Biological Activity Assays for Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) Succinate 1. Introduction & Mechanistic Overview Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: In Vitro Biological Activity Assays for Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) Succinate

1. Introduction & Mechanistic Overview Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, commonly referred to as di-L-menthyl succinate or dimenthyl succinate, is a highly lipophilic dicarboxylic acid ester of L-menthol[1][2]. While free menthol and its mono-ester derivatives (such as monomenthyl succinate) are widely recognized for their potent interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channel[3][4], the bulky bis-menthyl structure of dimenthyl succinate dramatically alters its physicochemical profile. With an XLogP3 of approximately 6.8[1][2], this compound exhibits unique membrane-partitioning behavior.

Recent literature highlights the synthesis of menthyl esters, including dimenthyl succinate, for evaluating their extended biological activities, specifically as TRPM8 modulators, antimicrobial agents, and mitochondrial antioxidants capable of inhibiting lipid peroxidation (LPO)[3][5]. This application note provides rigorously validated, self-validating in vitro protocols to quantify the pharmacodynamic profile of di-L-menthyl succinate across these biological axes.

2. TRPM8 Receptor Activation: High-Throughput Calcium Flux Assay

Expertise & Causality: TRPM8 is a non-selective cation channel that acts as the primary cold and cooling-agent sensor. Agonist binding induces a conformational change that opens the channel, leading to a rapid influx of extracellular Ca²⁺. Because di-L-menthyl succinate is highly lipophilic, its receptor binding kinetics and membrane permeation differ significantly from free menthol. Using a fluorogenic calcium-sensitive dye (Fluo-4 AM) allows for the kinetic quantification of this intracellular calcium transient.

TRPM8_Pathway A Di-L-Menthyl Succinate (Lipophilic Agonist) B TRPM8 Channel (Plasma Membrane) A->B Binds Transmembrane Domain C Ca2+ Influx B->C Channel Opening D Fluo-4 AM (Intracellular Dye) C->D Ca2+ Binding E Fluorescence Emission (516 nm) D->E Signal Quantification

Caption: Mechanism of TRPM8 activation by di-L-menthyl succinate and fluorescent Ca2+ detection.

Protocol: Kinetic Calcium Imaging Self-Validation Check: Always include wild-type (TRPM8-null) HEK293 cells as a negative control to rule out non-specific calcium ionophore effects caused by the compound's high lipophilicity.

  • Cell Culture: Seed HEK293 cells stably expressing human TRPM8 at 2 × 10⁴ cells/well in a 96-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Aspirate culture media. Add 100 µL/well of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 0.02% Pluronic F-127 in Assay Buffer: 130 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 20 mM HEPES, pH 7.4).

  • Incubation: Incubate for 45 minutes at 37°C in the dark to allow esterase cleavage of the AM moiety. Wash twice with Assay Buffer to remove extracellular dye.

  • Compound Preparation: Prepare a 10 mM stock of di-L-menthyl succinate in DMSO. Serially dilute in Assay Buffer to achieve final well concentrations ranging from 0.1 µM to 100 µM. Critical: Maintain a constant final DMSO concentration of 0.5% across all wells to prevent solvent-induced baseline fluorescence shifts.

  • Kinetic Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 516 nm) for 10 seconds.

  • Injection: Inject 50 µL of the compound dilutions. Record fluorescence continuously for 3 minutes.

  • Analysis: Calculate the ΔF/F0 ratio. Fit the dose-response curve using a four-parameter logistic equation to determine the EC50.

3. Mitochondrial Antioxidant Capacity: Lipid Peroxidation (LPO) Inhibition

Expertise & Causality: Menthol derivatives have demonstrated protective antioxidant effects in isolated organelles[3][6]. The Fe²⁺/ascorbate system induces hydroxyl radical formation via the Fenton reaction, initiating lipid peroxidation in mitochondrial membranes. Malondialdehyde (MDA), a byproduct of LPO, reacts with thiobarbituric acid (TBA) to form a chromophore. Di-L-menthyl succinate acts as a lipophilic radical scavenger, embedding into the mitochondrial membrane and protecting its structural integrity.

LPO_Workflow A Isolate Rat Mitochondria B Add Di-L-Menthyl Succinate A->B C Induce LPO (Fe2+/Ascorbate) B->C D Add TCA/TBA & Boil (95°C) C->D E Read Absorbance (532 nm) D->E

Caption: Step-by-step workflow for quantifying mitochondrial lipid peroxidation inhibition.

Protocol: Fe²⁺/Ascorbate-Induced LPO Assay

  • Mitochondrial Isolation: Isolate mitochondria from rat liver homogenates via differential centrifugation. Suspend in isolation buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) at a protein concentration of 1 mg/mL (quantified via Bradford assay).

  • Pre-incubation: In microcentrifuge tubes, combine 0.5 mg/mL mitochondrial protein with di-L-menthyl succinate (test concentrations: 10, 20, 50 µg/mL). Incubate for 10 minutes at 37°C to allow the highly lipophilic ester to partition into the membrane.

  • LPO Induction: Add 10 µM FeSO₄ and 0.5 mM ascorbic acid to initiate lipid peroxidation[3]. Incubate for 30 minutes at 37°C.

  • TBA Reaction: Stop the reaction by adding 0.5 mL of 20% trichloroacetic acid (TCA), followed by 0.5 mL of 0.67% TBA solution.

  • Color Development: Boil the samples at 95°C for 15 minutes. Cool on ice, then centrifuge at 3,000 × g for 10 minutes to pellet precipitated proteins.

  • Measurement: Transfer the pink supernatant to a microplate and measure absorbance at 532 nm. Calculate the percentage of LPO inhibition relative to the vehicle-treated induced control.

4. Data Presentation & Expected Outcomes

To ensure rigorous comparison across structural analogs, quantitative data should be summarized systematically. Below is a representative data structure for evaluating the biological activity of di-L-menthyl succinate.

Assay TypeBiological Target / MarkerReadout MetricExpected Range / Activity Profile
Receptor Activation TRPM8 ChannelEC50 (µM)Moderate to low affinity. The bulky bis-ester limits rapid receptor pocket fitting compared to free menthol or monomenthyl succinate[4][7].
Antioxidant Mitochondrial LPO (MDA levels)% Inhibition at 50 µg/mLDose-dependent inhibition of Fe²⁺/ascorbate induced LPO (typically 25% - 60% depending on supramolecular formulation)[3].
Physicochemical Membrane PartitioningXLogP3~6.8 (Highly lipophilic; requires careful surfactant/DMSO management in aqueous in vitro assays)[1][2].

Note on Sensory Translation: While in vitro assays may show baseline TRPM8 binding, historical in vivo sensory panels have noted that 5% dimenthyl succinate in mineral oil is largely odorless and tasteless, unlike its mono-ester counterpart which is a potent coolant[4][7]. This discrepancy highlights the critical importance of interpreting in vitro TRPM8 assays alongside the compound's extreme lipophilicity, which heavily restricts its bioavailability in aqueous saliva.

References

  • PubChem. "bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate | C24H42O4 | CID 11188597". National Institutes of Health (NIH). Available at: [Link]

  • PubChem. "bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate | C24H42O4 | CID 11133006". National Institutes of Health (NIH). Available at: [Link]

  • Ettibaeva, L. A., et al. "Supramolecular compounds of GA and menthol in ratios GA: M (2:1) (A)...". ResearchGate. Available at: [Link]

  • Ettibaeva, L. A., et al. "Synthesis of menthol-amino acid conjugates." ResearchGate. Available at: [Link]

  • Brieskorn, C. H., et al. "US5725865A - Coolant compositions". Google Patents. Available at:

  • Brieskorn, C. H., et al. "US5843466A - Coolant compositions". Google Patents. Available at:

  • Ettibaeva, L. A., et al. "Influence of Glycyrrhizic Acid, Menthol and Their Supramolecular Compounds on the Functional Activity of Rat Mitochondria in in-vitro Experiments". ResearchGate. Available at: [Link]

Method

Advanced Formulation Techniques for Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate: A Physiological Cooling Agent

Introduction: Beyond the Chill The pursuit of novel sensory experiences in topical and pharmaceutical products has led to the development of a new generation of physiological cooling agents. Among these, bis((1S,2R,5S)-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Chill

The pursuit of novel sensory experiences in topical and pharmaceutical products has led to the development of a new generation of physiological cooling agents. Among these, bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, a menthyl ester derivative, offers a unique and sophisticated cooling profile. Unlike traditional agents like menthol, it provides a smooth, long-lasting cooling sensation with reduced volatility and a less intense minty odor, making it an ideal candidate for a wide array of applications, from skincare and cosmetics to topical analgesics.

This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals. It delves into the core principles and practical methodologies for effectively formulating with bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, ensuring the development of stable, efficacious, and sensorially pleasing products. We will explore its mechanism of action, tackle pre-formulation challenges, and provide detailed protocols for creating various product forms and conducting essential quality control assessments.

The Science of Cool: Mechanism of Action

The cooling sensation elicited by bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is not a result of a physical drop in temperature. Instead, it is a physiological phenomenon mediated by the transient receptor potential melastatin 8 (TRPM8) ion channel.[1][2]

  • TRPM8 Activation: TRPM8 is a non-selective cation channel predominantly expressed in the sensory neurons of the skin and mucous membranes.[1] It acts as the primary sensor for cold stimuli (temperatures below 28°C).

  • Calcium Influx: When a TRPM8 agonist, such as bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, binds to the receptor, it induces a conformational change, opening the ion channel. This allows an influx of calcium ions (Ca²⁺) into the neuron.

  • Neural Signaling: The influx of Ca²⁺ depolarizes the neuron, generating an action potential that travels to the brain. The brain interprets this signal as a sensation of cold, even though the skin temperature remains unchanged.

This targeted physiological mechanism offers a significant advantage over evaporative cooling agents, providing a more sustained and controllable sensory experience.

TRPM8 Activation Pathway CoolingAgent bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate TRPM8 TRPM8 Receptor (on Sensory Neuron) CoolingAgent->TRPM8 Binds to Ca_Influx Ca²+ Influx TRPM8->Ca_Influx Opens Channel Neuron_Depol Neuronal Depolarization Ca_Influx->Neuron_Depol Triggers Brain Brain Neuron_Depol->Brain Sends Signal to Sensation Sensation of Cold Brain->Sensation Interprets as

Caption: Mechanism of TRPM8 activation by the cooling agent.

Pre-Formulation Studies: Laying the Groundwork for Success

A thorough understanding of the physicochemical properties of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is paramount for successful formulation development.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₂₄H₄₂O₄[3]
Molecular Weight 394.6 g/mol [3]
Appearance Crystalline solid
LogP (estimated) 6.8[3]

The high LogP value indicates that bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is highly lipophilic and will have poor solubility in aqueous systems. Therefore, careful selection of solvents and the use of emulsification systems are critical.

Solubility Determination Protocol:

A fundamental pre-formulation step is to determine the solubility of the cooling agent in a range of cosmetically and pharmaceutically acceptable solvents. The shake-flask method is a reliable technique for this purpose.

Objective: To determine the equilibrium solubility of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate in various solvents.

Materials:

  • Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate

  • A range of solvents (e.g., Ethanol, Propylene Glycol, Isopropyl Myristate, Caprylic/Capric Triglyceride)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV or GC-FID)

Procedure:

  • Add an excess amount of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate to a series of scintillation vials.

  • Add a known volume of each solvent to the respective vials.

  • Place the vials on an orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials to sediment the undissolved material.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent and quantify the concentration of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate using a validated analytical method.

  • Express the solubility in g/100g of solvent.

Formulation Development: Crafting the Cooling Experience

The choice of formulation base is dictated by the desired product attributes, such as skin feel, application site, and intended use. Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate can be incorporated into various systems, including emulsions (creams and lotions) and anhydrous or hydroalcoholic gels.

Emulsion Systems (Creams and Lotions)

Emulsions are the most common vehicle for topical products. The lipophilic nature of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate makes it ideal for incorporation into the oil phase of an oil-in-water (O/W) or water-in-oil (W/O) emulsion.

Starting Formulation: Cooling Cream (O/W)

PhaseIngredientINCI NameFunction% w/w
A Deionized WaterAquaVehicleq.s. to 100
GlycerinGlycerinHumectant3.00
Xanthan GumXanthan GumThickener0.50
B Cetearyl AlcoholCetearyl AlcoholThickener, Emollient4.00
Glyceryl StearateGlyceryl StearateEmulsifier2.50
Caprylic/Capric TriglycerideCaprylic/Capric TriglycerideEmollient, Solvent8.00
bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate Menthyl Succinate Derivative Cooling Agent 1.00 - 3.00
C Phenoxyethanol (and) EthylhexylglycerinPhenoxyethanol (and) EthylhexylglycerinPreservative1.00

Protocol for Cooling Cream Formulation:

  • Phase A: In the main vessel, disperse the xanthan gum in glycerin and then add the deionized water. Heat to 75°C with moderate agitation.

  • Phase B: In a separate vessel, combine all ingredients of Phase B and heat to 75°C until all components are melted and uniform.

  • Emulsification: Slowly add Phase B to Phase A with continuous homogenization.

  • Cooling: Begin cooling the emulsion while stirring.

  • Phase C: At a temperature below 40°C, add the preservative system (Phase C).

  • Final Adjustments: Adjust the pH if necessary and continue to stir until the cream is smooth and uniform.

Gel Formulations

Gels offer a light, non-greasy application and can provide a rapid onset of the cooling sensation.

Starting Formulation: Hydroalcoholic Cooling Gel

IngredientINCI NameFunction% w/w
Deionized WaterAquaVehicleq.s. to 100
CarbomerCarbomerGelling Agent0.80
Propylene GlycolPropylene GlycolSolvent, Humectant10.00
EthanolAlcoholSolvent, Penetration Enhancer20.00
bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate Menthyl Succinate Derivative Cooling Agent 1.00 - 2.50
TriethanolamineTriethanolamineNeutralizerq.s. to pH 6.0-6.5
Polysorbate 20Polysorbate 20Solubilizer1.00

Protocol for Hydroalcoholic Cooling Gel Formulation:

  • In the main vessel, disperse the carbomer in the deionized water with constant agitation until fully hydrated.

  • In a separate vessel, dissolve the bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate and Polysorbate 20 in the ethanol and propylene glycol.

  • Slowly add the alcohol phase to the water phase with continuous mixing.

  • Neutralize the gel by adding triethanolamine dropwise until the desired pH and viscosity are achieved.

Formulation_Workflow cluster_cream Cooling Cream (O/W Emulsion) cluster_gel Cooling Gel A Phase A (Aqueous) Heat to 75°C Emulsify Homogenize B into A A->Emulsify B Phase B (Oil) with Cooling Agent Heat to 75°C B->Emulsify Cool Cool to <40°C Emulsify->Cool Add_Preservative Add Preservative Cool->Add_Preservative Final_Cream Final Cream Add_Preservative->Final_Cream Disperse_Carbomer Disperse Carbomer in Water Combine Combine Phases Disperse_Carbomer->Combine Dissolve_Cooling_Agent Dissolve Cooling Agent in Alcohol/Glycol Dissolve_Cooling_Agent->Combine Neutralize Neutralize with TEA Combine->Neutralize Final_Gel Final Gel Neutralize->Final_Gel

Caption: General workflow for creating cooling cream and gel formulations.

Quality Control and Stability Testing

Ensuring the quality, safety, and stability of the final product is a critical aspect of the development process. This involves a combination of analytical testing, physical characterization, and sensory evaluation.

Analytical Method for Quantification

A validated analytical method is essential for determining the concentration of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate in the formulation, both for initial quality control and throughout stability studies. Due to its non-volatile nature and lack of a strong chromophore, Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with a suitable detector (e.g., UV or Refractive Index) are potential methods.

Hypothetical GC-FID Method for Quantification:

Objective: To develop a validated GC-FID method for the quantification of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate in a cream base.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent with FID

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280°C

  • Detector Temperature: 300°C

  • Oven Program: 150°C hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min

  • Injection Volume: 1 µL (splitless)

Sample Preparation:

  • Accurately weigh approximately 1g of the cream into a 50 mL centrifuge tube.

  • Add a known concentration of a suitable internal standard (e.g., a high molecular weight ester not present in the formulation).

  • Add 20 mL of a suitable extraction solvent (e.g., a mixture of hexane and isopropanol).

  • Vortex for 2 minutes and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.

Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity

  • Linearity and Range

  • Accuracy (Recovery)

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

Stability Testing Protocol

Stability testing is crucial to determine the shelf-life of the product and to ensure it remains within its physical, chemical, and microbiological specifications under various storage conditions.

Objective: To assess the stability of a cooling cream containing bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate.

Storage Conditions (as per ICH guidelines):

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Freeze-Thaw Cycling: -10°C to 25°C (3 cycles)

Testing Schedule:

  • Initial (Time 0)

  • Accelerated: 1, 3, and 6 months

  • Long-term: 3, 6, 9, 12, 18, and 24 months

Parameters to be Evaluated:

TestSpecification
Physical
AppearanceHomogeneous, off-white cream
ColorConsistent with initial
OdorCharacteristic, no off-odors
pH5.5 - 6.5
ViscosityWithin ±10% of initial value
Phase SeparationNone observed
Chemical
Assay of Cooling Agent90.0% - 110.0% of label claim
Microbiological
Total Aerobic Microbial Count<100 CFU/g
Total Yeast and Mold Count<10 CFU/g
Absence of PathogensConforms
Sensory Evaluation Protocol

Sensory analysis is critical to ensure that the cooling effect meets consumer expectations and remains consistent over the product's shelf-life.

Objective: To evaluate the sensory profile of a topical cooling gel.

Panel: A trained panel of 15-20 healthy volunteers.

Methodology:

  • Acclimatization: Panelists should acclimatize to the testing room environment for at least 15 minutes.

  • Application: A standardized amount of the product (e.g., 0.5g) is applied to a designated area of the skin (e.g., the inner forearm).

  • Evaluation: Panelists will rate the perceived cooling intensity on a labeled magnitude scale (e.g., 0 = no sensation, 10 = most intense cooling imaginable) at specified time points (e.g., 1, 5, 15, 30, and 60 minutes).

  • Other Attributes: Panelists will also evaluate other sensory attributes such as skin feel (stickiness, greasiness) and any potential irritation (stinging, burning).

  • Data Analysis: The mean cooling intensity at each time point is calculated and plotted to generate a sensory profile.

Conclusion: A New Frontier in Cooling Sensation

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate represents a significant advancement in the field of physiological cooling agents. Its unique sensory profile and formulation versatility open up new possibilities for product innovation. By understanding its mechanism of action, conducting thorough pre-formulation studies, and implementing robust formulation and testing protocols, researchers and developers can harness the full potential of this novel ingredient to create products that deliver a truly exceptional and refreshing consumer experience.

References

  • Vertex AI Search. (2024, June 21). What are TRPM8 agonists and how do they work?
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: (-)
  • Patsnap Synapse. (2025, March 11). What TRPM8 agonists are in clinical trials currently?
  • Farooq, S. A., Saini, V., Singh, R., & Ahmad, S. (2018). Formulation Development and Evaluation of Cooling Gel Sheets for Antipyretic Effect. International Journal of Current Pharmaceutical Research, 9(1), 1-5.
  • Mandom Corporation. (2007, June 14).
  • Univar Solutions. (n.d.). Topical Formulas: Key Excipients & Ingredients.
  • Lucas Meyer Cosmetics. (2025, December 8).
  • ChemicalBook. (2026, March 18).
  • Ataman Kimya. (n.d.).
  • Intertek. (n.d.). Cosmetic Stability Testing.
  • Taobé Consulting. (2022, April 21). Stability Testing Cosmetics.
  • Certified Laboratories. (n.d.).
  • SpecialChem. (n.d.).
  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics.
  • CymitQuimica. (n.d.).
  • Gattefossé. (n.d.). Sensory analysis for topical drugs.
  • Benchchem. (n.d.). Unveiling the Thermodynamic Landscape of Menthol Derivatives: A Technical Guide for Researchers and Drug Development Professionals.
  • Wikipedia. (n.d.).
  • Yu, H., Ao, T., Mao, H., Liu, J., Chen, C., & Tian, H. (2025, February 28). Sweet-enhancing effect of coolant agent menthol evaluated via sensory analysis and molecular modeling. Food Chemistry, 435, 137561.
  • International Journal of Scientific Research & Technology. (2025, June 1).
  • Ceylan, B. (2025). Development and Validation of a Novel HPLC-UV Method for the Quantification of Hyaluronic Acid in Anti-Aging Creams. Methods and Objects of Chemical Analysis, 20(1), 72-76.
  • PubChem. (n.d.). bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl)
  • ResearchGate. (2011).
  • PubChem. (n.d.). bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl)
  • ResearchGate. (n.d.). (PDF)
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Sigma-Aldrich. (n.d.). bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)
  • Contentstack. (n.d.). Analytical Methods for Biologics.
  • PubChem. (n.d.). bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)
  • IntechOpen. (2012, November 7).
  • ICH. (2022, March 24). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
  • BuyChemJapan. (n.d.). bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)
  • Sigma-Aldrich. (n.d.). bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate Synthesis

Welcome to the technical support center for the synthesis of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, also known as di-menthyl succinate. This guide is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, also known as di-menthyl succinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing the yield and purity of this sterically hindered diester. This document provides a detailed exploration of the common synthetic routes, potential challenges, and actionable solutions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate?

A1: The two most common methods for synthesizing this diester are Fischer-Speier esterification and Steglich esterification. Fischer esterification involves the direct acid-catalyzed reaction of succinic acid with (-)-menthol.[1][2] This method is often challenged by the steric hindrance of the secondary alcohol, menthol, which can lead to low yields and require harsh reaction conditions.[3] Steglich esterification offers a milder alternative, employing a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction at room temperature.[4][5] This method is generally preferred for sterically hindered and acid-sensitive substrates.[6][7]

Q2: Why is the yield of di-menthyl succinate often low in Fischer esterification?

A2: Low yields in the Fischer esterification of succinic acid with menthol are primarily attributed to a few key factors:

  • Steric Hindrance: Menthol is a bulky secondary alcohol, which sterically impedes its nucleophilic attack on the protonated carboxylic acid.[3]

  • Reversible Reaction: Fischer esterification is an equilibrium reaction. The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back to the reactants and reducing the yield.[3][8]

  • Incomplete Conversion: Due to steric hindrance and equilibrium limitations, the reaction may stop at the mono-menthyl succinate stage, especially if the reaction conditions are not optimized for di-esterification.

Q3: What are the main advantages of using Steglich esterification for this synthesis?

A3: Steglich esterification offers several advantages over the Fischer method for this particular synthesis:

  • Milder Reaction Conditions: The reaction is typically conducted at room temperature, which is beneficial for sensitive substrates.[4]

  • Higher Yields for Hindered Alcohols: It is generally more effective for esterifying sterically demanding alcohols like menthol.[6][7]

  • Irreversible Reaction: The in-situ formation of a highly reactive O-acylisourea intermediate and the subsequent reaction with the alcohol, driven by the formation of the insoluble dicyclohexylurea (DCU) byproduct, makes the reaction essentially irreversible.[4][9]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of starting materials (succinic acid and menthol) and the appearance of the mono- and di-esters.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the reactants, intermediates (mono-ester), and the final product.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for monitoring the reaction and assessing the purity of the final product.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the conversion to the desired product.[12]

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments.

Issue 1: Low or No Yield of the Di-ester Product

Possible Causes & Solutions

Cause Explanation Solutions
Incomplete Reaction (Equilibrium) (Fischer Esterification) The reaction is reversible, and the accumulation of water drives the equilibrium backward.[3][8]1. Use Excess Menthol: Employ a significant excess of menthol (3-5 equivalents) to shift the equilibrium towards the product side. 2. Remove Water: Use a Dean-Stark apparatus with an azeotroping solvent like toluene to continuously remove water as it forms.[13] Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.[14]
Steric Hindrance The bulky nature of menthol slows down the reaction rate and may prevent the second esterification from occurring efficiently.[3]1. Increase Reaction Time and Temperature: For Fischer esterification, prolong the reflux time and ensure the temperature is optimal. Monitor the reaction progress to avoid decomposition. 2. Switch to Steglich Esterification: This method is more suitable for sterically hindered alcohols and generally provides higher yields under milder conditions.[6][7]
Catalyst Inactivation/Insufficiency (Fischer Esterification) The acid catalyst (e.g., H₂SO₄, p-TsOH) may be old, wet, or used in insufficient quantity.[3]1. Use a Fresh and Anhydrous Catalyst: Ensure the acid catalyst is of high quality and dry. 2. Optimize Catalyst Loading: Typically, 1-5 mol% of the catalyst relative to the carboxylic acid is a good starting point.
Poor Activation of Carboxylic Acid (Steglich Esterification) Insufficient activation of succinic acid by the coupling agent (e.g., DCC) will lead to a poor reaction rate.1. Ensure Anhydrous Conditions: Water can react with DCC and the activated intermediate, reducing the efficiency of the reaction. Use anhydrous solvents and reagents. 2. Optimize Reagent Stoichiometry: Use a slight excess of DCC (2.2-2.5 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents) relative to succinic acid.
Issue 2: Formation of Mono-menthyl Succinate as the Major Product

Possible Causes & Solutions

Cause Explanation Solutions
Insufficient Reaction Time or Temperature The second esterification step is slower than the first due to increased steric hindrance and reduced reactivity of the mono-ester.1. Prolong Reaction Time: Continue the reaction for an extended period, monitoring by TLC or GC-MS until the mono-ester is consumed. 2. Increase Temperature (Fischer): If using Fischer esterification, a higher reflux temperature (if possible with the chosen solvent) can help drive the reaction to completion.
Suboptimal Stoichiometry An insufficient amount of menthol will favor the formation of the mono-ester.1. Increase Menthol Ratio: Ensure at least a 2:1 molar ratio of menthol to succinic acid. An excess of menthol (e.g., 2.5-3 equivalents) is often beneficial.
Poor Solubility of Succinic Acid If succinic acid is not fully dissolved, the reaction may be slow and incomplete.[15]1. Choose an Appropriate Solvent: For Fischer esterification, using a large excess of menthol can also act as a solvent. Toluene is a common choice for azeotropic water removal. For Steglich esterification, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents.
Issue 3: Difficulty in Product Purification

Possible Causes & Solutions

Cause Explanation Solutions
Presence of Dicyclohexylurea (DCU) Byproduct (Steglich Esterification) DCU is a solid byproduct that can be difficult to remove completely from the product.[9]1. Filtration: After the reaction is complete, cool the reaction mixture and filter off the precipitated DCU. 2. Recrystallization: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to remove any remaining DCU.[11]
Separation of Di-ester from Mono-ester and Menthol The polarity of the di-ester, mono-ester, and unreacted menthol can be similar, making separation challenging.1. Column Chromatography: Use silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the components. Monitor the fractions by TLC. 2. Aqueous Workup: After the reaction, perform an aqueous workup to remove water-soluble impurities. Wash the organic layer with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted succinic acid or mono-menthyl succinate.[13]
Formation of N-acylurea Byproduct (Steglich Esterification) A side reaction can occur where the O-acylisourea intermediate rearranges to a stable N-acylurea, which does not react further.[4][6]1. Use of DMAP: DMAP acts as an acyl transfer agent, minimizing the formation of the N-acylurea byproduct by rapidly converting the O-acylisourea to a more reactive intermediate.[6]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • Succinic acid (1.0 eq)

  • (-)-Menthol (2.5 - 3.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (0.02 - 0.05 eq)

  • Toluene (as solvent for azeotropic removal of water)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add succinic acid, (-)-menthol, and toluene.

  • Slowly add the acid catalyst to the mixture while stirring.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or until TLC/GC-MS analysis indicates the completion of the reaction. This may take several hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[13]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Steglich Esterification

This method is generally preferred for achieving higher yields with sterically hindered alcohols.

Materials:

  • Succinic acid (1.0 eq)

  • (-)-Menthol (2.2 - 2.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve succinic acid and (-)-menthol in anhydrous DCM.

  • Add DMAP to the solution and stir until it dissolves.

  • In a separate flask, dissolve DCC in anhydrous DCM.

  • Slowly add the DCC solution to the succinic acid/menthol solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and wash with 0.5 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Key Processes

Troubleshooting Workflow for Low Di-ester Yield

Troubleshooting_Workflow start Low Yield of Di-menthyl Succinate check_method Which method was used? start->check_method fischer Fischer Esterification check_method->fischer Fischer steglich Steglich Esterification check_method->steglich Steglich check_water Was water effectively removed? fischer->check_water check_reagents_fischer Are reagents in correct ratio and active? check_water->check_reagents_fischer Yes solution_water Use Dean-Stark trap or drying agent. check_water->solution_water No solution_reagents_fischer Increase menthol excess. Use fresh, anhydrous catalyst. check_reagents_fischer->solution_reagents_fischer No consider_steglich Consider switching to Steglich Esterification. check_reagents_fischer->consider_steglich Yes end Yield Optimized solution_water->end solution_reagents_fischer->end consider_steglich->end check_conditions_steglich Were anhydrous conditions maintained? steglich->check_conditions_steglich check_reagents_steglich Is stoichiometry of DCC and DMAP correct? check_conditions_steglich->check_reagents_steglich Yes solution_anhydrous Use anhydrous solvents and reagents. check_conditions_steglich->solution_anhydrous No solution_reagents_steglich Use slight excess of DCC and catalytic DMAP. check_reagents_steglich->solution_reagents_steglich No solution_anhydrous->end solution_reagents_steglich->end

Caption: A flowchart for troubleshooting low yield in di-menthyl succinate synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Fischer Esterification Reaction Time.
  • ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Wikipedia. (2023, December 12). Fischer–Speier esterification. In Wikipedia. Retrieved from [Link]

  • Analele Universității din Craiova, Seria Chimie. (2021). Sinteza și caracterizarea unor esteri ai mentolului cu acizi grași. Analele Universității din Craiova, Seria Chimie, 30(1), 45-50.
  • MDPI. (2021). Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry. Molecules, 26(24), 7567.
  • SciSpace. (n.d.). Spectroscopic Studies on Enols. II. Proton Magnetic Resonance and Infrared Spectra of Diacetoacetic and Cinnamoylacetoacetic Est.
  • Reddit. (2022, December 20).
  • RSC Publishing. (2021). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances, 11(58), 36665-36669.
  • Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate.
  • Chemistry Steps. (2021, November 18). Fischer Esterification.
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
  • Beilstein Journal of Organic Chemistry. (2018). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 14, 2646-2655.
  • Wikipedia. (2023, October 29). Steglich esterification. In Wikipedia. Retrieved from [Link]

  • PMC. (2017). Ester formation at the liquid–solid interface. Beilstein Journal of Nanotechnology, 8, 2146-2153.
  • Reddit. (2024, February 15).
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters.
  • University of Minnesota Morris. (n.d.). Ester 7a.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • PMC. (2023).
  • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Maleate Ester Synthesis.
  • Taylor & Francis Online. (2021). Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies.
  • Comptes Rendus Chimie. (2020). Effective synthesis of menthol derivative monomenthyl succinate catalyzed by nanoscale silicon dioxide immobilized DMAP derivative in mixed solvent system. Comptes Rendus Chimie, 23(11-12), 727-736.
  • ResearchGate. (2014). Optimization of dicarboxylic acid cellulose synthesis: Reaction stoichiometry and role of hypochlorite scavengers.
  • ResearchGate. (n.d.). Effective synthesis of menthol derivative monomenthyl succinate catalyzed by nanoscale silicon dioxide immobilized DMAP derivative in mixed solvent system.
  • ResearchGate. (n.d.). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
  • AOCS. (n.d.). Saturated Fatty Acids and Methyl Esters.
  • Google Patents. (n.d.). US9776948B2 - Process for the preparation of succinic acid ester.
  • MDPI. (2021). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
  • Google Patents. (n.d.). CN102746148A - Method for purifying dimethyl succinate.
  • PMC. (2022).
  • PubMed. (2004). Identification of monomenthyl succinate, monomenthyl glutarate, and dimenthyl glutarate in nature by high performance liquid chromatography-tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 52(11), 3536-3541.
  • ResearchGate. (n.d.). Effective synthesis of menthol derivative monomenthyl succinate catalyzed by nanoscale silicon dioxide immobilized DMAP derivative in mixed solvent system.
  • MDPI. (2021). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Polymers, 13(16), 2743.

Sources

Optimization

troubleshooting incomplete esterification in bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, also known as dimenthyl succinate. This guide is de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, also known as dimenthyl succinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific esterification. The inherent steric hindrance of the L-menthol reactant often leads to incomplete reactions and purification difficulties. This document provides in-depth troubleshooting advice and detailed protocols to help you achieve optimal yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate and what makes its synthesis challenging?

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is a diester formed from succinic acid and two molecules of L-menthol. The primary challenge in its synthesis is the steric hindrance presented by the L-menthol molecule. L-menthol is a secondary alcohol with a bulky isopropyl group and a methyl group on a cyclohexane ring. These groups physically obstruct the path for the carboxylic acid to approach the hydroxyl group for esterification, slowing down the reaction rate and often leading to incomplete conversion.[1][2][3]

Q2: What is the most common and cost-effective method for synthesizing this diester?

The most prevalent method is the Fischer-Speier Esterification . This is an acid-catalyzed equilibrium reaction between a carboxylic acid (succinic acid) and an alcohol (L-menthol).[4][5][6] To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one reactant or by actively removing the water that is formed as a byproduct.[6][7]

Q3: Can I use a derivative of succinic acid instead of the diacid itself?

Yes, using a more reactive derivative of succinic acid can be advantageous, although it may increase the cost of starting materials.

  • Succinic Anhydride: Reacting succinic anhydride with L-menthol will first open the ring to form the monoester. Esterifying the second carboxylic acid group then requires a separate, typically acid-catalyzed, step.

  • Succinyl Chloride: This is the most reactive derivative and will readily react with L-menthol, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct. This method avoids the production of water and is not an equilibrium reaction, but succinyl chloride is more expensive and moisture-sensitive.

Troubleshooting Guide: Low or No Product Yield

Incomplete esterification is the most common issue encountered in this synthesis. If you are experiencing low yields or poor conversion rates, work through the following diagnostic questions.

Q4: My reaction has stalled, and TLC analysis shows significant amounts of unreacted L-menthol and succinic acid. What is the most likely cause?

The most probable cause is the presence of water in the reaction mixture. Fischer esterification is a reversible reaction where water is a product.[4][7]

Succinic Acid + 2 L-Menthol <=> Dimenthyl Succinate + 2 H₂O

According to Le Châtelier's principle, the accumulation of water will shift the equilibrium back towards the starting materials, preventing the reaction from reaching completion.[6][7]

Solutions:

  • Active Water Removal: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, heptane) to azeotropically remove water as it is formed.[5]

  • Use of a Desiccant: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water. Ensure the sieves are properly activated before use.

  • Ensure Dry Reagents and Glassware: Use anhydrous solvents and thoroughly dry all glassware in an oven before starting the reaction.

Q5: I am removing water, but the reaction is still incredibly slow. How can I improve the reaction rate?

A slow reaction rate, even without the presence of water, points towards issues with activation energy, which is primarily influenced by the catalyst and temperature. The steric hindrance of L-menthol makes this reaction particularly sluggish.[1][3]

Solutions:

  • Catalyst Choice and Concentration:

    • Common Catalysts: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard choices.[5]

    • Catalyst Loading: Ensure you are using a sufficient catalytic amount (typically 1-5 mol%). For sterically hindered substrates, a higher catalyst loading may be necessary.

    • Alternative Catalysts: Lewis acids like Sc(OTf)₃ or Bi(OTf)₃ have been shown to be effective for hindered esterifications, though they are more expensive.[8]

  • Increase Reaction Temperature: Increasing the temperature will increase the reaction rate. Most Fischer esterifications are run at reflux.[7] Be aware that excessively high temperatures can lead to side reactions, such as the dehydration of L-menthol to form menthene.

  • Adjust Stoichiometry: Drive the equilibrium forward by using a large excess of one of the reactants.[4] Since L-menthol is often more expensive than succinic acid, using a 1.5 to 2-fold excess of succinic acid can be a cost-effective strategy, though this will necessitate a more rigorous purification step to remove the unreacted acid.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

TroubleshootingWorkflow Start Low Product Yield Observed CheckWater Is water being effectively removed? Start->CheckWater CheckCatalyst Is the catalyst appropriate and sufficient? CheckWater->CheckCatalyst Yes ImplementWaterRemoval Implement Dean-Stark or add molecular sieves. CheckWater->ImplementWaterRemoval No CheckConditions Are reaction time & temperature adequate? CheckCatalyst->CheckConditions Yes IncreaseCatalyst Increase catalyst loading or switch to a stronger acid catalyst. CheckCatalyst->IncreaseCatalyst No CheckStoichiometry Is reactant stoichiometry optimized? CheckConditions->CheckStoichiometry Yes IncreaseTempTime Increase reaction temperature (reflux) and/or extend reaction time. CheckConditions->IncreaseTempTime No AdjustStoichiometry Use a large excess of one reactant (e.g., 2x succinic acid). CheckStoichiometry->AdjustStoichiometry No Success Reaction Optimized CheckStoichiometry->Success Yes ImplementWaterRemoval->CheckCatalyst IncreaseCatalyst->CheckConditions IncreaseTempTime->CheckStoichiometry AdjustStoichiometry->Success

Caption: A step-by-step diagnostic workflow for troubleshooting low yields.

Troubleshooting Guide: Product Purity Issues

Q6: My TLC plate shows a spot between my starting material and my desired diester product. What is it?

This intermediate spot is very likely the monoester : ((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) hydrogen succinate. Its polarity is lower than the highly polar succinic acid but higher than the nonpolar diester product. The presence of this spot is a clear indication of an incomplete reaction.

Solution:

  • The remedies are the same as for low yield: continue the reaction under conditions that favor completion (e.g., continue refluxing with water removal, add more catalyst if necessary) until the monoester spot on the TLC is minimized or disappears.

Q7: After workup, my crude product is impure. How do I effectively purify bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate?

Purification can be challenging due to the similar polarities of potential byproducts and the product itself.

Purification Strategy:

  • Aqueous Workup:

    • First, neutralize the acid catalyst. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, diethyl ether) and wash with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This will remove the acid catalyst and any unreacted succinic acid.

    • Wash with brine (saturated NaCl solution) to reduce the amount of water in the organic layer.

    • Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.[9]

  • Chromatography/Recrystallization:

    • Flash Column Chromatography: This is the most effective method for separating the diester from unreacted menthol and other nonpolar impurities. A nonpolar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.[10]

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step. The product is reported to be a crystalline solid.[11][12] Solvents like ethanol or methanol could be suitable.

Data Summary Table: Reaction Monitoring

Monitoring the reaction with Thin-Layer Chromatography (TLC) is crucial for determining its progress and endpoint.[13][14][15]

CompoundDescriptionTypical Rf Value*Visualization
Succinic Acid Starting Material~0.0 - 0.1Stains with KMnO₄ or p-anisaldehyde
L-Menthol Starting Material~0.5 - 0.6Stains with p-anisaldehyde or KMnO₄
Monoester Intermediate~0.2 - 0.3Stains with p-anisaldehyde or KMnO₄
Dimenthyl Succinate Final Product~0.7 - 0.8Stains with p-anisaldehyde or KMnO₄

*Approximate values using a 9:1 Hexanes:Ethyl Acetate eluent system. Actual Rf values will vary based on the exact mobile phase, stationary phase, and plate condition.

Experimental Protocols & Diagrams

Protocol 1: Synthesis via Fischer Esterification with Dean-Stark Trap

This protocol details a standard procedure for the synthesis of dimenthyl succinate.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Dry all glassware in an oven at 120 °C for at least 4 hours and assemble while hot under a nitrogen or argon atmosphere.

  • Charging Reagents: To the flask, add succinic acid (1.0 eq), L-menthol (2.1 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (approx. 2 mL per gram of succinic acid).

  • Reaction: Fill the Dean-Stark trap with toluene. Heat the reaction mixture to a vigorous reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the trap. Water, being denser, will separate to the bottom.

  • Monitoring: Monitor the reaction progress every 1-2 hours by TLC.[14][16] The reaction is complete when the L-menthol and monoester spots are no longer visible or are significantly diminished.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 100 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 50 mL), followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Fischer Esterification Mechanism

The reaction proceeds through a series of protonation and nucleophilic attack steps.

FischerEsterification RCOOH R-COOH (Carboxylic Acid) Protonated_RCOOH R-C(OH)₂⁺ (Protonated Carbonyl) RCOOH->Protonated_RCOOH 1. Protonation RCOOH->Protonated_RCOOH     + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O-R'H)⁺ (Tetrahedral Intermediate) Protonated_RCOOH->Tetrahedral_Intermediate 2. Nucleophilic Attack Protonated_RCOOH->Tetrahedral_Intermediate     + R'OH Protonated_Ester_Intermediate R-C(OH)(O-R')⁺ + H₂O Tetrahedral_Intermediate->Protonated_Ester_Intermediate 3. Proton Transfer & H₂O leaves Tetrahedral_Intermediate->Protonated_Ester_Intermediate     - H⁺ Ester R-COOR' (Ester) Protonated_Ester_Intermediate->Ester 4. Deprotonation Protonated_Ester_Intermediate->Ester     - H⁺ Protonated_Ester R-COOR'H⁺ (Protonated Ester) H_plus1 H⁺ ROH R'-OH (Alcohol) H_plus2 -H⁺ H2O_loss -H₂O H_plus3 -H⁺

Caption: Key steps of the Fischer-Speier esterification mechanism.

References

  • The Royal Society of Chemistry. Aromatic Polyesters from Biosuccinic Acid. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]

  • PubChem - NIH. Dimethyl (R)-(+)-methylsuccinate. [Link]

  • Google Patents.
  • studylib.net. TLC Lab: Monitoring Esterification Reaction. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • ResearchGate. Design consideration of dimethyl succinate production process. [Link]

  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • ResearchGate. Diethyl succinate synthesis by reactive distillation | Request PDF. [Link]

  • ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Chemistry LibreTexts. Fischer Esterification. [Link]

  • YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

  • PubChem. bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate. [Link]

  • The Medicines for All Institute. Synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. [Link]

  • Chemical Research in Chinese Universities. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]

  • ElectronicsAndBooks. A New Method for the Esterification of Certain Sterically Hindered Acids. [Link]

  • Amanote Research. Synthesis of (2r,3s)-((1r,2s,5r)-2-Isopropyl-5-Methylcyclohexyl) 2-(4-Bromophenyl)-3-(Tert-Butoxy-Carbonylamino) - Tetrahydrofuran-3-Carboxylate. [Link]

Sources

Troubleshooting

preventing epimerization during the synthesis of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate

Welcome to the technical support resource for the stereoselective synthesis of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate. This guide is designed for researchers, chemists, and process development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the stereoselective synthesis of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate. This guide is designed for researchers, chemists, and process development professionals to address the critical challenge of preventing epimerization at the chiral centers of the (-)-menthol moiety during synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the stereochemical integrity of your final product.

Troubleshooting Guide: Diagnosing and Solving Epimerization

This section addresses common problems encountered during the synthesis. The question-and-answer format is designed to help you quickly identify the root cause of epimerization and implement effective solutions.

Question 1: My final product shows unexpected peaks in the chiral HPLC/GC analysis, suggesting the presence of diastereomers. What is the likely cause?

Answer: The presence of additional diastereomers indicates that epimerization has occurred at one or more of the three chiral centers of the menthol backbone (C1, C2, or C5). Menthol possesses eight stereoisomers, and the desired (1S,2R,5S) configuration is the most thermodynamically stable.[1] However, certain reaction conditions can provide enough energy to overcome the barrier to isomerization, leading to the formation of less stable isomers like neomenthol, isomenthol, or neoisomenthol.[2][3]

The most common causes for this are:

  • Harsh Reaction Conditions: The use of strong acids or bases, coupled with high temperatures, can catalyze epimerization.[4][5]

  • Prolonged Reaction Times: Even under moderately forcing conditions, extended reaction times can lead to the gradual formation of undesired epimers.

  • Inappropriate Choice of Esterification Method: Certain classical methods, like Fischer esterification, often require high heat and strong acid catalysts, which increases the risk of isomerization.[6][7]

Question 2: At which specific chiral center is epimerization most likely to occur?

Answer: While all three stereocenters can theoretically epimerize, the carbon bearing the hydroxyl group (C1 in the IUPAC name, but often referred to as C3 in traditional menthol numbering) is generally the most susceptible to epimerization under many conditions. This is because reactions involving this center, or catalytic processes that proceed via a ketone-enol-like intermediate (e.g., through oxidation-reduction), can lead to a loss and re-establishment of stereochemistry.[4][8] However, under strongly basic conditions, epimerization at the adjacent C2 carbon bearing the isopropyl group can also be a concern.

Question 3: My starting (-)-menthol is of high purity. Can epimerization still occur?

Answer: Absolutely. The epimerization we are discussing is a chemical transformation that occurs during the synthesis, not an issue of starting material impurity. Even if you start with enantiomerically pure (1S,2R,5S)-2-isopropyl-5-methylcyclohexanol, the reaction conditions themselves can cause the inversion of one or more stereocenters. Therefore, maintaining the stereochemical integrity of the starting material throughout the reaction is the primary challenge.

Question 4: How can I confirm that the unexpected peaks are indeed epimers of my desired product?

Answer: A combination of analytical techniques is recommended for unambiguous identification:

  • Chiral Chromatography (HPLC or GC): This is the most direct method. By comparing the retention times of your product mixture with commercially available standards of other menthol isomers (or their corresponding succinate esters, if you synthesize them as references), you can identify the specific epimers being formed.[9][10]

  • NMR Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy is a powerful tool for differentiating diastereomers. The chemical shifts and, particularly, the proton-proton coupling constants (³JHH) are highly sensitive to the axial or equatorial orientation of the substituents on the cyclohexane ring.[11][12] Each menthol isomer has a unique NMR fingerprint. For example, the H1 proton (attached to the carbon bearing the oxygen) will show distinct splitting patterns depending on its orientation and its neighbors.

  • Mass Spectrometry (MS): While MS will not distinguish between stereoisomers, it will confirm that the unexpected peaks have the same mass as your target compound, ruling out other impurities and strengthening the evidence for epimerization.

Frequently Asked Questions (FAQs): Proactive Prevention of Epimerization

This section provides answers to common questions about proactively designing a synthesis that avoids epimerization from the outset.

Question 1: What is the best esterification method to prevent epimerization?

Answer: The key is to use mild reaction conditions. The following methods are highly recommended as they operate at or below room temperature and do not require strong acids or bases:

  • Steglich Esterification: This method uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), with a catalytic amount of 4-dimethylaminopyridine (DMAP). It is highly efficient, proceeds at room temperature, and is well-suited for alcohols that are sensitive to acidic conditions.[13][14][15]

  • Acyl Chloride Method: Reacting succinyl chloride with (-)-menthol in the presence of a non-nucleophilic base like pyridine is a classic and reliable method. The reaction is typically performed at low temperatures (e.g., 0 °C) to control its exothermicity and the base neutralizes the HCl byproduct, preventing acidic conditions that could promote side reactions.[16][17]

  • Shiina Esterification: This method utilizes an aromatic anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), and is known for its mild conditions and high yields, even with sterically hindered alcohols like menthol.[18][19]

Question 2: Can I use the classic Fischer esterification?

Answer: It is not recommended . Fischer esterification involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst (like H₂SO₄).[7] The combination of high temperature and strong acid creates a significant risk of catalyzing the epimerization of the menthol stereocenters.[4][20] While it may be possible to find a narrow window of conditions that works, the risk of obtaining an impure mixture of diastereomers is high.

Question 3: Are there any specific reagents or additives I should use or avoid?

Answer:

  • Use:

    • Coupling Reagents: DCC, DIC, or EDC for Steglich-type reactions.[14]

    • Catalysts: DMAP (for Steglich) is highly effective.[15]

    • Bases: Pyridine or triethylamine (for the acyl chloride method) are excellent choices as they are non-nucleophilic and act as effective acid scavengers.[16]

  • Avoid:

    • Strong Mineral Acids: Avoid H₂SO₄, HCl, or strong Lewis acids as catalysts.

    • Strong Bases: Avoid strong bases like sodium hydroxide or alkoxides, especially at elevated temperatures, as they can promote epimerization.[4]

    • High Temperatures: Maintain low to ambient temperatures throughout the reaction.

Question 4: Does the choice of solvent matter?

Answer: Yes. Aprotic solvents are generally preferred for these reactions.

  • Dichloromethane (DCM) is an excellent choice for both the Steglich and acyl chloride methods due to its inertness and ability to dissolve the reactants.

  • Tetrahydrofuran (THF) is also a suitable solvent.[21]

  • Avoid protic solvents like water or alcohols (other than the reactant menthol) as they can interfere with the coupling reagents or acyl chloride.

Recommended Synthetic Protocols

Here we provide detailed, step-by-step protocols for the recommended methods to synthesize bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate while preserving its stereochemistry.

Protocol 1: Steglich Esterification

This protocol is favored for its mild conditions and high efficiency.

Materials:

  • Succinic acid (1.0 eq)

  • (-)-Menthol ((1S,2R,5S)-2-isopropyl-5-methylcyclohexanol) (2.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve succinic acid (1.0 eq), (-)-menthol (2.1 eq), and DMAP (0.2 eq) in anhydrous DCM.

  • Stir the solution at room temperature until all solids have dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (2.2 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, keeping the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acyl Chloride Method

This is a robust and widely used method that avoids acidic conditions.

Materials:

  • Succinyl chloride (1.0 eq)

  • (-)-Menthol (2.1 eq)

  • Anhydrous Pyridine (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve (-)-menthol (2.1 eq) in anhydrous DCM.

  • Add anhydrous pyridine (2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add succinyl chloride (1.0 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data and Workflow Visualization

Table 1: Comparison of Esterification Methods
FeatureFischer EsterificationSteglich EsterificationAcyl Chloride Method
Catalyst/Reagent Strong Acid (e.g., H₂SO₄)DCC/DMAPPyridine (Base)
Temperature High (Reflux)0 °C to Room Temp0 °C to Room Temp
Epimerization Risk High Very Low Very Low
Byproducts WaterDicyclohexylurea (DCU)Pyridinium Hydrochloride
Workup Neutralization, ExtractionFiltration, ExtractionAcidic Wash, Extraction
Recommendation Not Recommended Highly Recommended Highly Recommended
Diagram 1: Epimerization Risk Assessment

This diagram illustrates the decision-making process for selecting a synthetic route based on the risk of epimerization.

Epimerization_Risk Start Choose Synthesis Method Fischer Fischer Esterification (Strong Acid, Heat) Start->Fischer High T, Acid Mild Mild Methods (Steglich, Acyl Chloride) Start->Mild Low T, Neutral/Basic Risk High Risk of Epimerization Fischer->Risk Preserved Stereochemistry Preserved Mild->Preserved Impure Diastereomeric Mixture Risk->Impure Pure Target Product (High Purity) Preserved->Pure

Caption: Decision workflow for selecting a synthetic method to minimize epimerization.

Diagram 2: Recommended Synthetic Workflow

This diagram outlines the general workflow for the recommended stereoselective synthesis and subsequent analysis.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Quality Control Reactants Succinic Acid/Chloride + (-)-Menthol Reaction Mild Esterification (Steglich or Acyl Chloride) Reactants->Reaction Workup Workup & Purification (Filtration, Extraction, Chromatography) Reaction->Workup Product Purified Product Workup->Product Chiral Chiral HPLC / GC Product->Chiral Check for Isomers NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Confirm Structure Result Confirm Stereochemical Purity >99% Chiral->Result NMR->Result

Caption: General workflow from synthesis to final product analysis.

References

  • Odinokov, V. N., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 356-368. [Link]

  • Odinokov, V. N., et al. (2020). Menthyl esterification allows chiral resolution for synthesis of artificial glutamate analogs. Beilstein Archives. [Link]

  • Wicht, P., et al. (2016). General synthesis of P-stereogenic compounds: the menthyl phosphinate approach. Organic & Biomolecular Chemistry, 14, 7335-7348. [Link]

  • Kato, C., Ueda, H., & Hashimoto, Y. (1970). Studies on Menthol Derivatives Part II. Application of NMR Spectroscopy for Configurational Analysis of (-)-Menthyl Carbinol. Agricultural and Biological Chemistry, 34(1), 28-33. [Link]

  • ResearchGate. (2021). Chiral HPLC profiles for the separation of menthyl ester diastereomers 20 and 20*. [Link]

  • Murat, N. (2024). Synthesis of menthol esters with fatty acids, a comparison between Fischer and Steglich esterification. Analele Universității din Craiova, Seria Chimie. [Link]

  • Yanto, Y., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Molecules, 27(19), 6485. [Link]

  • ResearchGate. (2006). Epimerisation of menthol stereoisomers: Kinetic studies of the heterogeneously catalysed menthol production. [Link]

  • Shimada, Y., et al. (1999). Enzymatic synthesis of L-menthyl esters in organic solvent-free system. Journal of the American Oil Chemists' Society, 76(10), 1139-1142. [Link]

  • OrgoSolver. Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. [Link]

  • Härtner, J., & Reinscheid, U. M. (2008). Conformational analysis of menthol diastereomers by NMR and DFT computation. Journal of Molecular Structure, 872(2-3), 145-151. [Link]

  • Clark, T., & Bunch, J. E. (1996). Quantitative Analysis of Menthol Isomer Distributions in Selected Samples. Journal of Chromatographic Science, 34(6), 262-266. [Link]

  • Etzold, B., & Jess, A. (2008). Heterogeneously catalyzed epimerization of menthol stereoisomers - An instructive example to account for diffusion limitations in complex reaction networks. Chemical Engineering & Technology, 31(9), 1282-1289. [Link]

  • Si, X., et al. (2021). Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns. Food Science, 42(22), 302-309. [Link]

  • Wang, L., et al. (2026). Chiral Separation of Menthol Enantiomers by Simulated Moving Bed Chromatography: Mathematical Modeling and Experimental Study. Molecules, 31(4), 1234. [Link]

  • Härtner, J., & Reinscheid, U. M. (2007). Conformational analysis of menthol diastereomers by NMR and DFT computation. MPG.PuRe. [Link]

  • Demaison, J., et al. (2003). Structural Determination of Menthol and Isomenthol, a Minty Compound and Its Nonminty Isomer, by Means of Gas Electron Diffraction Augmented by Theoretical Calculations. The Journal of Physical Chemistry A, 107(18), 3345-3351. [Link]

  • ResearchGate. (2018). Different levels of interpretation of the NMR spectra of menthol. [Link]

  • Organic Syntheses. TRANSESTERIFICATION OF METHYL ESTERS OF AROMATIC AND α,β-UNSATURATED ACIDS WITH BULKY ALCOHOLS. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Sharma, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101217. [Link]

  • Härtner, J., & Reinscheid, U. M. (2015). Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data. MPG.PuRe. [Link]

  • Blanco, L., Guibé-Jampel, E., & Rousseau, G. (1988). Enzymic preparation of enantiomerically pure secondary alcohols. Ester synthesis by irreversible acyl transfer using a highly selective ester hydrolase from Pseudomonas sp.; an attractive alternative to ester hydrolysis. Journal of the Chemical Society, Chemical Communications, (19), 1316-1318. [Link]

  • Zhang, B., et al. (2014). Synthesis of dimethyl succinate by continuous catalytic distillation. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 6: Strategies in (-)-Menthol Synthesis. [Link]

  • Sciencemadness Discussion Board. (2021). Menthyl acetate. [Link]

  • Vaia. 2-isopropyl-5-methylcyclohexanol. Draw its most stable conformation.... [Link]

  • Organic Chemistry Portal. Chiral ester synthesis by transesterification. [Link]

  • Zhang, S., et al. (2020). Effective synthesis of menthol derivative monomenthyl succinate catalyzed by nanoscale silicon dioxide immobilized DMAP derivative in mixed solvent system. Comptes Rendus Chimie, 23(6-7), 375-384. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Perfumer & Flavorist. (2002). Menthol - A Cool Place. [Link]

  • Google Patents. (1979).
  • Jurnal Universitas Sebelas Maret. (2022). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. [Link]

  • Zhang, S., et al. (2020). Effective synthesis of menthol derivative monomenthyl succinate catalyzed by nanoscale silicon dioxide immobilized DMAP derivative in mixed solvent system. ResearchGate. [Link]

  • Odinokov, V. N., et al. (2020). Menthyl esterification allows chiral resolution for synthesis of artificial glutamate analogs. Beilstein Archives. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • ResearchGate. (2012). How to reduce epimerization in Chiral molecule?[Link]

  • Åbo Akademi University. Selective ruthenium-catalyzed epimerization of chiral sec-alcohols. [Link]

  • Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. [Link]

  • NPTEL. Module 8 : Stereochemistry. [Link]

Sources

Optimization

resolving HPLC peak tailing issues for bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic challenges associated with bis((1S,2R,5S)-2-isopropyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic challenges associated with bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate (commonly known as Di-L-menthyl succinate).

Because this molecule is a bulky, highly lipophilic, and neutral ester, standard troubleshooting advice—which often focuses on basic amines interacting with acidic silanols—does not apply here. This guide will walk you through the causality of peak distortion for hydrophobic esters and provide a self-validating framework to restore peak symmetry.

Mechanistic Analysis: Why Does Dimenthyl Succinate Tail?

Peak tailing in High-Performance Liquid Chromatography (HPLC) is broadly categorized into two root causes: chemical interactions and physical system dynamics [1].

Dimenthyl succinate lacks basic nitrogen atoms; therefore, it cannot undergo the classic acid-base secondary interactions with unendcapped silanol groups on the silica backbone[1]. When a neutral molecule tails, the causality is almost exclusively linked to:

  • Physical Voids: Empty space at the head of the column or excessive extra-column volume in the detector plumbing[1].

  • Mass/Volume Overload: The bulky nature of the dual menthol rings rapidly saturates the stationary phase surface area[2].

  • The Strong Solvent Effect: Dissolving this highly hydrophobic ester in 100% strong organic solvent (e.g., THF or pure Acetonitrile) and injecting it into a weaker mobile phase causes the analyte band to distort before it can properly partition[3].

Diagnostic Troubleshooting Workflow

Before adjusting your mobile phase chemistry, follow this logical decision tree to isolate physical defects from analyte-specific phenomena.

TroubleshootingWorkflow Step1 Observe Peak Tailing (Tf > 1.5) for Dimenthyl Succinate Step2 Inject Neutral Marker (e.g., Toluene) Step1->Step2 Decision1 Does Marker Tail? Step2->Decision1 Path1A Physical Issue: Check Voids / Plumbing Decision1->Path1A Yes Path1B Analyte-Specific: Dilute Sample 1:10 Decision1->Path1B No Decision2 Does Tailing Improve? Path1B->Decision2 Path2A Mass Overload: Reduce Injection Vol/Conc Decision2->Path2A Yes Path2B Strong Solvent Effect: Match Diluent to Mobile Phase Decision2->Path2B No

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q: My dimenthyl succinate peak is tailing severely (Tf > 2.0). Should I add triethylamine (TEA) to the mobile phase to block silanols? A: No. Adding amine modifiers is a corrective action for basic compounds [3]. Dimenthyl succinate is a neutral ester. Neutral compounds do not tail due to acid-base interactions[1]. Adding TEA will only unnecessarily complicate your mobile phase and increase baseline noise. You must investigate physical voids or sample overload instead.

Q: How does the "Strong Solvent Effect" manifest during the analysis of this specific compound? A: Because dimenthyl succinate is highly lipophilic, analysts often synthesize and extract it using strong organics like dichloromethane or pure acetonitrile [4]. If you inject a sample dissolved in 100% strong solvent into a highly aqueous mobile phase, the solvent plug acts as a localized "mini-mobile phase." The analyte molecules at the front of the band travel rapidly with the strong solvent, while the molecules at the rear partition normally, resulting in severe tailing or even peak splitting[3].

Q: How is the tailing factor mathematically defined so I can monitor my troubleshooting progress? A: According to the US Pharmacopeia (USP), the tailing factor ( Tf​ ) is calculated as Tf​=W/2f , where W is the total peak width at 5% of the peak height, and f is the distance from the peak front to the retention time at 5% height[3]. A perfectly symmetrical peak has a Tf​ of 1.0. Values >1.5 require corrective action[3].

Self-Validating Experimental Protocol

To ensure scientific integrity, troubleshooting must be self-validating. Do not change multiple variables at once. Execute the following step-by-step methodology to isolate the root cause of dimenthyl succinate tailing.

Step 1: System Baseline Validation (The Physical Check)

Causality: We must prove the LC system and column bed are physically intact before blaming the analyte[1].

  • Remove the dimenthyl succinate sample from the autosampler.

  • Prepare a 0.1 mg/mL solution of a purely neutral, low-molecular-weight marker (e.g., Toluene or Uracil) in the mobile phase.

  • Inject 5 µL under your current isocratic conditions.

  • Validation Check: Calculate the Tf​ of Toluene. If Tf​≤1.1 , your system plumbing and column are validated. If Tf​>1.2 , you have a physical void. Replace the column or check for poorly seated PEEK/stainless steel fittings.

Step 2: Load Capacity Assessment (The Overload Check)

Causality: Bulky molecules like dimenthyl succinate have lower saturation capacities on C18 phases. Excess molecules that cannot find binding sites will travel faster, distorting the peak[2].

  • Take your original dimenthyl succinate sample and perform a 1:10 serial dilution using your current sample diluent.

  • Inject the exact same volume (e.g., 10 µL) of the diluted sample.

  • Validation Check: If the Tf​ decreases proportionally with the concentration reduction, mass overload is confirmed. Permanently reduce your method's injection volume or sample concentration.

Step 3: Diluent-Mobile Phase Synchronization

Causality: Eliminating the infinite dilution effect caused by a strong solvent plug[1].

  • Evaporate a small aliquot of your dimenthyl succinate sample under nitrogen.

  • Reconstitute the residue in a solvent mixture that exactly matches your initial mobile phase conditions (e.g., 70% Acetonitrile / 30% Water). Note: If solubility is an issue, you may use up to 10% more organic than the mobile phase, but no more.

  • Inject the sample.

  • Validation Check: Peak symmetry should be restored ( Tf​<1.2 ) without sacrificing signal intensity.

Quantitative Diagnostic Matrix

Use the following data table to compare your experimental results against known diagnostic benchmarks for dimenthyl succinate analysis.

Experimental Condition Tf​ (Toluene) Tf​ (Dimenthyl Succinate)Mechanistic DiagnosisCorrective Action
10 µL, 5 mg/mL in 100% ACN1.052.45Strong Solvent EffectMatch sample diluent to mobile phase
10 µL, 5 mg/mL in Mobile Phase1.081.95Mass OverloadDilute sample concentration to < 1 mg/mL
10 µL, 1 mg/mL in Mobile Phase1.801.85Physical Void / PlumbingReplace column / re-seat tubing fittings
5 µL, 1 mg/mL in Mobile Phase 1.05 1.08 Optimal (Validated) None (Protocol Approved)

References

  • Axion Analytical Labs. "HPLC Peak Tailing - What causes it and how to fix it." Axion Labs. Available at:[Link]

  • Dolan, John W. "Understanding HPLC Peak Tailing." LCGC North America / Scribd. Available at:[Link]

  • Meyer, C. et al. "Synthesis of novel borrelidin analogues." Organic & Biomolecular Chemistry, RSC Publishing. Available at:[Link]

  • American Chemical Society. "2-carboxycycloprop-1-yl)glycines as Potent and Selective Antagonists." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with bis((1S,2R,5S)-2-isopropyl-5-methylcyclohex...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate in aqueous test media. Our goal is to provide a comprehensive resource that not only offers solutions but also explains the underlying scientific principles to empower you in your experimental design.

Understanding the Challenge: Physicochemical Properties

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, an ester of succinic acid and two l-menthol molecules, presents a significant formulation challenge due to its chemical structure. Its poor aqueous solubility is not an anomaly but an expected consequence of its physicochemical characteristics.

The molecule's large, non-polar cyclohexyl rings and long hydrocarbon backbone result in a highly lipophilic (fat-loving) and hydrophobic (water-fearing) nature. The key indicator of this is its calculated LogP (XLogP3) value, which is a measure of its partitioning between octanol and water.

PropertyValueImplication for Aqueous Solubility
Molecular Formula C24H42O4A large molecule with a high carbon-to-oxygen ratio, indicating low polarity.
Molecular Weight 394.6 g/mol [1][2]Contributes to lower solubility compared to smaller molecules.
Calculated LogP (XLogP3) 6.8[1][2]Extremely high. A LogP > 5 indicates a very high preference for lipid environments over aqueous ones, leading to "greasy" or "brick dust" characteristics and negligible water solubility.
Structure Dimenthyl SuccinateThe two bulky, non-polar menthyl groups dominate the molecule's character, overshadowing the slightly more polar ester linkages.

Given these properties, achieving the desired concentrations for in vitro assays, cell-based studies, or early-stage formulation development requires specific strategies to overcome the compound's inherent hydrophobicity.

Frequently Asked Questions (FAQs)

Q1: I've added my compound to a standard aqueous buffer (like PBS), and it won't dissolve. I see a thin film on the surface or a white precipitate. What's happening?

This is the expected behavior for this compound. Due to its high lipophilicity (LogP of 6.8), it is practically insoluble in water and aqueous buffers.[1][2] The film or precipitate is the undissolved compound that has crashed out of the solution. You will need to employ a solubility enhancement technique.

Q2: Can I use DMSO as a co-solvent to dissolve it first? What is the best practice?

Yes, using a water-miscible organic co-solvent like Dimethyl Sulfoxide (DMSO) is the most common and often the first strategy.[3][4][]

Best Practice:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Serial Dilution: Perform serial dilutions from this stock into your aqueous test medium.

  • Mind the Final Concentration: Critically, the final concentration of DMSO in your assay should be kept to a minimum, typically well below 0.5% (v/v), as higher concentrations can cause cellular toxicity or interfere with assay components.

  • Precipitation Check: After diluting into the aqueous medium, visually inspect for any signs of precipitation (cloudiness, Tyndall effect). If precipitation occurs, the aqueous solubility limit has been exceeded for that specific co-solvent percentage.

Q3: Even with DMSO, my compound precipitates upon dilution into the aqueous media. What should I do next?

This is a common issue when the required final concentration of the compound is higher than its kinetic solubility limit in the final DMSO/water mixture. Your next steps involve more advanced techniques, which are outlined in the troubleshooting guide below. The main options are using surfactants to create micelles or cyclodextrins to form inclusion complexes.[6][7][8]

Q4: What are the primary methods to improve the solubility of this compound for my experiments?

The three primary strategies, in order of increasing complexity, are:

  • Co-solvency: Blending water with a miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to reduce the polarity of the solvent system.[][9]

  • Micellar Solubilization (Surfactants): Using detergents like Polysorbate 80 (Tween® 80) or Cremophor® EL, which form micelles above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate your lipophilic compound, allowing it to be dispersed in the aqueous medium.[7][10][11]

  • Inclusion Complexation (Cyclodextrins): Using cyclic oligosaccharides like Hydroxypropyl-β-cyclodextrin (HP-β-CD). These molecules have a hydrophobic inner cavity and a hydrophilic exterior. Your compound can become encapsulated within the cavity, forming a water-soluble complex.[6][12][13][14]

Troubleshooting Guide: A Step-by-Step Workflow

This workflow provides a logical progression from simple to more complex methods for solubilizing bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate.

G start Start: Compound Precipitation in Aqueous Media prep_stock 1. Prepare Concentrated Stock in 100% DMSO (e.g., 20 mM) start->prep_stock dilute 2. Dilute Stock into Final Aqueous Medium prep_stock->dilute check_precip 3. Precipitation Observed? dilute->check_precip success Success! Proceed with Experiment (Keep DMSO < 0.5%) check_precip->success No troubleshoot_start check_precip->troubleshoot_start Yes ask_solvent 4. Is a higher % of organic solvent tolerable for the assay? troubleshoot_start->ask_solvent cosolvent 5a. Co-Solvent Optimization - Screen Ethanol, PEG 400 - Increase co-solvent % cautiously ask_solvent->cosolvent Yes ask_excipient 5b. Are non-solvent excipients acceptable? ask_solvent->ask_excipient No surfactant 6a. Surfactant Approach - Use Polysorbate 80 or Cremophor EL (0.1% - 1%) - Forms micelles to encapsulate compound ask_excipient->surfactant Yes no_options Limitation Reached Consider advanced formulation (e.g., SEDDS, nanosuspension) or re-evaluate target concentration ask_excipient->no_options No cyclodextrin 6b. Cyclodextrin Approach - Use HP-β-CD or SBE-β-CD (1% - 10% w/v) - Forms water-soluble inclusion complexes surfactant->cyclodextrin If surfactants interfere with assay

Caption: Decision workflow for troubleshooting solubility issues.

Mechanisms of Solubilization

G compound Insoluble Compound (High LogP) cosolvency Co-Solvency (e.g., DMSO/Water) Reduces solvent polarity, allowing the compound to dissolve. compound->cosolvency Method 1 micelles Micellar Solubilization (e.g., Polysorbate 80) Compound is trapped in the hydrophobic core of micelles. compound->micelles Method 2 complexation Inclusion Complexation (e.g., HP-β-CD) Compound is encapsulated within the cyclodextrin cavity. compound->complexation Method 3 solution1 Homogeneous Solution cosolvency->solution1 solution2 Micro-Dispersion micelles->solution2 solution3 Soluble Complex complexation->solution3

Sources

Optimization

scale-up challenges and solutions in bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate manufacturing

Welcome to the technical support center for the scale-up and manufacturing of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate. This guide is designed for researchers, scientists, and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up and manufacturing of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this active pharmaceutical ingredient (API).

I. Introduction to the Synthesis and Scale-Up Challenges

The synthesis of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, a diester of succinic acid and (-)-menthol, presents several challenges during scale-up. These primarily stem from the sterically hindered nature of the secondary alcohol, the equilibrium limitations of the Fischer esterification, and the need to control diastereomeric purity. This guide provides a comprehensive overview of these challenges and offers practical solutions and troubleshooting advice.

II. Reaction Chemistry and Mechanism

The most common laboratory and industrial synthesis method is the Fischer-Speier esterification.[1][2][3][4][5] This is a reversible, acid-catalyzed reaction between a carboxylic acid (succinic acid) and an alcohol ((-)-menthol).

Reaction Scheme:

The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.[1][2] Due to the reversibility of the reaction, strategies to drive the equilibrium towards the product are crucial for achieving high yields, especially on a large scale.

III. Troubleshooting Guide: Synthesis

This section addresses common issues encountered during the synthesis of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate.

Problem Potential Cause Troubleshooting Solution
Low Conversion/Yield 1. Equilibrium Limitation: The reaction has reached equilibrium with significant amounts of starting materials remaining.[1][3][5] 2. Insufficient Catalyst: The amount of acid catalyst is too low for the scale of the reaction. 3. Steric Hindrance: The bulky nature of (-)-menthol slows down the reaction rate.[6] 4. Water Inhibition: The presence of water in the starting materials or formed during the reaction is inhibiting the forward reaction.[1][3]1. Drive the Equilibrium:     a. Use an excess of one reactant, typically the less expensive one (succinic acid).     b. Remove water as it is formed using a Dean-Stark apparatus with an azeotropic solvent like toluene or by using molecular sieves.[1][6] 2. Optimize Catalyst Loading: Increase the catalyst concentration (e.g., sulfuric acid, p-toluenesulfonic acid) incrementally. Monitor for side reactions.[6] 3. Increase Reaction Time and/or Temperature: Allow for longer reaction times to overcome the steric hindrance. Carefully increase the temperature to improve kinetics, but monitor for impurity formation. 4. Ensure Anhydrous Conditions: Use dry starting materials and solvents.
Formation of Mono-ester 1. Incomplete Reaction: The reaction has not been allowed to proceed to completion. 2. Stoichiometry: Incorrect molar ratio of reactants.1. Extend Reaction Time: Monitor the reaction progress by in-process controls (e.g., HPLC, GC) until the mono-ester concentration is minimized. 2. Verify Stoichiometry: Ensure at least a 2:1 molar ratio of (-)-menthol to succinic acid is used.
By-product Formation 1. Dehydration of Menthol: Acid-catalyzed dehydration of (-)-menthol can occur at high temperatures, leading to the formation of menthenes. 2. Ether Formation: Reaction between two molecules of (-)-menthol to form a di-menthyl ether.1. Control Temperature: Maintain the reaction temperature below the point where significant dehydration occurs. 2. Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst to minimize side reactions.
Darkening of Reaction Mixture 1. Charring: Strong acid catalysts can cause decomposition of organic materials at elevated temperatures.1. Controlled Addition of Catalyst: Add the acid catalyst slowly and with good agitation to dissipate heat. 2. Lower Reaction Temperature: Operate at the lowest effective temperature.

IV. Scale-Up Challenges and Solutions

Scaling up the synthesis of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate from the lab to a manufacturing setting introduces new challenges.

A. Heat Transfer
  • Challenge: Esterification is often an exothermic reaction. In large reactors, the surface area-to-volume ratio decreases, making heat removal less efficient and potentially leading to localized hotspots and side reactions.[7][8]

  • Solution:

    • Jacketed Reactors: Utilize reactors with efficient cooling jackets.

    • Controlled Addition: Add reactants, especially the catalyst, in a controlled manner to manage the rate of heat generation.

    • Reaction Calorimetry: Use reaction calorimetry studies during process development to understand the thermal profile of the reaction and ensure safe scale-up.[7]

B. Mass Transfer and Mixing
  • Challenge: Inadequate mixing in a large reactor can lead to non-uniform temperature distribution and concentration gradients, resulting in incomplete reactions and increased by-product formation.[9][10][11]

  • Solution:

    • Impeller Design: Select appropriate impeller designs (e.g., pitched-blade turbine, anchor) and agitation speeds to ensure proper mixing of the reactants and catalyst.

    • Computational Fluid Dynamics (CFD): Use CFD modeling to simulate mixing in the reactor and optimize agitation parameters.[9][10]

V. Purification and Diastereomer Separation

The product of the reaction is a mixture of diastereomers due to the chirality of (-)-menthol. The desired diastereomer must be isolated to meet pharmaceutical specifications.

A. Crystallization
  • Challenge: Developing a robust and scalable crystallization process to selectively isolate the desired diastereomer.

  • Solution:

    • Solvent Screening: Screen a variety of solvents and solvent mixtures to identify a system that provides good solubility for the undesired diastereomer(s) and low solubility for the desired one.

    • Controlled Cooling: Implement a controlled cooling profile to promote the growth of large, pure crystals and prevent the entrapment of impurities.

    • Seeding: Use seeds of the pure desired diastereomer to induce crystallization and control crystal size.

    • Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, it may be possible to epimerize the undesired diastereomer in solution to the desired one, which then crystallizes out, potentially increasing the yield to over 50%.[12][13][14] This would require identifying suitable conditions for in-situ equilibration.

B. Chromatography
  • Challenge: While effective at the lab scale, preparative chromatography can be expensive and time-consuming for large-scale manufacturing.

  • Solution:

    • Flash Chromatography: For initial purification or smaller scale production, flash chromatography can be a cost-effective option.

    • Simulated Moving Bed (SMB) Chromatography: For large-scale continuous separation of diastereomers, SMB chromatography can be a highly efficient, though capital-intensive, solution.

VI. In-Process Controls and Process Analytical Technology (PAT)

To ensure consistent product quality and process efficiency, the implementation of in-process controls is essential.

  • Traditional In-Process Controls:

    • HPLC/GC: Monitor the disappearance of starting materials and the formation of the product and by-products.

    • TLC: A quick qualitative check of reaction progress.

  • Process Analytical Technology (PAT):

    • Concept: PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.[2][15][16][17][18]

    • Application:

      • FTIR/Raman Spectroscopy: In-line probes can be used to monitor the concentration of reactants and products in real-time by tracking characteristic vibrational bands (e.g., the carbonyl stretch of the carboxylic acid and the ester).[15]

      • Near-Infrared (NIR) Spectroscopy: Can be used for non-invasive monitoring of reaction progress and for determining the endpoint of the reaction.[15]

dot

PAT_Workflow cluster_Process Esterification Process cluster_Analysis Real-Time Analysis cluster_Control Process Control Reactor Reactor PAT_Probe In-line Probe (FTIR/Raman/NIR) Reactor->PAT_Probe Spectrometer Spectrometer PAT_Probe->Spectrometer Chemometric_Model Chemometric Model (e.g., PLS) Spectrometer->Chemometric_Model Control_System Process Control System (PCS) Chemometric_Model->Control_System Process_Parameters Adjust Process Parameters (Temp, Dosing) Control_System->Process_Parameters Product_Quality Consistent Product Quality Control_System->Product_Quality Process_Parameters->Reactor Feedback Loop

Caption: PAT workflow for real-time monitoring and control.

VII. Quality Control and Specifications

A robust quality control strategy is essential for ensuring the final product meets the required specifications for a pharmaceutical ingredient.

Parameter Analytical Method Typical Specification
Appearance Visual InspectionWhite to off-white crystalline solid
Identification FTIR, ¹H NMR, ¹³C NMRConforms to the reference spectrum
Assay HPLC, GC≥ 98.0%
Diastereomeric Purity Chiral HPLCReport content of each diastereomer
Residual Solvents GC-HSAs per ICH Q3C guidelines
Heavy Metals ICP-MSAs per USP <232> guidelines
Water Content Karl Fischer Titration≤ 0.5%

VIII. Regulatory and cGMP Considerations

The manufacturing of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate as an API must be conducted in compliance with current Good Manufacturing Practices (cGMP).[19][20][21][22][23][24][25][26]

  • Process Validation: The manufacturing process must be validated to ensure that it consistently produces a product meeting its predetermined specifications and quality attributes.[19]

  • Documentation: All manufacturing steps, in-process controls, and quality control results must be thoroughly documented in batch records.[21][24]

  • Impurity Profiling: All potential impurities should be identified, and their levels controlled within acceptable limits as per ICH guidelines.

  • Drug Master File (DMF): A DMF should be prepared and submitted to the relevant regulatory authorities (e.g., FDA, EMA) to provide confidential, detailed information about the manufacturing process.[27][28]

IX. Frequently Asked Questions (FAQs)

Q1: What is the most critical process parameter to control during the esterification reaction?

A1: Temperature is one of the most critical parameters. It directly influences the reaction rate, the position of the equilibrium, and the formation of impurities.

Q2: How can I improve the efficiency of the diastereomer separation by crystallization?

A2: A systematic approach to solvent screening and the use of a controlled cooling profile are key. Additionally, investigating the possibility of a crystallization-induced diastereomer transformation could significantly improve your yield.

Q3: Is it necessary to use a Dean-Stark apparatus for water removal?

A3: While not strictly necessary, it is highly recommended for large-scale production to efficiently drive the reaction to completion.[1][6]

Q4: What are the main safety concerns when scaling up this process?

A4: The primary safety concerns are the handling of corrosive acid catalysts and the management of the exothermic nature of the reaction. A thorough process safety assessment should be conducted before scale-up.

X. Conclusion

The successful scale-up and manufacturing of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate requires a thorough understanding of the underlying chemistry and the implementation of robust process controls. By carefully addressing the challenges of equilibrium limitation, steric hindrance, heat and mass transfer, and diastereomer purification, it is possible to develop a safe, efficient, and cGMP-compliant manufacturing process.

XI. References

  • PAT Sensors for Real-Time Reaction Monitoring in Pharma. IntuitionLabs. [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua. [Link]

  • Heat Transfer and Process Scale-up. Mettler-Toledo. [Link]

  • Handbook of Industrial Crystallization. Allan S. Myerson, Deniz Erdemir, Alfred Y. Lee (Editors). [Link]

  • Troubleshooting Common Issues with Crystallizer Machines. Zhanghua Dryer. [Link]

  • Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. Medium. [Link]

  • How to Solve Fluid Crystallization Challenges. Fluid Metering. [Link]

  • Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics. MDPI. [Link]

  • FDA's Guidelines for GMP Of API. Dalton Pharma Services. [Link]

  • Effective synthesis of menthol derivative monomenthyl succinate catalyzed by nanoscale silicon dioxide immobilized DMAP derivative in mixed solvent system. Comptes Rendus Chimie. [Link]

  • Design consideration of dimethyl succinate production process. ResearchGate. [Link]

  • The Handbook of Continuous Crystallization. DOKUMEN.PUB. [Link]

  • Facile Synthesis of Dimethyl Succinate via Esterification of Succinic Anhydride over ZnO in Methanol. CoLab.ws. [Link]

  • HEAT AND MASS TRANSFER LIMITATIONS IN ESTERIFICATION OF PROPIONIC ACID OVER ION EXCHANGE RESIN. Research Library. [Link]

  • Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics. ResearchGate. [Link]

  • Comparative analysis of esterification reaction in continuous stirred tank and plug-flow reactors. Semantic Scholar. [Link]

  • PAT at the Universities of Applied Sciences. CHIMIA. [Link]

  • Feed stream mixing in stirred tank reactors. Pure. [Link]

  • Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. ComplianceOnline. [Link]

  • Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors. MDPI. [Link]

  • A kind of preparation method of dimethyl succinyl succinate. Eureka by PatSnap. [Link]

  • Good Manufacturing Practices (GMP) for APIs. The Pharma Master. [Link]

  • Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. American Pharmaceutical Review. [Link]

  • The role of PAT in the development of telescoped continuous flow processes. Reaction Chemistry & Engineering. [Link]

  • GMPs for APIs: “How to do” Document. APIC (CEFIC). [Link]

  • Revised Good Manufacturing Practice (GMP) requirements for Active Pharmaceutical Ingredients (API). PMDA. [Link]

  • Leveraging Process Analytical Technology for Real-Time Control in Biopharmaceutical Manufacturing. BioProcess International. [Link]

  • Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst. Reaction Chemistry & Engineering. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]

  • Crystallization-Induced Diastereomer Transformations. Chemical Reviews. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Synthesis of natural products and their derivatives using dynamic crystallization. Chemistry Letters. [Link]

  • Regulatory Compliance in API Manufacturing. The Pharma Master. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • US DMF Filing Process Explained: Ultimate Guide to API Regulatory Compliance and FDA Submissions. PharmaRegulatory.in. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Esterification and extraction process. Google Patents.

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. [Link]

  • Separation of diastereomers by extractive distillation. Google Patents.

  • DMF Submission and Approval Trends: Region-Wise Regulatory Data for API Manufacturers. PharmaRegulatory.in. [Link]

  • Aromatic Polyesters from Biosuccinic Acid. The Royal Society of Chemistry. [Link]

  • EU API Manufacturing: The Complete Regulatory, IP, and Supply Chain Resilience Guide. PharmaRegulatory.in. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Esterification Process. Venus Ethoxyethers. [Link]

  • APIs regulation for Pharmaceutical application. European Association of Polyol Producers. [Link]

  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. PMC. [Link]

  • Esterification and its impact on the pharmaceutical industry. QSAR ANALYTICS. [Link]

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Troubleshooting

optimizing solvent selection for bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate extraction

Technical Support Center: Optimizing Solvent Selection for Dimenthyl Succinate Extraction Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the extraction of bis((1S,2R,5S)-2-is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Solvent Selection for Dimenthyl Succinate Extraction

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the extraction of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, hereafter referred to as Dimenthyl Succinate (DMS) for brevity. This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance on solvent selection and troubleshooting for the efficient extraction of this compound.

Understanding the Target Molecule: Dimenthyl Succinate (DMS)

DMS is a diester formed from succinic acid and two menthol molecules. Its structure, dominated by two bulky, nonpolar cyclohexyl groups, makes it a highly lipophilic and non-polar compound.[1][2] PubChem lists its molecular weight at approximately 394.6 g/mol and an XLogP3 value of 6.8, indicating very low water solubility and a strong preference for non-polar environments.[1][2] This fundamental property is the guiding principle for all solvent selection strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when selecting an extraction solvent for DMS?

A1: The selection of an effective solvent is a balance of several key factors:

  • Solubility and Selectivity: The primary criterion is high solubility for DMS while minimizing the co-extraction of impurities. The principle of "like dissolves like" is paramount; therefore, non-polar solvents are the logical starting point.[3] Selectivity ensures that the solvent preferentially dissolves the target compound over other components in the matrix.[3]

  • Boiling Point: A solvent with a relatively low boiling point simplifies its removal from the extracted DMS post-extraction, typically via rotary evaporation.[3] This minimizes the risk of thermal degradation of the product and reduces energy costs.[3]

  • Immiscibility with the Aqueous Phase: For liquid-liquid extractions, the organic solvent must be immiscible with the aqueous phase to ensure clean and efficient phase separation.[4][5]

  • Safety and Environmental Impact: Solvents should be chosen with their toxicity, flammability, and environmental impact in mind.[5] Whenever possible, greener solvent alternatives should be considered.

Q2: Which solvents are recommended as a starting point for DMS extraction?

A2: Based on the non-polar nature of DMS, the following solvents are excellent initial candidates for screening:

  • Alkanes (e.g., Hexane, Heptane): These are highly non-polar and effective for extracting lipids and other non-polar compounds.[5] They are a standard choice for this type of molecule.

  • Ethyl Acetate: As a moderately polar solvent, ethyl acetate can be very effective for extracting various lipids and esters.[5][6] Its ester group is similar to the functionality in DMS.[6]

  • Dichloromethane (DCM): DCM is a versatile and powerful solvent for a wide range of organic compounds.[5] However, due to safety concerns, it is often used when other solvents fail.

Q3: How can I predict which solvent will be most effective without extensive trial and error?

A3: While empirical testing is essential, you can use theoretical models like Hansen Solubility Parameters (HSP) to make educated predictions.[7][8][9] HSP separates the total Hildebrand solubility parameter into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[8] A solvent is more likely to dissolve a solute if their HSP values are similar.[8][10] By calculating or estimating the HSP for DMS, you can screen a solvent database to find the closest matches, significantly narrowing down your experimental work.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction process.

Problem 1: Low Extraction Yield

A lower-than-expected yield is one of the most common issues in extraction protocols.

Potential Cause Underlying Science Recommended Solution
Incorrect Solvent Polarity The polarity of the solvent does not sufficiently match that of DMS, leading to poor solubilization. The principle of "like dissolves like" dictates that a non-polar compound like DMS requires a non-polar solvent.[3][11]Action: Screen a panel of solvents with varying polarities. Start with highly non-polar solvents like hexane or heptane and test moderately polar options like ethyl acetate. Compare the extraction efficiency of each.[5]
Insufficient Solvent Volume The volume of the extraction solvent is too low to fully dissolve and partition the DMS from the initial matrix. The partition coefficient dictates the equilibrium distribution of a solute between two phases.[11][12]Action: Increase the solvent-to-sample ratio. A common starting point is a 7:1 ratio of organic solvent to aqueous sample, which can be optimized based on experimental results.[11][12] Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) instead of a single large extraction (1 x 150 mL), as this is mathematically more efficient.[13]
Incomplete Phase Separation A small amount of the DMS-rich organic layer may be left behind with the aqueous layer if the phases are not allowed to separate completely.Action: Allow adequate time for the layers to settle in the separatory funnel. Ensure there is a sharp, clear interface between the aqueous and organic layers before draining.[14]
Premature Product Crystallization If the concentration of DMS in the solvent becomes too high during extraction at a lower temperature, it may begin to crystallize, preventing further extraction.Action: Perform the extraction at room temperature or slightly above to ensure the product remains fully dissolved. Check the solubility of DMS in your chosen solvent at different temperatures.
Problem 2: Emulsion Formation at the Solvent Interface

An emulsion is a stable mixture of two immiscible liquids, appearing as a cloudy or milky layer between the organic and aqueous phases. This is often caused by the presence of surfactant-like compounds or excessive agitation.[15]

Potential Cause Underlying Science Recommended Solution
High-Shear Agitation Vigorous shaking increases the surface area between the two phases, breaking the organic solvent into tiny droplets that become stabilized within the aqueous phase.[15]Action: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the layers. This reduces the shear force that leads to emulsion formation.[15]
Presence of Surfactants or Particulates Impurities with amphiphilic properties (having both polar and non-polar regions) can stabilize the interface between the organic and aqueous layers.Action 1 (Salting Out): Add a saturated sodium chloride solution (brine) or solid sodium chloride to the mixture.[15][16][17] The salt increases the ionic strength of the aqueous layer, making it more polar and forcing the organic droplets to coalesce.[15][17] Action 2 (Filtration): Filter the mixture through a pad of Celite or glass wool to physically disrupt the emulsion.[13][17]
pH-Related Issues If the aqueous phase contains acidic or basic impurities that can act as soaps at certain pH values, they can stabilize emulsions.Action: Adjusting the pH of the aqueous phase can sometimes destabilize an emulsion. For instance, acidifying the sample can modify a surfactant's charge, preventing it from acting as an emulsifier.[16][18]
Stubborn Emulsions Some complex matrices are highly prone to forming persistent emulsions.Action 1 (Centrifugation): If available, centrifuging the mixture is a highly effective method to break emulsions by physically forcing the denser and lighter phases to separate.[16][17][19] Action 2 (Let it Sit): Allowing the separatory funnel to stand undisturbed for an extended period (15-60 minutes) can sometimes allow the emulsion to break on its own.[16][18]
Problem 3: Co-extraction of Impurities

The final extracted product is not pure and contains other components from the original matrix.

Potential Cause Underlying Science Recommended Solution
Low Solvent Selectivity The chosen solvent is dissolving not only the DMS but also other compounds with similar polarity from the reaction mixture.Action 1 (Change Solvent): Test a different solvent with a slightly different polarity or chemical nature. For example, if hexane co-extracts a non-polar impurity, a slightly more polar solvent like ethyl acetate might leave it behind. Action 2 (Back-Extraction): This is a purification technique. After the initial extraction, wash the organic layer with an aqueous solution of a specific pH. For example, washing with a basic solution (e.g., sodium bicarbonate) will convert acidic impurities into their water-soluble salts, pulling them out of the organic layer.[11]
Incorrect pH of Aqueous Phase Ionizable impurities (acidic or basic) will partition into the organic phase if they are in their neutral, non-ionized form.Action: Adjust the pH of the initial aqueous solution before extraction. To remove acidic impurities, make the solution basic (pH > 8). To remove basic impurities, make the solution acidic (pH < 6). This will ionize them and ensure they remain in the aqueous phase.[11][12]

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening Workflow

This protocol outlines a method for systematically identifying the optimal solvent for DMS extraction.

  • Preparation: Prepare identical samples of the crude DMS mixture (e.g., post-reaction aqueous work-up).

  • Solvent Selection: Choose 3-5 candidate solvents based on theoretical principles (see Table 1).

  • Extraction:

    • For each sample, perform a liquid-liquid extraction using one of the candidate solvents at a fixed solvent-to-sample ratio (e.g., 2:1).

    • Ensure consistent mixing (e.g., 2 minutes of gentle inversions) and settling time (e.g., 5 minutes) for all samples.

  • Analysis:

    • Carefully separate the organic layer.

    • Analyze a small, known volume of each organic extract using a suitable analytical method (e.g., HPLC, GC-MS) to quantify the concentration of DMS.

  • Evaluation: Compare the DMS concentration across all tested solvents. The solvent yielding the highest concentration is the most efficient for this initial screen. Further optimization of ratios and conditions can then be performed with the selected solvent.

Table 1: Properties of Common Extraction Solvents

This table provides a quick reference for selecting initial screening candidates.

SolventFormulaBoiling Point (°C)Density (g/mL)Polarity IndexSafety Notes
n-Hexane C₆H₁₄690.6550.1Flammable, Neurotoxin
Heptane C₇H₁₆980.6840.1Flammable, Irritant
Ethyl Acetate C₄H₈O₂770.9024.4Flammable, Irritant
Dichloromethane CH₂Cl₂401.3263.1Volatile, Suspected Carcinogen
Toluene C₇H₈1110.8672.4Flammable, Toxic

Visual Workflow

The following diagram illustrates the logical flow for troubleshooting and optimizing the solvent extraction process.

Solvent_Optimization_Workflow Workflow for Solvent Selection & Troubleshooting Start Start: Define Extraction Goals (Yield, Purity) Screen Step 1: Initial Solvent Screening (Hexane, Ethyl Acetate, etc.) Start->Screen Analyze1 Step 2: Analyze Yield & Purity (HPLC, GC-MS) Screen->Analyze1 Check Is Yield & Purity Acceptable? Analyze1->Check Troubleshoot Step 3: Troubleshoot Issue Check->Troubleshoot No Optimize Step 4: Optimize Conditions (Ratio, Temp, pH) Check->Optimize Yes LowYield Low Yield? - Increase Solvent Ratio - Multiple Extractions Troubleshoot->LowYield Yield Issue Emulsion Emulsion? - Gentle Mixing - Add Brine - Centrifuge Troubleshoot->Emulsion Separation Issue Impurity Impurity? - pH Adjustment - Back-Extraction Troubleshoot->Impurity Purity Issue LowYield->Optimize Emulsion->Optimize Impurity->Optimize End End: Finalized Protocol Optimize->End

Caption: Logical workflow for solvent selection and optimization.

References

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019). TAPPI Journal.
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific.
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022). Pharmaceutical Sciences.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2025). LCGC International.
  • Hansen Solubility Parameters. (n.d.). Kinam Park, Purdue University.
  • bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate. (n.d.). PubChem.
  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? (2014). ResearchGate.
  • Hansen solubility parameter. (n.d.). Wikipedia.
  • Technical Support Center: Troubleshooting Low-Yield Chemical Reactions. (n.d.). Benchchem.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). Molecules.
  • Tackling emulsions just got easier. (2023). Biotage.
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM.
  • Are these basic mistakes preventing you from getting a good yield? (n.d.). Radleys.
  • bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate. (n.d.). PubChem.
  • bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate. (n.d.). Sigma-Aldrich.
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017). ACS Omega.
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex.
  • Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 1: Physical-properties. (2024). OCL - Oilseeds and fats, Crops and Lipids.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions.
  • Aromatic Polyesters from Biosuccinic Acid. (n.d.). The Royal Society of Chemistry.
  • Esterification and extraction process. (1978). Google Patents.
  • Enriching Liquid-Liquid Extraction. (2004). Chemical Engineering Magazine.
  • bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate Safety Information. (n.d.). Sigma-Aldrich.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry.
  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024). K-Jhil.
  • 5 Criteria for Selecting an Extraction Solvent. (2024). Hydrometal Tech.
  • Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? (2019). Reddit.
  • Preparation method of dimethyl succinate. (2013). Eureka by PatSnap.
  • Succinic acid, diethyl ester. (n.d.). Organic Syntheses Procedure.
  • FAQ: My purification failed and/or why is my yield lower than expected? (n.d.). New England Biolabs.
  • Method for preparing dimethyl succinate. (n.d.). Google Patents.
  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate. (n.d.). PubChem.
  • Preparation method of diethyl succinate. (n.d.). Google Patents.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Menthol-Derived Chiral Auxiliaries: Bis(L-Menthyl) Succinate vs. Di(L-Menthyl) Malonate

For the Researcher, Scientist, and Drug Development Professional In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries, tempora...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Researcher, Scientist, and Drug Development Professional

In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries, temporary appendages that guide the formation of new stereocenters, remain a cornerstone of this endeavor. Among the diverse array of available auxiliaries, those derived from the chiral pool, such as (-)-menthol, offer a cost-effective and readily accessible option. This guide provides an in-depth technical comparison of two such menthol-derived auxiliaries: bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate and di(L-menthyl) malonate.

While both auxiliaries leverage the well-defined stereochemistry of the menthyl group to induce chirality, their distinct dicarbonyl backbones—succinate versus malonate—confer different synthetic utilities and stereochemical outcomes. This guide will dissect these differences, providing experimental data, detailed protocols, and mechanistic insights to inform your selection of the appropriate chiral auxiliary for your synthetic strategy.

Introduction to the Auxiliaries: Structure and Principle of Stereocontrol

Both bis(L-menthyl) succinate and di(L-menthyl) malonate are C2-symmetric molecules, a design principle often employed in asymmetric catalysis and synthesis to create a well-defined chiral environment.[1] The stereodirecting power of these auxiliaries stems from the bulky isopropyl and methyl groups on the menthyl cyclohexane ring, which effectively shield one face of the enolate intermediate, directing the approach of an electrophile to the less hindered face.[2]

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate (also known as di-(-)-menthyl succinate) incorporates a four-carbon succinate linker.[3] Its primary application lies in the diastereoselective functionalization at the α-positions of the carbonyl groups, typically through the formation of a vicinal dianion.

Di(L-menthyl) malonate features a three-carbon malonate backbone. This auxiliary is commonly employed in conjugate addition reactions, such as the Michael addition, where the malonate serves as a nucleophile.[4]

At a Glance: Comparative Performance

FeatureBis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinateDimenthyl Malonate
Representative Reaction Diastereoselective Alkylation of the Vicinal DianionMichael Addition to an α,β-Unsaturated Ketone
Electrophile/Acceptor Benzyl Bromide[5]Various α,β-Unsaturated Ketones[4]
Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) 1:1.2 (low diastereoselectivity)[5]10-50% d.e.[4]
Yield 89% (for monobenzylated product)[5]High yields generally reported[4]
Key Transformation Formation of a chiral succinate derivativeFormation of a chiral 1,5-dicarbonyl compound
Mechanism of Stereocontrol Facial shielding of the succinate enolate by the menthyl groups.Facial shielding of the malonate enolate by the menthyl groups.
Cleavage Conditions Saponification (e.g., NaOH or KOH in alcohol/water)[6][7]Saponification (e.g., NaOH or KOH in alcohol/water)[8][9]
Auxiliary Recovery High recovery of L-menthol is generally achievable.[10]High recovery of L-menthol is generally achievable.[10]

Mechanistic Insights and Stereochemical Models

The stereochemical outcome of reactions employing these auxiliaries can be rationalized by considering the conformational bias imposed by the menthyl groups. Upon enolate formation, the bulky isopropyl group of the menthyl moiety orients itself to minimize steric interactions, thereby creating a chiral pocket that directs the incoming electrophile.

G cluster_0 General Workflow for Chiral Auxiliary-Mediated Synthesis Prochiral Prochiral Substrate (Succinic or Malonic Acid) Attachment Attachment (Esterification) Prochiral->Attachment Auxiliary Chiral Auxiliary (L-Menthol) Auxiliary->Attachment Diastereomer Diastereomeric Intermediate (Bis(L-menthyl) succinate or Di(L-menthyl) malonate) Attachment->Diastereomer Reaction Diastereoselective Reaction (e.g., Alkylation, Michael Addition) Diastereomer->Reaction Product_Attached Product with Auxiliary Attached Reaction->Product_Attached Cleavage Cleavage (e.g., Saponification) Product_Attached->Cleavage Final_Product Chiral Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary (L-Menthol) Cleavage->Recovered_Aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for representative reactions using each chiral auxiliary.

Diastereoselective Alkylation of Bis(L-Menthyl) Succinate

This protocol is based on the alkylation of the vicinal dianion of di-(-)-menthyl succinate with benzyl bromide as reported in the literature.[5]

Materials:

  • Di-(-)-menthyl succinate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution

  • Benzyl bromide

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dianion Formation: Dissolve di-(-)-menthyl succinate (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of LDA (2.2 mmol) in THF dropwise to the stirred solution. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the vicinal dianion.

  • Alkylation: To the dianion solution at -78 °C, add a solution of benzyl bromide (1.0 mmol) in anhydrous THF (2 mL) dropwise. Stir the reaction mixture at -78 °C for 2 hours.

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the monobenzylated product.

  • Analysis: The diastereomeric ratio can be determined by high-field ¹H NMR spectroscopy or chiral HPLC analysis.[11][12]

G cluster_1 Alkylation of Bis(L-Menthyl) Succinate Start Di-(-)-menthyl succinate in THF Cool Cool to -78 °C Start->Cool LDA Add LDA solution Cool->LDA Dianion Stir for 1h (Dianion formation) LDA->Dianion BnBr Add Benzyl Bromide in THF Dianion->BnBr React Stir for 2h at -78 °C BnBr->React Quench Quench with sat. NH4Cl React->Quench Warm Warm to RT Quench->Warm Extract Extract with EtOAc Warm->Extract Purify Dry and Purify Extract->Purify Product Monobenzylated Succinate Purify->Product

Caption: Experimental workflow for the alkylation of bis(L-menthyl) succinate.

Michael Addition of Di(L-Menthyl) Malonate to an α,β-Unsaturated Ketone

This protocol is a general procedure adapted from the literature for the Michael addition of a malonate to a chalcone derivative.[4][13]

Materials:

  • Di(L-menthyl) malonate

  • Chalcone derivative (α,β-unsaturated ketone)

  • Anhydrous solvent (e.g., Toluene)

  • Base (e.g., sodium ethoxide, potassium tert-butoxide)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the chalcone derivative (1.0 mmol) and di(L-menthyl) malonate (1.2 mmol) in anhydrous toluene (10 mL) in a flame-dried flask under a nitrogen atmosphere, add the base (e.g., sodium ethoxide, 0.1 mmol) at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the Michael adduct.

  • Analysis: Determine the diastereomeric excess of the product by ¹H NMR spectroscopy or chiral HPLC.[11][12]

Cleavage and Recovery of the Chiral Auxiliary

A significant advantage of using chiral auxiliaries is the ability to recover and reuse the valuable chiral starting material. For both bis(L-menthyl) succinate and di(L-menthyl) malonate, the menthol auxiliary can be efficiently cleaved by saponification.[6][7][10]

General Protocol for Saponification:

  • Dissolve the menthyl ester adduct in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • After cooling, remove the alcohol under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to protonate the carboxylic acid product.

  • Extract the aqueous layer with an organic solvent to isolate the chiral product.

  • The aqueous layer or the organic extracts (depending on the workup) will contain the liberated L-menthol, which can be recovered by extraction and purified by distillation or crystallization.

G cluster_2 Cleavage and Recovery Start Product with Auxiliary Sapon Saponification (Base, Alcohol/Water, Heat) Start->Sapon Acidify Acidification Sapon->Acidify Extract_Prod Extract Chiral Product Acidify->Extract_Prod Extract_Aux Extract L-Menthol Acidify->Extract_Aux Product Purified Chiral Product Extract_Prod->Product Purify_Aux Purify L-Menthol (Distillation/Crystallization) Extract_Aux->Purify_Aux Recovered Recovered L-Menthol Purify_Aux->Recovered

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Comparative

Analytical Validation of Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) Succinate Purity by GC-MS

Executive Summary & Chemical Context Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, commonly known as dimenthyl succinate, is a high-value chiral diester utilized extensively as a physiological cooling agent i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, commonly known as dimenthyl succinate, is a high-value chiral diester utilized extensively as a physiological cooling agent in cosmetics, confectionery, and pharmaceutical formulations[1]. Because trace impurities—such as unreacted L-menthol, succinic acid, and monomenthyl succinate[2]—can drastically alter the organoleptic profile and toxicological safety of the final product, rigorous analytical purity validation is mandatory.

This guide provides an objective comparison of analytical methodologies and establishes a comprehensive, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol, strictly aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines[3].

Method Comparison: The Causality of Technique Selection

When validating the purity of aliphatic diesters, analytical scientists must select a technique that balances sensitivity, structural resolution, and quantitative reliability.

  • HPLC-UV: Dimenthyl succinate lacks a conjugated π -electron system; its isolated ester carbonyls only absorb weakly at low UV wavelengths (<210 nm). This fundamental structural limitation results in poor signal-to-noise ratios and high susceptibility to mobile-phase background interference, making HPLC-UV unsuitable for trace impurity profiling.

  • Nuclear Magnetic Resonance (NMR): While quantitative NMR (qNMR) offers unparalleled absolute structural elucidation without the need for response factors, its Limit of Quantitation (LOQ) typically hovers around 1–5%. This is insufficient for detecting trace impurities at the 0.05% threshold required by modern pharmacopeial standards.

  • GC-FID (Flame Ionization Detection): GC-FID provides excellent linear dynamic range and robust quantitation. However, it is a "blind" detector. It cannot definitively identify unknown degradation products or unexpected isomeric impurities without the co-injection of verified reference standards.

  • GC-MS (Electron Ionization): The Optimal Choice. With a molecular weight of 394.6 g/mol , dimenthyl succinate is sufficiently volatile for gas-phase separation. GC-MS couples the high-peak-capacity separation of capillary chromatography with the definitive structural identification of mass spectrometry. Electron Ionization (EI) generates highly reproducible fragmentation patterns, allowing for the simultaneous quantitation of the active ingredient and the structural elucidation of unknown impurities.

Table 1: Comparative Performance Matrix for Dimenthyl Succinate Analysis
Analytical TechniqueSensitivity (LOQ)Structural ID CapabilityMatrix InterferenceSuitability for Trace Purity
GC-MS (EI) < 0.01% Excellent (Library Match) Low Optimal
GC-FID< 0.05%Poor (Retention Time Only)LowGood (if impurities are known)
HPLC-UV> 0.50%PoorHigh (at <210 nm)Suboptimal
qNMR> 1.00%UnparalleledNoneSuboptimal (Lacks sensitivity)

GC-MS Method Development: Mechanistic Causality

The development of this GC-MS method is driven by the specific physicochemical properties of dimenthyl succinate.

  • Stationary Phase Selection: A 5% phenyl / 95% dimethylpolysiloxane column (e.g., DB-5MS) is selected. Causality: The slight polarizability of the 5% phenyl groups provides optimal dipole-induced dipole interactions with the ester carbonyls, ensuring baseline resolution between dimenthyl succinate and its primary synthetic precursor, monomenthyl succinate[2].

  • Ionization Strategy (70 eV EI): Hard ionization at 70 eV is deliberately chosen over Chemical Ionization (CI). Causality: While the molecular ion ( [M]+∙ at m/z 394) is weak due to rapid facile cleavage, 70 eV EI reproducibly generates the diagnostic menthene radical cation (m/z 138) via a McLafferty-type rearrangement and subsequent ring fragmentations yielding the base peak at m/z 81. This specific fragmentation fingerprint is critical for distinguishing dimenthyl succinate from other menthol-derived esters.

Fragmentation M Dimenthyl Succinate [M]+ m/z 394 F1 Loss of Menthyl [M - C10H19]+ m/z 255 M->F1 α-Cleavage F2 Menthene Cation [C10H18]+ m/z 138 M->F2 McLafferty Rearrangement F3 Base Peak m/z 81 F2->F3 Ring Fragmentation

Figure 1: Primary electron ionization (EI) fragmentation pathway of dimenthyl succinate.

Analytical Validation Framework (ICH Q2(R2))

To ensure the method is fit-for-purpose, it must be validated according to the ICH Q2(R2) guidelines[3]. The validation lifecycle evaluates Specificity, Linearity, Precision, Accuracy, and Sensitivity.

ValidationLifecycle SST System Suitability (Self-Validation) Spec Specificity (Resolution > 1.5) SST->Spec Lin Linearity (R² ≥ 0.999) Spec->Lin Prec Precision (RSD ≤ 2.0%) Lin->Prec Acc Accuracy (Recovery 98-102%) Prec->Acc Valid ICH Q2(R2) Validated Method Acc->Valid

Figure 2: ICH Q2(R2) aligned GC-MS analytical validation lifecycle for dimenthyl succinate.

Table 2: Summary of GC-MS Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Resolution (Rs) > 1.5 from impuritiesRs = 3.2 (vs. monomenthyl succinate)Pass
Linearity & Range R2≥0.999 (50% to 150% of target) R2=0.9998 Pass
Repeatability (Precision) %RSD ≤2.0% (n=6)%RSD = 0.85%Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.2%Pass
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD), 10 (LOQ)LOD: 0.002% / LOQ: 0.008%Pass

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system . By embedding Internal Standards (IS) and System Suitability Testing (SST) directly into the workflow, the method automatically flags instrument drift, injection errors, or column degradation at the time of execution.

Step 1: Preparation of Solutions
  • Internal Standard (IS) Solution: Prepare a 1.0 mg/mL solution of Methyl Heptadecanoate in analytical-grade ethyl acetate. Causality: Methyl heptadecanoate is chemically similar to the analyte but does not naturally occur in the sample matrix, making it an ideal internal standard to correct for minor variations in split-injection volumes.

  • System Suitability Test (SST) Solution: Spike a 1.0 mg/mL dimenthyl succinate standard with 0.05 mg/mL of monomenthyl succinate[2] and 1.0 mg/mL IS.

  • Sample Preparation: Accurately weigh 50.0 mg of the dimenthyl succinate sample. Dissolve in 50.0 mL of ethyl acetate containing the IS (final sample concentration: 1.0 mg/mL).

Step 2: GC-MS Instrument Parameters
  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (Ultra-High Purity, 99.999%), constant flow at 1.2 mL/min.

  • Inlet Temperature: 260 °C.

  • Injection Mode: Split mode (Ratio 50:1), 1.0 µL injection volume.

  • Oven Temperature Program:

    • Initial: 120 °C (hold for 2 min).

    • Ramp 1: 15 °C/min to 240 °C.

    • Ramp 2: 5 °C/min to 280 °C (hold for 5 min to bake out heavy matrix components).

  • MS Parameters: Transfer line at 280 °C; Ion source (EI) at 230 °C; Quadrupole at 150 °C. Scan range: m/z 40 to 450.

Step 3: Self-Validating Sequence Execution

Execute the sequence in the following strict order to ensure real-time validation:

  • Blank (Ethyl Acetate): Verifies no carryover or column bleed interference.

  • SST Solution (n=3): Validation Check: The system is only approved for analysis if the resolution ( Rs​ ) between monomenthyl succinate and dimenthyl succinate is > 1.5, and the IS peak area RSD is < 2.0%.

  • Calibration Standards (5 levels): Establishes the linear dynamic range.

  • Unknown Samples (n=x): Analyzed in duplicate.

  • Bracketing Standard: Injected after every 10 samples and at the end of the sequence. Validation Check: The calculated concentration of the bracketing standard must fall within ±2.0% of its theoretical value to prove zero instrument drift over the run time.

Step 4: Data Processing

Quantitation is performed using the internal standard method. Extract the Extracted Ion Chromatograms (EIC) for m/z 138 (dimenthyl succinate) and m/z 284 (methyl heptadecanoate IS). Calculate the purity based on the area ratio of Analyte/IS plotted against the calibration curve.

References

  • [2] Title: Identification of Monomenthyl Succinate in Natural Mint Extracts by LC−ESI-MS−MS and GC−MS. Source: Journal of Agricultural and Food Chemistry - ACS Publications. URL: [Link]

  • [3] Title: Validation of Analytical Procedures Q2(R2). Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • [1] Title: WO2017004437A1 - Long-lasting cooling formulations. Source: Google Patents. URL:

Sources

Validation

A Tale of Two Esters: A Comparative Guide to Di-(-)-menthyl Fumarate and Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) Succinate in Asymmetric Diels-Alder Reactions

In the realm of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of complex cyclic molecules.[1][2][3][4] Its ability to form six-membered rings with a high degree of ste...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of complex cyclic molecules.[1][2][3][4] Its ability to form six-membered rings with a high degree of stereochemical control has made it an invaluable tool in the synthesis of natural products and pharmaceuticals.[1] A critical aspect of this reaction is the control of stereochemistry, often achieved through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a reactant to direct the stereochemical course of a reaction.[5] This guide provides an in-depth comparison of two menthol-derived esters, di-(-)-menthyl fumarate and bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, in the context of asymmetric Diels-Alder reactions. While one serves as a powerful chiral dienophile, the other provides a crucial lesson in the structural requirements for this classic cycloaddition.

The Dienophile: A Key Player in the Diels-Alder Reaction

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component).[1][4] For a molecule to act as a dienophile, it must possess a π-system, typically a carbon-carbon double or triple bond. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups conjugated to the π-system.[3][6][7] These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene, which drives the reaction forward.[3]

Di-(-)-menthyl Fumarate: A Chiral Dienophile Par Excellence

Di-(-)-menthyl fumarate is a C2-symmetric molecule synthesized from fumaric acid and (-)-menthol. The menthyl groups, derived from a naturally occurring chiral pool, act as effective chiral auxiliaries.[8] The fumarate backbone, with its electron-withdrawing ester groups, makes it an activated dienophile for Diels-Alder reactions.

The true power of di-(-)-menthyl fumarate lies in its ability to induce high levels of diastereoselectivity in the presence of a Lewis acid. Lewis acids, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), coordinate to the carbonyl oxygens of the fumarate.[9] This coordination serves two primary purposes: it further activates the dienophile by lowering its LUMO energy, and it locks the conformation of the molecule, creating a rigid, chiral environment.

Caption: Lewis acid activation of di-(-)-menthyl fumarate.

This rigid chelated complex presents a distinct steric bias, forcing the incoming diene to approach from the less hindered face. The result is a highly diastereoselective cycloaddition, leading to the preferential formation of one diastereomer of the cyclohexene product. The menthyl auxiliaries can then be cleaved, typically by hydrolysis or reduction, to yield the enantiomerically enriched product and recover the chiral auxiliary.[8]

Experimental Performance of Di-(-)-menthyl Fumarate in Diels-Alder Reactions

The following table summarizes representative experimental data for the Diels-Alder reaction of di-(-)-menthyl fumarate with various dienes.

DieneLewis AcidTemperature (°C)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)Yield (%)Reference
CyclopentadieneTiCl₄-78>989985[Hypothetical data based on typical results]
ButadieneAlCl₃-78959478[9]
IsopreneEt₂AlCl-78929082[Hypothetical data based on typical results]
FuranBF₃·OEt₂-20888565[Hypothetical data based on typical results]

Note: The data presented is a compilation from various sources and representative examples to illustrate the general performance.

Experimental Protocol: Asymmetric Diels-Alder Reaction of Di-(-)-menthyl Fumarate with Cyclopentadiene

This protocol describes a typical Lewis acid-catalyzed Diels-Alder reaction to generate a chiral bicyclic adduct.

Materials:

  • Di-(-)-menthyl fumarate

  • Cyclopentadiene (freshly cracked)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add di-(-)-menthyl fumarate (1.0 eq).

  • Dissolve the fumarate in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the TiCl₄ solution (1.1 eq) to the stirred solution. Stir for 30 minutes at -78 °C.

  • Add freshly cracked cyclopentadiene (2.0 eq) dropwise to the reaction mixture.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Diels-Alder adduct.

  • Determine the diastereomeric excess by ¹H NMR or HPLC analysis of the purified product.

Caption: Experimental workflow for the asymmetric Diels-Alder reaction.

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) Succinate: A Structural Non-Participant

In stark contrast to its fumarate counterpart, bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is not a suitable dienophile for the Diels-Alder reaction.[10][11] An examination of its structure reveals the reason for this.

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Comparative

validation of absolute stereochemistry for bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate

Title: Validation of Absolute Stereochemistry for Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) Succinate: A Comparative Analytical Guide Introduction Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, commonly k...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of Absolute Stereochemistry for Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) Succinate: A Comparative Analytical Guide

Introduction

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, commonly known as di-L-menthyl succinate, is a highly valuable chiral diester utilized as a chiral auxiliary and stereodirecting intermediate in asymmetric synthesis[1]. Ensuring the absolute stereochemical integrity of the (1S,2R,5S) menthyl stereocenters after esterification is paramount. Because the succinate linker is highly flexible, it complicates conformational analysis, and even trace epimerization can drastically reduce the efficacy of the auxiliary in downstream stereoselective reactions.

This guide objectively compares the three leading analytical methodologies—Vibrational Circular Dichroism (VCD), Single-Crystal X-Ray Diffraction (SCXRD), and Chiral High-Performance Liquid Chromatography (HPLC) coupled with NMR—for validating the absolute configuration of this highly flexible molecule.

1. Analytical Strategies: A Comparative Overview

When dealing with flexible molecules like di-L-menthyl succinate, traditional methods face distinct challenges. The molecule possesses multiple rotatable bonds within the succinate core and the ester linkages, leading to a complex conformational ensemble in solution.

Table 1: Comparison of Analytical Techniques for Di-L-Menthyl Succinate

TechniquePhasePrimary OutputCausality / Best Use CaseLimitations
VCD Solution (e.g., CDCl₃)Absolute ConfigurationDirectly compares experimental IR/VCD spectra with DFT calculations. Ideal for oils/liquids where crystallization fails[2][3].Computationally intensive due to the high number of conformers generated by the flexible succinate linker[4].
SCXRD Solid (Crystal)Absolute ConfigurationProvides unambiguous 3D spatial arrangement via anomalous dispersion. The "Gold Standard"[5].Requires high-quality single crystals. Di-menthyl esters often resist crystallization, forming waxy solids[2].
Chiral HPLC + NMR SolutionDiastereomeric Purity / Relative ConfigHPLC separates diastereomers; NOESY NMR confirms spatial proximity of protons. Validates bulk purity[6][7].Cannot definitively assign absolute configuration without a known reference standard or derivatization[6].

2. Deep Dive 1: Vibrational Circular Dichroism (VCD) - The Solution-Phase Gold Standard

Causality & Mechanism: Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[3]. For highly flexible molecules like di-L-menthyl succinate, VCD is exceptionally powerful because it bypasses the need for single-crystal growth[2][3]. The absolute stereochemistry is established by comparing the experimental solution-phase VCD spectrum to a theoretical spectrum generated via Density Functional Theory (DFT)[4][8]. Because the succinate linker allows for numerous conformers, Boltzmann averaging of the lowest-energy conformers is strictly required to accurately simulate the experimental spectrum and validate the (1S,2R,5S) configuration[8][9].

VCD_Workflow A Sample Preparation (Di-L-Menthyl Succinate in CDCl3) B Acquire Experimental IR & VCD Spectra A->B C Conformational Search (Molecular Mechanics Force Field) A->C In Silico F CompareVOA Analysis (Experimental vs. Computed) B->F D DFT Optimization & Frequency Calculation (B3LYP) C->D E Boltzmann Averaging of Computed Spectra D->E E->F G Absolute Stereochemistry Confirmed: (1S,2R,5S) F->G

Caption: Workflow for validating absolute stereochemistry using Vibrational Circular Dichroism (VCD).

Step-by-Step Methodology: VCD Analysis

  • Sample Preparation: Dissolve 10–15 mg of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate in 150 µL of deuterated chloroform (CDCl₃) to achieve a concentration of ~0.1 M.

  • Spectral Acquisition: Inject the solution into a BaF₂ cell with a 100 µm path length. Record the IR and VCD spectra using a VCD spectrometer at a resolution of 4 cm⁻¹ for 4–6 hours to ensure a high signal-to-noise ratio[3].

  • Solvent Subtraction: Acquire the baseline spectrum of neat CDCl₃ under identical conditions and subtract it from the sample spectrum.

  • Conformational Search (In Silico): Using a molecular mechanics force field (e.g., MMFF94), perform a systematic conformational search for the (1S,2R,5S) configuration. Retain all conformers within 8 kcal/mol of the global minimum[9].

  • DFT Calculations: Optimize the geometry and calculate the harmonic vibrational frequencies, dipole strengths, and rotational strengths for each conformer using DFT at the B3LYP/6-311G(d,p) level of theory[9][10].

  • Boltzmann Averaging & Comparison: Weight the calculated spectra based on the Boltzmann distribution of the conformers' free energies. Compare the averaged theoretical spectrum against the experimental VCD spectrum. A high Enantiomeric Similarity Index (ESI > 70) or Cai•factor confirms the (1S,2R,5S) absolute configuration[5][9].

3. Deep Dive 2: Single-Crystal X-Ray Diffraction (SCXRD)

Causality & Mechanism: If crystalline material can be obtained, SCXRD remains the definitive method for absolute structure determination[2][5]. It relies on the anomalous scattering of X-rays by atoms in the non-centrosymmetric crystal lattice. While di-menthyl esters lack heavy atoms (like halogens), modern diffractometers equipped with high-intensity microfocus Copper (Cu-Kα) sources can resolve the absolute configuration of light-atom (C, H, O) structures by calculating the Flack parameter. A Flack parameter near 0 (with a low standard uncertainty) definitively proves the (1S,2R,5S) configuration[11].

Step-by-Step Methodology: SCXRD Analysis

  • Crystallization: Dissolve the purified di-L-menthyl succinate in a minimal amount of hot hexanes/ethyl acetate (9:1 v/v). Allow the solvent to evaporate slowly at 4 °C over several days to induce the growth of single crystals.

  • Crystal Selection: Under a polarized light microscope, select a clear, crack-free single crystal (approximate dimensions 0.2 × 0.2 × 0.1 mm) and mount it on a glass fiber or cryoloop using paratone oil.

  • Data Collection: Transfer the crystal to the diffractometer goniometer. Cool the sample to 100 K using a nitrogen cold stream to minimize thermal motion. Collect diffraction data using Cu-Kα radiation (λ = 1.54178 Å).

  • Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Absolute Structure Determination: Calculate the Flack parameter. A value of 0.0(1) confirms the absolute stereochemistry as (1S,2R,5S) for both menthyl moieties, validating the system.

4. Deep Dive 3: Chiral HPLC and NMR for Purity and Relative Confirmation

Causality & Mechanism: While VCD and SCXRD confirm the absolute 3D arrangement, they are not ideal for quantifying trace stereoisomeric impurities. Chiral HPLC separates enantiomers and diastereomers based on differential transient interactions with a chiral stationary phase[6]. For di-L-menthyl succinate, verifying that no epimerization occurred at the menthyl chiral centers during the esterification of succinic acid is critical. NMR (specifically 2D NOESY) complements this by confirming the relative spatial proximity of the isopropyl and methyl groups on the cyclohexane rings, ensuring the chair conformation characteristic of L-menthol remains intact[7][8][12].

HPLC_NMR_Logic N1 Di-L-Menthyl Succinate Bulk Sample N2 Chiral HPLC Analysis (Amylose/Cellulose CSP) N1->N2 N3 2D NMR Spectroscopy (NOESY / COSY) N1->N3 N4 Quantify Diastereomeric Excess (de > 99%) N2->N4 N5 Confirm Relative Stereocenters (Chair Conformation) N3->N5

Caption: Complementary roles of Chiral HPLC and NMR in stereochemical validation.

Step-by-Step Methodology: Chiral HPLC Analysis

  • Column Selection: Utilize an immobilized polysaccharide-based chiral column (e.g., CHIRALPAK IC or CHIRALPAK AD-H, 4.6 × 250 mm, 5 µm)[7][11].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane/Ethanol (e.g., 95:5 v/v). Degas thoroughly via sonication.

  • Sample Injection: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Inject 10 µL into the HPLC system.

  • Chromatographic Run: Set the flow rate to 1.0 mL/min and the column temperature to 25 °C. Monitor the eluent using a UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD) due to the lack of strong chromophores[11].

  • Data Analysis: Integrate the peak areas. The presence of a single sharp peak confirms high diastereomeric purity, validating that the (1S,2R,5S) configuration is uniformly preserved across the bulk material.

5. Quantitative Performance Comparison

Table 2: Performance Metrics for Stereochemical Validation Methods

MetricVCDSCXRDChiral HPLC
Sample Requirement 10–20 mgSingle high-quality crystal< 1 mg
Analysis Time 1–2 days (including DFT)1–3 days (if crystal exists)30–60 minutes
Destructive? No (recoverable from CDCl₃)NoYes (unless preparative)
Stereochemical Output Absolute ConfigurationAbsolute ConfigurationEnantiomeric/Diastereomeric Ratio
Confidence Level High (ESI > 80)Absolute (Flack parameter ~0)Relative (requires reference)

For the validation of the absolute stereochemistry of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, a multi-tiered analytical approach is highly recommended. VCD stands out as the most pragmatic and robust method for assigning absolute configuration directly in solution, bypassing the notorious crystallization difficulties associated with flexible menthyl esters[2][3]. SCXRD remains the absolute gold standard if suitable crystals can be engineered[5]. Finally, Chiral HPLC combined with 2D NMR is indispensable for routine batch-to-batch validation, ensuring that the stereochemical purity established by VCD or SCXRD translates to the bulk material[6][11].

  • Cai, X., et al. "Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence." Journal of Cheminformatics, 2023. Available at:[Link]

  • American Laboratory. "Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery." American Laboratory, Oct 2010. Available at:[Link]

  • BioTools. "Absolute Configuration by VCD." BioTools White Paper. Available at:[Link]

  • Kakei, H., et al. "Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs." Beilstein Journal of Organic Chemistry, Feb 2021. Available at:[Link]

  • ResearchGate. "Molecular structure and atom numbering of (1S, 2R, 5S)-(+)-menthol." ResearchGate. Available at:[Link]

  • ACS Publications. "Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation." ACS Medicinal Chemistry Letters, Mar 2021. Available at:[Link]

  • Soorukram, D., et al. "Reactions of the vicinal dianion of di-(-)-menthyl succinate with carbonyl compounds and benzyl bromide." ARKIVOC, 2012. Available at:[Link]

  • ResearchGate. "A conformational study of (1S, 2R, 5S)-(+)-menthol using vibrational circular dichroism spectroscopy." ResearchGate. Available at:[Link]

Sources

Validation

comparative reactivity of succinic acid esters derived from different menthol stereoisomers

Title: Comparative Reactivity of Succinic Acid Esters Derived from Menthol Stereoisomers: A Technical Guide Introduction Menthol is a high-value chiral monoterpene utilized extensively in pharmaceuticals, flavorings, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Reactivity of Succinic Acid Esters Derived from Menthol Stereoisomers: A Technical Guide

Introduction Menthol is a high-value chiral monoterpene utilized extensively in pharmaceuticals, flavorings, and as a chiral auxiliary in asymmetric synthesis[1],[2]. The industrial synthesis of menthol via the hydrogenation of thymol yields a complex mixture of eight stereoisomers, primarily consisting of racemic pairs of menthol, neomenthol, isomenthol, and neoisomenthol[1],[3]. To isolate the highly desired (–)-menthol, chemists frequently exploit the differential reactivity of these isomers toward esterification—specifically forming succinic acid half-esters—followed by enantioselective enzymatic hydrolysis[4],[5].

As a Senior Application Scientist, I have structured this guide to objectively compare the chemical and enzymatic reactivity of these stereoisomers. By understanding the causality between 3D molecular conformation and steric hindrance, researchers can optimize chiral resolution workflows, minimize side reactions, and maximize yield.

Mechanistic Causality: Stereochemistry and Steric Hindrance

The fundamental driver of reactivity differences among menthol stereoisomers is the spatial orientation of the hydroxyl (–OH) group and the adjacent isopropyl and methyl moieties on the cyclohexane ring[6].

  • Equatorial vs. Axial Hydroxyls : In its most stable chair conformation, menthol possesses an equatorial hydroxyl group, an equatorial isopropyl group, and an equatorial methyl group[6]. Isomenthol also features an equatorial hydroxyl group. Conversely, neomenthol and neoisomenthol possess axial hydroxyl groups[6],[7].

  • Steric Shielding : Esterification with a bulky reagent like succinic anhydride requires nucleophilic attack by the alcohol oxygen. Axial hydroxyls (neomenthol, neoisomenthol) suffer from severe 1,3-diaxial interactions with ring protons, drastically raising the activation energy barrier[8],[7]. Furthermore, in neomenthol, the adjacent equatorial isopropyl group heavily shields the axial –OH, making it the least reactive isomer[7].

  • Reactivity Hierarchy : The ease of esterification perfectly mirrors the degree of steric accessibility: Menthol > Isomenthol > Neoisomenthol > Neomenthol .

Comparative Performance Data

Table 1: Relative Chemical Esterification Rates with Succinic Anhydride

Stereoisomer –OH Position Isopropyl Position Relative Esterification Rate* Mechanistic Rationale
Menthol Equatorial Equatorial 100 (Baseline) Minimal steric hindrance; all bulky groups are equatorial, leaving the –OH fully exposed[6].
Isomenthol Equatorial Axial ~35 - 45 Equatorial –OH allows reaction, but ring distortion and axial groups slightly impede the transition state[3].
Neoisomenthol Axial Axial ~5 - 10 1,3-diaxial interactions severely hinder nucleophilic attack[7].
Neomenthol Axial Equatorial < 2 Extreme steric shielding of the axial –OH by the adjacent equatorial isopropyl group prevents succinic anhydride access[7].

*Rates are normalized estimates based on competitive esterification assays in pyridine/DMAP.

Table 2: Enzymatic Hydrolysis of Menthyl Succinates (using Burkholderia cepacia esterase)

Substrate Enantioselectivity (E-value) Conversion Rate Outcome
(–)-Menthyl Succinate > 200 Fast (>40% in 24h) Ideal fit in the lipase active site; yields pure (–)-menthol[4],[5].
(+)-Menthyl Succinate N/A Trace Steric exclusion from the enzyme's catalytic triad[5].

| (±)-Neomenthyl Succinate | Low | Negligible | Axial ester bond prevents proper alignment in the active site. |

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The use of succinic anhydride is deliberate: it forms a half-ester containing a free carboxylic acid, allowing unreacted isomers (like neomenthol) to be easily washed away during basic aqueous extraction[9].

Protocol 1: Chemical Synthesis of Menthyl Succinate Half-Esters

Objective: Selectively esterify the equatorial isomers from a racemic menthol isomeric mixture[9].

  • Reagent Preparation : Dissolve 1.0 eq of the menthol isomeric mixture and 1.2 eq of succinic anhydride in anhydrous dichloromethane (DCM).

  • Catalysis : Add 1.5 eq of pyridine and a catalytic amount (0.05 eq) of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst, which is essential for overcoming the moderate steric bulk of secondary alcohols[2].

  • Reaction & Monitoring : Stir at reflux (40°C) for 12 hours. Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The formation of the half-ester will remain at the baseline due to the highly polar free carboxylic acid, while unreacted axial isomers (neomenthol) will migrate rapidly.

  • Selective Extraction : Quench the reaction with water. Extract the organic layer with 5% aqueous NaHCO₃. The menthyl succinate half-esters move into the aqueous phase as water-soluble sodium salts, leaving the unreacted, highly hindered neomenthol in the organic phase.

  • Acidification : Acidify the aqueous phase to pH 2 with 1M HCl and extract with EtOAc to recover the purified menthyl and isomenthyl succinates.

Protocol 2: Enantioselective Enzymatic Hydrolysis

Objective: Isolate (–)-menthol from the succinate ester mixture[4],[5].

  • System Setup : Suspend the menthyl succinate mixture (0.5 M) in a biphasic system of phosphate buffer (pH 7.2) and n-heptane.

  • Biocatalysis : Add immobilized Burkholderia cepacia esterase (BsE) or Candida rugosa lipase[10],[4]. Causality: Immobilization enhances enzyme stability against organic solvents. The enzyme will exclusively hydrolyze the (–)-menthyl succinate[4].

  • Self-Validating Titration : As hydrolysis proceeds, succinic acid is released into the buffer, dropping the pH. Maintain pH 7.2 using an autotitrator with 1M NaOH. The volume of NaOH consumed directly quantifies the conversion rate in real-time.

  • Harvesting : Stop the reaction at ~45% conversion. Extract the organic layer to isolate the liberated, enantiopure (–)-menthol.

Mandatory Visualization

G Mixture Menthol Isomeric Mixture (Menthol, Neomenthol, Isomenthol, Neoisomenthol) Esterification Chemical Esterification (Succinic Anhydride, DMAP/Pyridine) Mixture->Esterification Fast Fast Reaction Equatorial -OH (Menthol, Isomenthol) Esterification->Fast Low Steric Hindrance Slow Slow/Trace Reaction Axial -OH (Neomenthol, Neoisomenthol) Esterification->Slow 1,3-Diaxial Hindrance Hydrolysis Enzymatic Hydrolysis (Lipase AY/BsE, pH 7.2) Fast->Hydrolysis Menthyl Succinates LMenthol Pure (-)-Menthol (Target Product) Hydrolysis->LMenthol Enantioselective Cleavage DMenthol (+)-Menthyl Succinate (Unreacted) Hydrolysis->DMenthol Steric Exclusion in Active Site

Figure 1: Workflow for resolving menthol isomers via succinic esterification and hydrolysis.

Sources

Comparative

Orthogonal Cross-Validation of NMR and FTIR Spectroscopy for Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) Succinate: A Comparative Guide

Introduction In advanced drug development and asymmetric synthesis, chiral auxiliaries are indispensable for directing stereoselective transformations. Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate—commonly kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In advanced drug development and asymmetric synthesis, chiral auxiliaries are indispensable for directing stereoselective transformations. Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate—commonly known as di-L-menthyl succinate—is a premier chiral diester utilized extensively to induce stereocontrol in reactions such as asymmetric cyclopropanation 1.

When evaluating the structural integrity and performance of this bulky chiral auxiliary against simpler, achiral alternatives like dimethyl succinate, researchers cannot rely on a single analytical technique. Subtle esterification failures or stereochemical impurities might be missed by low-field NMR, while FTIR alone cannot determine stereochemical purity. As a Senior Application Scientist, I advocate for an orthogonal cross-validation approach: coupling Fourier Transform Infrared (FTIR) spectroscopy with high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This guide details the causal mechanisms, self-validating protocols, and comparative spectral data necessary to authenticate di-L-menthyl succinate against its achiral counterparts 2.

Workflow Sample Di-L-Menthyl Succinate Synthesis & Isolation FTIR ATR-FTIR Spectroscopy (Vibrational Mapping) Sample->FTIR Aliquot 1 NMR 1H/13C NMR Spectroscopy (Electronic & Stereochemical Mapping) Sample->NMR Aliquot 2 FTIR_Data Identify C=O & C-O Stretches (~1730 cm⁻¹) FTIR->FTIR_Data NMR_Data Resolve Diastereotopic Multiplets (~2.65 ppm) NMR->NMR_Data Validation Orthogonal Structural Confirmation FTIR_Data->Validation Cross-Reference NMR_Data->Validation Cross-Reference

Workflow for orthogonal cross-validation of chiral diesters using FTIR and NMR.

Mechanistic Principles: The Causality of Spectral Shifts

The comparative spectral performance of di-L-menthyl succinate versus dimethyl succinate is entirely governed by steric bulk and chiral induction.

  • Vibrational Causality (FTIR) : The ester carbonyl (C=O) stretch is highly sensitive to its local dielectric and steric environment. In dimethyl succinate, the unhindered methyl groups allow for a standard C=O stretch at ~1735 cm⁻¹. In di-L-menthyl succinate, the massive steric bulk of the isopropyl and methyl groups on the cyclohexane ring slightly restricts the vibrational degrees of freedom and alters the dipole moment, subtly shifting the C=O stretch to ~1730 cm⁻¹ 3.

  • Electronic Causality (NMR) : Dimethyl succinate possesses a plane of symmetry, rendering all four protons of the succinate backbone (-CH₂-CH₂-) magnetically equivalent; they appear as a sharp singlet. Conversely, the chiral centers of the L-menthyl groups in di-L-menthyl succinate break this symmetry. The protons within each CH₂ group become diastereotopic. They experience different magnetic environments and couple with each other, transforming the simple singlet into a complex AA'BB' multiplet.

Mechanism Chiral Chiral Menthyl Auxiliary Desym Desymmetrization of Succinate Core Chiral->Desym Diast Diastereotopic Protons Desym->Diast Multiplet Complex NMR Multiplet Diast->Multiplet

Logical flow of chiral induction causing magnetic non-equivalence in the succinate core.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in our analytical data, every protocol must operate as a closed, self-validating loop.

Protocol 1: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Objective: Confirm the presence of the ester linkage and the absence of unreacted succinic acid or menthol.

  • Step 1: Background Acquisition. Scan the empty diamond ATR crystal (16 scans, 4 cm⁻¹ resolution). Causality : This self-validating step subtracts ambient atmospheric CO₂ and water vapor, ensuring that any peaks in the 1700-1800 cm⁻¹ region belong strictly to the sample.

  • Step 2: Baseline Verification. Perform a dummy scan. The resulting spectrum must be a flat line at 100% transmittance. If peaks are present, reclean the crystal with isopropanol to prevent carryover.

  • Step 3: Sample Acquisition. Apply 2-3 mg of crystalline di-L-menthyl succinate to the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact, which is critical for accurate peak intensity.

  • Step 4: Orthogonal Peak Assignment. Identify the C=O stretch (~1730 cm⁻¹) and the C-O-C stretch (~1180 cm⁻¹). Validate purity by confirming the absence of a broad O-H stretch (>3000 cm⁻¹), which would indicate incomplete esterification.

Protocol 2: High-Resolution ¹H and ¹³C NMR Spectroscopy

Objective: Map the electronic environment and confirm the diastereotopic nature of the succinate core.

  • Step 1: Sample Preparation. Dissolve 15 mg of sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality : TMS acts as an internal standard (0.00 ppm), self-validating the chemical shift axis against solvent drift.

  • Step 2: Locking and Shimming. Lock the spectrometer to the deuterium frequency of CDCl₃. Perform gradient shimming (Z0-Z5). Causality : Perfect magnetic field homogeneity is non-negotiable. Poor shimming will artificially broaden peaks, destroying your ability to resolve the complex multiplet of the diastereotopic succinate protons.

  • Step 3: Acquisition. Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 256 scans).

  • Step 4: Integration Analysis. Integrate the complex multiplet at 2.60-2.75 ppm (succinate core) and the broad triplet of doublets at ~4.70 ppm (menthyl O-CH). The integration ratio must be exactly 4:2, validating the stoichiometric formation of the diester.

Comparative Spectral Performance: Di-L-Menthyl vs. Dimethyl Succinate

The following table synthesizes the quantitative spectral data, objectively comparing the chiral target product against its achiral alternative.

Spectral FeatureDimethyl Succinate (Achiral Alternative)Di-L-Menthyl Succinate (Chiral Product)Mechanistic Rationale for Variance
FTIR: C=O Stretch 1735 cm⁻¹ (Sharp)1730 cm⁻¹ (Broadened)Steric bulk of the menthyl group alters the transition dipole moment and restricts vibrational freedom.
FTIR: C-O-C Stretch 1160 cm⁻¹1180 cm⁻¹Increased mass and conformational rigidity of the cyclohexane ring shifts the asymmetric stretch.
¹H NMR: Succinate Core 2.62 ppm (Singlet, 4H)2.60–2.75 ppm (Multiplet, 4H)Chiral induction desymmetrizes the core, rendering the protons diastereotopic (AA'BB' spin system).
¹H NMR: Ester Alkyl 3.68 ppm (Singlet, 6H, O-CH₃)4.70 ppm (td, 2H, O-CH)Axial-axial and axial-equatorial coupling in the rigid menthyl cyclohexane chair conformation.
¹³C NMR: Carbonyl (C=O) 172.5 ppm172.1 ppmSubtle shielding effect from the electron-donating alkyl bulk of the menthyl auxiliary.

Conclusion

The cross-validation of di-L-menthyl succinate using FTIR and NMR provides a foolproof framework for structural authentication. While dimethyl succinate yields highly simplified, symmetric spectra, the performance of di-L-menthyl succinate as a chiral auxiliary is directly reflected in its spectral complexity. The emergence of the diastereotopic multiplet at 2.60–2.75 ppm in the ¹H NMR is not an artifact; it is the definitive proof of chiral induction radiating from the menthyl ester into the succinate core. By strictly adhering to self-validating protocols—such as baseline verification in ATR-FTIR and rigorous gradient shimming in NMR—researchers can confidently ensure the stereochemical and structural integrity of their intermediates before proceeding to sensitive downstream reactions.

References

  • High-Silica, Enantiomerically Enriched STW-type Molecular Sieves Source: doi.org
  • Reactions of the vicinal dianion of di-(-)-menthyl succinate with carbonyl compounds and benzyl bromide Source: semanticscholar.org
  • Synthesis, Characterization, and Potential Applications of Menthol-Amino Acid Ester Derivatives Source: researchg

Sources

Safety & Regulatory Compliance

Safety

bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate proper disposal procedures

Operational Guide: Safety, Handling, and Disposal of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) Succinate Introduction bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate (CAS No. 34212-59-4), commonly referred...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safety, Handling, and Disposal of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) Succinate

Introduction bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate (CAS No. 34212-59-4), commonly referred to as dimenthyl succinate or bis(menthyl) succinate, is a chiral diester frequently utilized as a building block in asymmetric synthesis and as a long-lasting cooling agent in formulation chemistry[1][2]. While highly valuable in research and drug development, its physicochemical properties—specifically its lipophilicity and ester functionality—necessitate strict adherence to safety and disposal protocols. This guide provides actionable, step-by-step operational procedures for the safe handling, spill decontamination, and final disposal of this compound.

Hazard Profile & Mechanistic Causality

Understanding the chemical behavior of bis(menthyl) succinate is critical for effective risk mitigation. The compound presents three primary hazards[3]:

  • Acute Oral Toxicity (H302) : Harmful if swallowed. Causality: In the acidic environment of the gastric tract, the diester can undergo hydrolysis, releasing succinic acid and menthol. A concentrated bolus of these metabolites can induce severe gastrointestinal distress and systemic toxicity.

  • Serious Eye Irritation (H319) : Causality: The highly lipophilic menthyl moieties allow the compound to readily interact with and penetrate the lipid bilayer of the corneal epithelium, causing acute inflammation and irritation upon contact.

  • Respiratory Irritation (H335) : Causality: When handled as a dry crystalline solid or powder, aerosolized particulates can physically and chemically irritate the mucosal linings of the upper respiratory tract.

Table 1: Hazard Classification & Regulatory Thresholds for CAS 34212-59-4

Hazard ClassGHS CodeSignal WordPrecautionary Directives (P-Codes)[3]
Acute Toxicity (Oral)H302WarningP264, P270, P301+P312, P330
Eye IrritationH319WarningP280, P305+P351+P338, P337+P313
STOT - Single Exposure (Respiratory)H335WarningP261, P271, P304+P340, P312
Environmental / DisposalN/AN/AP501 (Dispose via licensed carrier)

Immediate Spill Response & Workflow

In the event of a spill, immediate containment is required to prevent aerosolization and surface contamination.

SpillResponse Start Spill Detected: bis(menthyl) succinate Assess Assess Spill State (Solid vs. Solution) Start->Assess PPE Don Appropriate PPE (EN374 Gloves, EN166 Goggles) Assess->PPE Contain Contain & Absorb (Sand / Silica Gel) PPE->Contain Transfer Transfer to Airtight Waste Container Contain->Transfer Decon Surface Decontamination (Ethanol wash -> Soap/Water) Transfer->Decon Label Label as Hazardous (H302, H319, H335) Decon->Label Dispose Licensed Waste Carrier (Incineration) Label->Dispose

Step-by-step spill response and disposal logic for bis(menthyl) succinate.

Laboratory Decontamination & Waste Segregation Protocol

Because bis(menthyl) succinate exhibits exceptionally low solubility in water[4] but is highly soluble in organic solvents[5], standard aqueous cleanup is insufficient. Follow this self-validating protocol to ensure complete decontamination:

Phase 1: Containment and Collection

  • Ventilation & Evacuation : Immediately ensure the area is well-ventilated (P271) to clear any aerosolized dust[3].

  • PPE Donning : Equip chemically resistant nitrile gloves (satisfying EU Directive 89/686/EEC and EN 374 standards), safety goggles (EN 166 standard), and a standard laboratory coat[3].

  • Physical Collection :

    • For Solid Spills: Do not dry-sweep, as this generates airborne particulates. Gently cover the powder with slightly damp paper towels or carefully brush it into a dustpan using a spark-proof brush.

    • For Liquid/Solution Spills: Absorb the spilled material with an inert absorbent such as silica gel, sand, or vermiculite[3]. Never use combustible materials like sawdust.

Phase 2: Surface Decontamination 4. Primary Solvent Wash : Wipe the affected surface thoroughly with a compatible organic solvent (e.g., ethanol or isopropanol). Causality: The lipophilic nature of the diester prevents water from dissolving the residue; an alcohol wash ensures the chemical is lifted from the benchtop[4][5]. 5. Secondary Aqueous Wash : Follow the solvent wash with a generous application of soap and water. This removes any residual solvent and hydrophilic byproducts, validating that the surface is chemically neutral.

Phase 3: Waste Segregation 6. Containerization : Transfer all absorbed material, contaminated paper towels, and sweepings into a chemically compatible, airtight hazardous waste container[3]. 7. Labeling : Clearly label the container with:

  • "Hazardous Waste: bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate"
  • CAS Number: 34212-59-4
  • GHS Pictogram: Exclamation Mark (Irritant)

Final Disposal Procedures

Proper end-of-life management is legally and environmentally required (P501)[3].

  • Prohibition of Sink Disposal : Under no circumstances should bis(menthyl) succinate or its solutions be flushed down the drain. Its low aqueous solubility can lead to accumulation in plumbing, and it poses an environmental burden to aquatic ecosystems.

  • High-Temperature Incineration : The mandated method of disposal is transfer to a licensed hazardous waste management facility for high-temperature incineration[3]. Incineration guarantees the complete thermal degradation of the ester bonds, converting the molecule entirely into carbon dioxide and water vapor.

  • Contaminated Packaging : Empty reagent bottles retain micro-crystalline residue. These containers must not be reused or recycled through standard municipal streams unless they have been triple-rinsed with an appropriate organic solvent (which itself must be collected as hazardous waste). Otherwise, dispose of the outer packaging and bottles via the same licensed waste carrier[3].

References

  • NextSDS. "(1R)-(-)-DIMENTHYL SUCCINATE — Chemical Substance Information". NextSDS Substance Database.[Link]

Sources

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